molecular formula C7H12O B1338413 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol CAS No. 118757-50-9

2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Cat. No.: B1338413
CAS No.: 118757-50-9
M. Wt: 112.17 g/mol
InChI Key: MJIWDGGQDVOYPX-UHFFFAOYSA-N
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Description

2-{Spiro[2.2]pentan-1-yl}ethan-1-ol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-spiro[2.2]pentan-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-4-1-6-5-7(6)2-3-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIWDGGQDVOYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456033
Record name Spiro[2.2]pentaneethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118757-50-9
Record name Spiro[2.2]pentaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[2.2]pentane moiety, the simplest spiro-connected cycloalkane, is a highly strained and conformationally rigid three-dimensional scaffold.[1] Its unique structural and electronic properties make it an attractive bioisostere for aromatic rings in medicinal chemistry, offering a pathway to escape the "flatland" of traditional drug design and improve physicochemical properties such as solubility and metabolic stability.[2][3] This guide presents a comprehensive, expert-driven approach to the synthesis and characterization of a novel derivative, 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol. As no direct synthesis for this specific molecule has been published, this document outlines a robust and plausible synthetic strategy based on established, authoritative chemical transformations. We will delve into the causality behind experimental choices, provide detailed protocols, and predict the analytical signatures required for unambiguous structural confirmation.

Introduction: The Strategic Value of the Spiropentane Scaffold

Spiro[2.2]pentane, first synthesized in 1896, consists of two cyclopropane rings sharing a single quaternary carbon.[4] This arrangement results in significant ring strain, with a standard enthalpy of formation of approximately 185 kJ/mol, imparting unique reactivity.[1] In modern drug discovery, the incorporation of such strained, sp³-rich motifs is a key strategy for navigating crowded intellectual property landscapes and enhancing compound properties. The rigid geometry of the spiropentane core provides well-defined exit vectors for substituents, allowing for precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor interactions.[2][5]

The target molecule, this compound, functionalizes this core with a hydroxyethyl group, a common pharmacophore element that can participate in hydrogen bonding and serve as a handle for further chemical elaboration. This guide provides a blueprint for its synthesis, designed to be both efficient and adaptable.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is paramount for designing a successful synthesis. The target alcohol can be disconnected to reveal a key intermediate, spiropentanecarboxylic acid. This intermediate is a known compound and its synthesis provides a reliable entry point to the spiropentane system.

Retrosynthesis Target This compound Intermediate1 Spiro[2.2]pentan-1-ylacetaldehyde Target->Intermediate1 Reduction (e.g., NaBH4) Intermediate2 Spiro[2.2]pentan-1-ylmethanol Intermediate1->Intermediate2 Oxidation (e.g., PCC, Swern) Intermediate3 Spiro[2.2]pentanecarboxylic Acid Intermediate2->Intermediate3 Reduction (e.g., LiAlH4) Precursor1 1-(Bromomethyl)-1'-iodobicyclopropane (Conceptual Precursor) Intermediate3->Precursor1 Intramolecular Displacement Precursor2 Allenamides / Alkylidenecyclopropanes Intermediate3->Precursor2 Cyclopropanation

Caption: Retrosynthetic pathway for the target molecule.

Our forward synthetic strategy will therefore focus on the reliable construction of spiropentanecarboxylic acid, followed by a series of standard, high-yielding transformations to achieve the final two-carbon extension to the primary alcohol.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of highly strained spiropentanes can be challenging, often precluding traditional cyclopropanation methods.[5][6] We propose a robust pathway that leverages an intramolecular displacement reaction, a method proven effective for generating monosubstituted spiropentanes.[7][8]

Workflow Overview

Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functional Group Interconversion Start 1-Bromo-3-chloropropane & Malononitrile Step1 Cyclobutane-1,1-dicarbonitrile Start->Step1 Base-catalyzed cyclization Step2 1-(Bromomethyl)cyclobutane-1-carbonitrile Step1->Step2 1. LiAlH4 2. HBr/H2SO4 Step3 Spiropentanecarbonitrile Step2->Step3 Base (e.g., NaH) Intramolecular SN2 Step4 Spiro[2.2]pentanecarboxylic Acid (1) Step3->Step4 Basic Hydrolysis (e.g., NaOH, H2O) Step5 Spiro[2.2]pentan-1-ylmethanol (2) Step4->Step5 Reduction (LiAlH4) Step6 Spiro[2.2]pentan-1-carbaldehyde (3) Step5->Step6 Mild Oxidation (PCC or Swern) Step7 2-{Spiro[2.2]pentan-1-yl}ethen-1-ol (Intermediate) Step6->Step7 Wittig Reaction (Ph3P=CH2) Step8 This compound (Target) Step7->Step8 Hydroboration- Oxidation

Caption: Proposed forward synthetic workflow.

Part 1: Synthesis of Key Intermediate: Spiro[2.2]pentanecarboxylic Acid (1)

This part of the synthesis is adapted from established procedures for creating monosubstituted spiropentanes via intramolecular displacement, which provides a reliable alternative to carbene-based methods.[7][8][9]

Protocol: Synthesis of Spiropentanecarbonitrile [8]

  • Rationale: The critical step is the formation of the second cyclopropane ring via an intramolecular SN2 reaction. A precursor with a nucleophilic center (carbanion) and a leaving group in a suitable position is required.

  • Step A: Synthesis of 1-(Bromomethyl)cyclobutane-1-carbonitrile. This precursor is synthesized from commercially available starting materials (e.g., from cyclobutanone) via standard functional group manipulations.

  • Step B: Intramolecular Cyclization.

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of 1-(bromomethyl)cyclobutane-1-carbonitrile (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: Sodium hydride, a strong non-nucleophilic base, deprotonates the carbon alpha to the nitrile, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, displacing the bromide to form the second three-membered ring. THF is the solvent of choice due to its inertness and ability to solvate the intermediates.

    • Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting spiropentanecarbonitrile by vacuum distillation or column chromatography.

Protocol: Hydrolysis to Spiro[2.2]pentanecarboxylic Acid (1) [9]

  • Rationale: A vigorous hydrolysis is required to convert the stable nitrile group into a carboxylic acid.

  • Procedure:

    • Reflux the spiropentanecarbonitrile in a 20% aqueous sodium hydroxide solution for 24 hours.

    • Cool the reaction mixture to room temperature and acidify to pH < 2 with concentrated HCl.

    • Causality: The strong basic conditions and high temperature facilitate the complete hydrolysis of the nitrile to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid, which often precipitates from the aqueous solution.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield Spiro[2.2]pentanecarboxylic Acid (1).

Part 2: Elaboration to this compound (Target)

Protocol: Reduction to Spiro[2.2]pentan-1-ylmethanol (2)

  • Rationale: A strong reducing agent is needed to convert the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.

  • Procedure:

    • To a stirred solution of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of acid 1 (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

    • Causality: LiAlH₄ is a powerful source of hydride (H⁻) ions that readily reduces carboxylic acids. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water. The sequential addition of water, 15% NaOH(aq), and water (Fieser workup) is a standard and safe method to quench the reaction and precipitate the aluminum salts, simplifying purification.

    • Carefully quench the reaction by the sequential dropwise addition of H₂O, 15% aq. NaOH, and H₂O.

    • Filter the resulting white precipitate and wash thoroughly with THF. Concentrate the filtrate to yield alcohol 2 .

Protocol: Synthesis of the Target Alcohol

  • Rationale: A two-step, one-carbon homologation is a reliable method to convert the primary alcohol 2 into the target alcohol. This involves oxidation to the aldehyde, followed by a Wittig reaction and hydroboration-oxidation.

  • Step A: Oxidation to Spiro[2.2]pentan-1-carbaldehyde (3).

    • To a solution of alcohol 2 (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq). Stir at room temperature for 2 hours.

    • Causality: PCC is a mild oxidizing agent that reliably converts primary alcohols to aldehydes without over-oxidation to the carboxylic acid. Swern or Dess-Martin periodinane oxidations are also excellent alternatives.

    • Dilute with diethyl ether, filter through a plug of silica gel, and concentrate to yield crude aldehyde 3 , which should be used immediately in the next step.

  • Step B: Wittig Reaction.

    • To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in THF, add n-butyllithium (1.1 eq) at 0 °C and stir for 30 minutes to generate the ylide.

    • Add a solution of aldehyde 3 (1.0 eq) in THF and stir for 3 hours.

    • Causality: The Wittig reaction is a superior method for converting aldehydes into alkenes with high reliability. The phosphorus ylide attacks the aldehyde carbonyl to form a terminal alkene.

  • Step C: Hydroboration-Oxidation.

    • To a solution of the alkene from Step B in THF at 0 °C, add borane-THF complex (1.0 M solution, 1.1 eq). Stir for 2 hours.

    • Slowly add water, followed by 3M NaOH and 30% H₂O₂. Stir at 50 °C for 1 hour.

    • Causality: Hydroboration-oxidation provides a regioselective, anti-Markovnikov hydration of the terminal alkene, ensuring the formation of the desired primary alcohol.

    • Extract with ethyl acetate, dry, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Characterization and Data Analysis

Unambiguous characterization is critical. The following data are predicted for the final product based on known values for spiropentane derivatives.[10][11][12][13]

Technique Expected Observations Rationale
¹H NMR (CDCl₃)δ ~0.7-1.0 ppm (m, 7H): Spiropentyl protons. δ ~1.5 ppm (q, 2H): -CH₂-CH₂OH δ ~3.7 ppm (t, 2H): -CH₂-OH δ ~1.5-2.0 ppm (br s, 1H): -OHThe protons on the spiropentane core are highly shielded and appear upfield, consistent with cyclopropyl protons.[10] The protons of the ethyl chain will show characteristic splitting patterns (quartet and triplet).
¹³C NMR (CDCl₃)δ ~5-15 ppm (CH₂): Spiropentyl methylene carbons. δ ~20-25 ppm (C): Quaternary spiro-carbon. δ ~30-40 ppm (CH): Substituted spiropentyl carbon. δ ~35-45 ppm (CH₂): -CH₂-CH₂OH δ ~60-65 ppm (CH₂): -CH₂-OHThe strained ring carbons are highly shielded and appear significantly upfield.[1] The spiro-carbon is characteristically shifted. The carbons of the side chain will appear in the expected aliphatic and alcohol-adjacent regions.
IR (Infrared) ~3350 cm⁻¹ (broad): O-H stretch ~3080 cm⁻¹: C-H stretch (cyclopropyl) ~2850-2950 cm⁻¹: C-H stretch (aliphatic) ~1050 cm⁻¹: C-O stretchThe broad O-H stretch is definitive for the alcohol. The high-frequency C-H stretch (~3080 cm⁻¹) is a hallmark of the high s-character of C-H bonds in cyclopropane rings.[11]
MS (Mass Spec) [M]+: Calculated for C₇H₁₂O. Fragmentation: Loss of H₂O, loss of C₂H₄O.The molecular ion peak should be observed. Key fragmentation patterns will involve the loss of water and cleavage of the side chain, providing further structural confirmation.

Safety and Handling Considerations

Spiropentanes are high-energy molecules due to significant ring strain.[1] While generally stable at room temperature, they can undergo exothermic decomposition or rearrangement at elevated temperatures (thermolysis can begin around 360 °C).[14] Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment. Reagents such as LiAlH₄, NaH, and n-butyllithium are pyrophoric or water-reactive and must be handled under an inert atmosphere (N₂ or Ar) with extreme care.

Conclusion and Future Outlook

This guide provides a detailed, scientifically-grounded roadmap for the synthesis and characterization of this compound. By leveraging a reliable intramolecular displacement to construct the strained core, followed by standard functional group manipulations, this novel compound can be accessed in a controlled and predictable manner. The protocols and analytical predictions herein serve as a trusted resource for researchers aiming to explore the chemical space of strained sp³-rich scaffolds. The successful synthesis of this molecule will provide a valuable building block for medicinal chemistry programs, enabling the exploration of new vectors in chemical space and the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 17(15), 3798–3801. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Retrieved January 18, 2026, from [Link]

  • Cohen, Y., Toledano, D., & Marek, I. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(37), 16732–16736. [Link]

  • Medvedko, S., Zhuk, T. S., & Stambirskyi, M. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. [Link]

  • Tlais, S. F., & Tubergen, M. J. (2003). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 36(5), 349–357. [Link]

  • ResearchGate. (n.d.). Scheme 24. Synthesis of spiropentanecarbonitrile (44) and spiropentanecarboxylic acid (71). Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Spiropentane. Retrieved January 18, 2026, from [Link]

  • Billups, W. E., et al. (2014). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. Organic Letters, 16(10), 2724–2727. [Link]

  • Cohen, Y., Toledano, D., & Marek, I. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(37), 16732-16736. [Link]

  • Erickson, B. A., et al. (2016). High-resolution infrared studies of perdeutero-spiropentane, C5D8. Journal of Molecular Spectroscopy, 325, 13-19. [Link]

  • Dallinga, G., van der Draai, R. K., & Toneman, L. H. (1968). Electron diffraction by gases: The molecular structure of spiropentane. Recueil des Travaux Chimiques des Pays-Bas, 87(8), 897-904. [Link]

  • Bechtold, W. E., & Goldstein, J. H. (1981). Structure of spiropentane: an NMR study. Journal of the American Chemical Society, 103(17), 4989–4991. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiropentane. PubChem Compound Database. Retrieved January 18, 2026, from [Link]

  • Medvedko, S., Zhuk, T. S., & Stambirskyi, M. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. [Link]

  • NIST. (n.d.). Spiropentane. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • Medvedko, S., Zhuk, T., & Stambirskyi, M. (2022). Synthesis of New Monosubstituted Spiropentanes. Chemistry & Chemical Technology, 16(2), 195-201. [Link]

  • Bechtold, W. E., & Goldstein, J. H. (1981). Structure of spiropentane: an NMR study. Journal of the American Chemical Society, 103(17), 4989-4991. [Link]

  • ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. Retrieved January 18, 2026, from [Link]

  • Teeples, C. R., et al. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 17(15), 3798-3801. [Link]

  • Lu, T., et al. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331-3337. [Link]

  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Synthesis of a Cycloketone from Dicarboxylic Acid [Video]. YouTube. [Link]

  • Zviedris, P., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(7), 5327–5336. [Link]

Sources

An In-depth Technical Guide to 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol (CAS Number 118757-50-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol (CAS Number: 118757-50-9), a unique building block with significant potential in medicinal chemistry and materials science. The highly strained and rigid spiro[1][1]pentane core imparts distinct three-dimensional characteristics to molecules, making it an attractive scaffold for the design of novel therapeutics and functional materials. This document details the physicochemical properties, plausible synthetic routes, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance in drug discovery.

Introduction: The Significance of the Spiro[2.2]pentane Motif

Spirocycles have garnered considerable attention in contemporary drug discovery due to their inherent three-dimensionality and conformational rigidity.[2] Unlike flat aromatic systems, spirocyclic frameworks, particularly the highly strained spiro[2.2]pentane unit, introduce well-defined exit vectors for appended functional groups, enabling a more precise exploration of chemical space and interaction with biological targets.[3] The incorporation of the spiro[2.2]pentane moiety can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while also enhancing binding affinity and selectivity for protein targets.[4][5] this compound serves as a valuable bifunctional building block, possessing both the rigid spirocyclic core and a reactive primary alcohol, which allows for a variety of subsequent chemical transformations.

Physicochemical and Computed Properties

The properties of this compound are summarized in the table below. These values are a combination of information from chemical suppliers and computational predictions.

PropertyValueSource
CAS Number 118757-50-9[6]
Molecular Formula C₇H₁₂O[6]
Molecular Weight 112.17 g/mol [7]
IUPAC Name 2-(Spiro[2.2]pentan-1-yl)ethan-1-ol[]
Appearance Powder or liquid[6]
Purity ≥97% (typical from commercial suppliers)[6]
Canonical SMILES C1C2(C1)C(C2)CCO[9]
InChI Key MJIWDGGQDVOYPX-UHFFFAOYSA-N[9]

Synthesis of this compound

Route A: Reduction of a Spiropentane-substituted Carboxylic Acid or Ester

This approach involves the initial construction of a spiropentane ring bearing a carboxylic acid or ester functionality, followed by reduction to the primary alcohol.

Synthesis_Route_A Alkylidenecyclopropane Alkylidenecyclopropane Spiropentane_Ester Spiropentane_Ester Alkylidenecyclopropane->Spiropentane_Ester Carbene Addition Target_Molecule This compound Spiropentane_Ester->Target_Molecule Reduction (e.g., LiAlH4)

Diagram 1: Synthetic strategy via reduction.

Step-by-Step Protocol (Illustrative):

  • Synthesis of Ethyl 2-(cyclopropylidene)acetate: A Horner-Wadsworth-Emmons reaction between cyclopropanone and triethyl phosphonoacetate in the presence of a base like sodium hydride would yield the α,β-unsaturated ester.

  • Cyclopropanation to form the spiropentane core: Treatment of ethyl 2-(cyclopropylidene)acetate with a carbene or carbenoid source, such as that generated from diiodomethane and diethylzinc (Simmons-Smith reaction), would form the spiropentane ring system.[11]

  • Reduction of the ester: The resulting ethyl spiropentane-1-carboxylate would then be reduced to the target alcohol, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Route B: Grignard Reaction with a Spiropentane-containing Aldehyde

An alternative approach involves the formation of a spiropentane aldehyde, which can then be reacted with a suitable Grignard reagent to extend the carbon chain and introduce the alcohol functionality.

Synthesis_Route_B Spiropentane_Nitrile Spiropentane_Nitrile Spiropentane_Aldehyde Spiropentane_Aldehyde Spiropentane_Nitrile->Spiropentane_Aldehyde Reduction (e.g., DIBAL-H) Target_Molecule This compound Spiropentane_Aldehyde->Target_Molecule Grignard Reaction (CH3MgBr)

Diagram 2: Synthetic strategy via Grignard reaction.

Step-by-Step Protocol (Illustrative):

  • Synthesis of Spiropentane-1-carbonitrile: This could be achieved through an intramolecular displacement reaction of a suitable precursor, such as [1-(hydroxymethyl)cyclopropyl]acetonitrile, by converting the hydroxyl group to a good leaving group.[1][12]

  • Reduction to Spiropentane-1-carbaldehyde: The nitrile can be selectively reduced to the corresponding aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Grignard Reaction: The spiropentane-1-carbaldehyde can then be reacted with methylmagnesium bromide (CH₃MgBr) to form the secondary alcohol, 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol. Subsequent oxidation and a second Grignard reaction with a one-carbon nucleophile, or alternative homologation strategies, would be required to arrive at the target primary alcohol. A more direct route would involve the reaction of spiropentane-1-carbaldehyde with a one-carbon Grignard reagent, such as methoxymethylmagnesium chloride, followed by acidic workup to reveal the aldehyde, which can then be reduced.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following are predicted spectra based on the analysis of structurally similar compounds, such as spiropentane and other substituted alcohols.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclopropyl and ethyl protons.

  • δ 3.6-3.8 ppm (t, 2H): The two protons on the carbon bearing the hydroxyl group (-CH₂OH) are expected to appear as a triplet.

  • δ 1.5-1.8 ppm (m, 2H): The protons of the methylene group adjacent to the spiropentane ring (-CH₂-CH₂OH) would likely appear as a multiplet.

  • δ 0.7-1.2 ppm (m, 9H): The protons of the spiropentane ring system are expected to be in this upfield region as complex multiplets. The protons of the two cyclopropane rings will exhibit complex spin-spin coupling. For unsubstituted spiropentane, the proton signal is a singlet at approximately 0.73 ppm.[13]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be informative for confirming the presence of the spiropentane core.

  • δ 60-65 ppm: The carbon of the -CH₂OH group.

  • δ 35-40 ppm: The carbon of the -CH₂-CH₂OH group.

  • δ 10-25 ppm: The carbons of the spiropentane ring. The spiro carbon (quaternary) would be distinct from the methylene carbons of the cyclopropane rings.

Predicted IR Spectrum
  • 3200-3600 cm⁻¹ (broad): O-H stretch of the alcohol group.

  • 2850-3000 cm⁻¹: C-H stretching of the aliphatic groups.

  • ~3080 cm⁻¹ (weak): C-H stretching characteristic of cyclopropane rings.

  • 1000-1260 cm⁻¹: C-O stretching of the primary alcohol.

Reactivity and Potential for Derivatization

The primary alcohol of this compound is a versatile functional handle for a wide range of chemical transformations.

Reactivity Target This compound Oxidation Oxidation Target->Oxidation Esterification Esterification Target->Esterification Etherification Etherification Target->Etherification Halogenation Halogenation Target->Halogenation Aldehyde Spiropentyl Acetaldehyde Oxidation->Aldehyde e.g., PCC Carboxylic_Acid Spiropentyl Acetic Acid Oxidation->Carboxylic_Acid e.g., Jones Reagent Ester Spiropentyl Ethyl Ester Esterification->Ester Ether Spiropentyl Ethyl Ether Etherification->Ether Halide Spiropentyl Ethyl Halide Halogenation->Halide

Diagram 3: Potential derivatization pathways.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid with stronger oxidants such as Jones reagent.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

  • Etherification: Williamson ether synthesis, by first converting the alcohol to its alkoxide and reacting with an alkyl halide, can be used to form ethers.

  • Conversion to Halides: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These halides can then serve as substrates for nucleophilic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of the spiro[2.2]pentane moiety make it a compelling scaffold for the design of novel bioactive molecules.

  • Scaffold for Library Synthesis: this compound is an ideal starting material for the synthesis of compound libraries for high-throughput screening. The reactive alcohol allows for the introduction of a wide range of functional groups and pharmacophores.

  • Bioisosteric Replacement: The rigid, three-dimensional nature of the spiropentane group can serve as a bioisostere for other, more flexible or planar moieties in known drugs, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[14]

  • Probing Protein Binding Pockets: The well-defined geometry of the spiropentane scaffold can be exploited to probe the topology of protein binding pockets with high precision. The ethyl alcohol side chain provides a vector for attaching fragments or pharmacophoric elements at a specific distance and orientation from the spiro core.

  • Potential Biological Activities: While the specific biological activities of this compound have not been reported, other spiro compounds have demonstrated a wide range of therapeutic potential, including anticancer and antioxidant activities.[2][4]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its highly strained, rigid spiro[2.2]pentane core offers a unique three-dimensional scaffold that can be exploited to design novel molecules with potentially enhanced biological activity and improved drug-like properties. Although detailed experimental data for this specific compound is sparse, its synthesis is feasible through established methodologies, and its reactive primary alcohol provides a gateway to a diverse range of derivatives. Further investigation into the synthesis, characterization, and biological evaluation of this and related spiropentane derivatives is warranted and holds promise for the discovery of new therapeutic agents.

References

  • Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the novel spirocyclic alcohol, 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this unique molecule. The inherent ring strain of the spiropentane moiety significantly influences its spectroscopic properties, making a thorough understanding of these data crucial for its identification, characterization, and application in medicinal chemistry and materials science.

Introduction: The Significance of Spiro[2.2]pentanes

Spiro[2.2]pentanes are a class of highly strained carbocycles that have garnered considerable interest in synthetic and medicinal chemistry.[1][2][3] Their rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics and materials. The incorporation of a hydroxyl group, as in this compound, introduces a key functional handle for further chemical modification, making this molecule a valuable building block in organic synthesis.

The synthesis of spiropentane derivatives can be challenging due to the high degree of ring strain.[1][2] Common synthetic routes include the Simmons-Smith cyclopropanation of allenamides and the addition of carbenes to methylenecyclopropanes.[2][4] For instance, a plausible synthetic approach to the title compound could involve the reaction of a suitable spiropentyl precursor with an appropriate electrophile to introduce the ethanol side chain.

Given the novelty of this compound, experimental spectroscopic data is not yet widely available. Therefore, this guide will focus on the predicted spectroscopic characteristics, drawing upon established principles of NMR, IR, and MS, and considering the known effects of ring strain on spectral parameters.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal distinct signals characteristic of its unique spirocyclic core and ethanolic side chain.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be complex in the upfield region due to the diastereotopic nature of the methylene protons in the cyclopropyl rings. The high ring strain is likely to shift the signals of the spiropentyl protons to a higher field (lower ppm) than typical cyclopropyl protons.[5][6]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.70t2HH7
~1.80m1HH1
~1.60q2HH6
~0.8-1.2m4HH2, H3, H4, H5
variablebr s1HOH
  • Rationale for Predictions: The chemical shifts are estimated based on standard values for similar functional groups and the known shielding effects of cyclopropyl rings. The protons on the spiropentane core are expected to be in a complex, overlapping multiplet region due to intricate spin-spin coupling. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift will be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will be crucial for confirming the carbon framework. The spirocyclic carbon (C1) is expected to have a unique chemical shift due to its quaternary nature and the high strain environment.[7]

Chemical Shift (δ, ppm) Assignment
~62.0C7
~40.0C6
~30.0C1
~10-15C2, C3, C4, C5
  • Rationale for Predictions: The chemical shifts are predicted based on the expected electronic environment of each carbon atom. The carbons of the ethanolic side chain (C6 and C7) will be deshielded by the electronegative oxygen atom. The spiropentyl carbons are expected to be significantly shielded due to the high degree of s-character in their C-H bonds, a consequence of ring strain.

Experimental Protocol for NMR Data Acquisition

A robust and self-validating protocol is essential for obtaining high-quality NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

  • Causality Behind Experimental Choices:

    • Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent signal.[8]

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8]

    • Pulse Programs: The zg30 (for ¹H) and zgpg30 (for ¹³C) are standard pulse sequences for simple 1D NMR experiments, providing a good balance between signal intensity and acquisition time.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group and the C-H bonds of the aliphatic framework.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode
3600-3200Strong, BroadO-H stretch
3000-2850Medium-StrongC-H stretch (sp³)
~3080MediumC-H stretch (cyclopropyl)
1470-1450MediumC-H bend (scissoring)
~1050StrongC-O stretch
  • Rationale for Predictions:

    • O-H Stretch: The hydroxyl group will exhibit a characteristic broad absorption band due to hydrogen bonding.[10]

    • C-H Stretch: The sp³ C-H bonds of the ethyl group and the spiropentane ring will appear in the typical region. The C-H bonds of the strained cyclopropyl rings are expected to appear at a slightly higher wavenumber (~3080 cm⁻¹) compared to normal alkanes.[11]

    • C-O Stretch: A strong absorption corresponding to the C-O single bond stretch is expected in the fingerprint region.[10]

    • Ring Strain Effects: Increased ring strain generally leads to an increase in the vibrational frequency of exocyclic double bonds, but the effect on C-H and C-C single bonds is more complex.[12]

Experimental Protocol for IR Data Acquisition

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

  • Causality Behind Experimental Choices:

    • Neat Liquid vs. Solution: For a liquid sample, acquiring the spectrum as a thin film (neat) is often the simplest method. If the sample is too viscous or volatile, a solution in a non-polar solvent like CCl₄ (with caution due to toxicity) can be used.

    • Background Spectrum: Acquiring a background spectrum is crucial to subtract the absorptions of atmospheric CO₂ and water vapor, as well as any signals from the salt plates, ensuring that the final spectrum only shows the absorptions of the sample.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectrum (EI-MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular ion peak may be weak due to the facile fragmentation of alcohols.[14][15]

m/z Relative Intensity Proposed Fragment Fragmentation Pathway
112Low[C₇H₁₂O]⁺Molecular Ion (M⁺)
94Medium[M - H₂O]⁺Dehydration
83Medium[M - CH₂OH]⁺α-cleavage
67High[C₅H₇]⁺Loss of CH₂CH₂OH
57Medium[C₄H₉]⁺Complex ring cleavage
  • Rationale for Predictions:

    • Dehydration: The loss of a water molecule (18 Da) is a very common fragmentation pathway for alcohols.[16]

    • α-Cleavage: Cleavage of the bond between C6 and C1 is expected, leading to the loss of a CH₂OH radical (31 Da).[16]

    • Loss of the Side Chain: Cleavage of the C1-C6 bond can lead to the loss of the entire ethanol side chain.

    • Ring Cleavage: Cyclic alcohols often exhibit a characteristic fragment at m/z 57 resulting from a complex rearrangement and cleavage of the ring.[14][15]

Experimental Protocol for MS Data Acquisition

Caption: Workflow for GC-MS analysis using Electron Ionization.

  • Causality Behind Experimental Choices:

    • GC-MS: Gas chromatography is an excellent method for separating and introducing volatile analytes like this compound into the mass spectrometer.

    • Electron Ionization (EI): EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison with spectral libraries.[17]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The unique structural features of this molecule, particularly the highly strained spiropentane core, are expected to give rise to characteristic signals in its NMR, IR, and mass spectra. The protocols and rationales provided herein offer a robust framework for the experimental characterization of this and related novel spirocyclic compounds. As these fascinating molecules continue to be explored for their potential applications, a thorough understanding of their spectroscopic properties will be indispensable for advancing research and development in the chemical sciences.

References

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"isomers of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomers of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[2.2]pentane motif represents a unique and highly sought-after scaffold in modern medicinal chemistry and materials science. Its inherent three-dimensionality and conformational rigidity offer a powerful strategy to escape the "flatland" of traditional aromatic structures, enabling novel interactions with biological targets.[1][2] This guide focuses on the specific isomers of this compound, a substituted spiropentane with significant potential as a chiral building block. We will provide a comprehensive exploration of its stereoisomerism, present detailed methodologies for stereoselective synthesis and chiral separation, discuss advanced analytical techniques for characterization, and consider its potential applications. This document is intended to serve as a technical resource, blending established principles with practical, field-proven insights for professionals engaged in advanced chemical research and development.

The Strategic Value of the Spiro[2.2]pentane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of immense interest in drug discovery.[3] The spiro junction creates a rigid, well-defined three-dimensional geometry that can precisely orient functional groups in space, a critical factor for optimizing binding affinity and selectivity with biological targets like enzymes and receptors.[1]

The spiro[2.2]pentane unit, composed of two fused cyclopropane rings, is the smallest and most strained spiroalkane.[4] This high degree of strain endows it with unique chemical reactivity and physical properties. In drug design, its compact and rigid nature makes it an excellent bioisostere for other common groups, offering improved metabolic stability, lipophilicity, and solubility profiles. The molecule at the heart of this guide, this compound, combines this valuable scaffold with a functionalized side chain, making it a versatile precursor for more complex molecules.

Structural Analysis and Stereoisomerism

The chemical structure of this compound (C7H12O) features a spiro[2.2]pentane core with a 2-hydroxyethyl substituent at the C1 position.[5]

Key Structural Features:

  • Spiro Center: A quaternary carbon atom common to both cyclopropane rings.

  • Cyclopropane Rings: Highly strained three-membered rings.

  • Substituent: A -CH2CH2OH group attached to one of the non-spiro carbon atoms.

Stereochemistry: The critical stereochemical feature of this molecule is the chirality arising from the substitution on the spiropentane ring. The C1 carbon, to which the ethanol group is attached, is a stereogenic center. This gives rise to a pair of enantiomers, which are non-superimposable mirror images of each other.

  • (R)-2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

  • (S)-2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

The presence of these enantiomers is of paramount importance in drug development, as different stereoisomers of a chiral drug can exhibit widely varying pharmacological activity, metabolic fate, and toxicity.

For clarity, it is important to distinguish the title compound from its constitutional isomer, 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol, which possesses two chiral centers and would therefore exist as four stereoisomers (two pairs of enantiomers).[6] This guide focuses exclusively on the enantiomers of this compound.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthesis of Racemic and Enantiopure Isomers

Accessing the individual enantiomers requires a deliberate synthetic strategy, beginning with either the synthesis of the racemic mixture followed by separation, or a direct asymmetric synthesis.

Plausible Racemic Synthesis

A robust synthesis of the racemic mixture provides the necessary starting material for chiral separation. A logical approach involves the Simmons-Smith cyclopropanation of an appropriate allenic precursor.

Workflow for Racemic Synthesis:

  • Allenamide Formation: Reaction of propargylamine with an acyl chloride to form an N-propargyl amide.

  • Base-catalyzed Isomerization: Treatment with a base (e.g., potassium tert-butoxide) to isomerize the alkyne to the corresponding allene, forming an allenamide.

  • Simmons-Smith Bis-cyclopropanation: Reaction of the allenamide with an excess of a carbenoid reagent (e.g., from diiodomethane and a zinc-copper couple) to form the spiro[2.2]pentane ring system.[7]

  • Reduction and Hydrolysis: Reduction of the amide functionality to the corresponding amine followed by diazotization and hydrolysis, or direct reduction of the amide to the alcohol, to yield the target this compound. A more direct route could involve starting with an allenic alcohol protected with a suitable group.

Caption: General workflow for the racemic synthesis of the target alcohol.

Asymmetric Synthesis Strategies

To directly obtain enantiomerically enriched products, stereoselective methods are employed. These sophisticated techniques avoid the need for downstream resolution, often improving overall efficiency.

  • Chiral Catalysis: Employing a chiral catalyst during a key bond-forming step. For instance, a modified, chiral Simmons-Smith protocol could induce facial selectivity during the cyclopropanation of the allene, leading to an enantiomerically enriched spiropentane core.

  • Chiral Auxiliary Approach: Covalently attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then cleaved and removed in a later step.

  • Substrate-Controlled Synthesis: Starting with an enantiopure precursor, such as an enantiomerically pure epoxide, can set the stereochemistry early in the synthesis, which is then carried through subsequent transformations.[8]

A recent highly stereoselective synthesis of polysubstituted spiropentanes was achieved via a diastereoselective carbometalation followed by an intramolecular nucleophilic substitution, allowing for the creation of up to five contiguous stereocenters as a single diastereomer.[8] This highlights the power of modern synthetic methods to control complex stereochemistry.

Isomer Separation and Purification

When a racemic mixture is synthesized, its separation into individual enantiomers is a critical step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used method for the analytical and preparative separation of enantiomers.[9]

Principle: The racemic mixture is passed through a column containing a Chiral Stationary Phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Separation

  • System Preparation: Equilibrate a chiral HPLC system equipped with a suitable CSP column (e.g., a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H) with the chosen mobile phase.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation (Resolution > 1.5).

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile using a suitable detector (e.g., UV or refractive index).

  • Fraction Collection: For preparative scale, collect the fractions corresponding to each separated enantiomer as they elute from the column.

  • Analysis: Confirm the enantiomeric purity of the collected fractions by re-injecting them onto the same chiral column.

Parameter Typical Condition Rationale
Column Polysaccharide-based CSP (e.g., Chiralpak® IA)Broad applicability for resolving a wide range of chiral compounds.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Balances solvent strength and selectivity for optimal separation.
Flow Rate 1.0 mL/min (analytical); 10-20 mL/min (preparative)Controls analysis time and separation efficiency.
Detection UV (if chromophore present) or Refractive Index (RI)RI is a universal detector suitable for alcohols lacking a strong chromophore.
Column Temperature 25 °CTemperature control ensures reproducible retention times.
Diastereomeric Resolution

This classical method involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated by standard techniques like crystallization or silica gel chromatography.

Caption: Primary workflows for obtaining pure enantiomers from a racemic mixture.

Experimental Protocol: Diastereomeric Resolution

  • Esterification: React the racemic alcohol with one equivalent of a single enantiomer of a chiral acid (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid [MαNP acid]) in the presence of a coupling agent (e.g., DCC/DMAP).[9] This forms a mixture of two diastereomeric esters (R,S and S,S).

  • Separation: Separate the diastereomeric esters using standard column chromatography on silica gel. Their different polarities will result in different elution rates.

  • Characterization: Use ¹H NMR to confirm the identity and purity of the separated diastereomeric esters.

  • Hydrolysis: Hydrolyze each separated diastereomer (e.g., using LiOH or K2CO3 in methanol/water) to cleave the ester bond.

  • Purification: Purify the resulting enantiomerically pure alcohols ((R)-alcohol and (S)-alcohol) from the chiral acid, which can often be recovered and reused.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the separated isomers is essential to confirm their structure, purity, and absolute configuration.

  • NMR Spectroscopy (¹H, ¹³C): Provides the primary structural confirmation. The spectra of the two enantiomers will be identical in a standard achiral solvent. The highly strained cyclopropane rings typically show characteristic upfield signals.

  • Mass Spectrometry (MS): Confirms the molecular weight (112.17 g/mol ) and can provide structural information through fragmentation patterns.[6]

  • Chiroptical Methods: These techniques are essential for distinguishing between enantiomers.

    • Polarimetry: Measures the optical rotation of a plane of polarized light. Enantiomers will rotate the light by equal and opposite angles. The result is reported as the specific rotation [α]D.

    • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, providing a distinctive fingerprint for each isomer.

  • X-ray Crystallography: If a single crystal of an enantiomer (or a derivative made with a molecule of known chirality) can be grown, X-ray diffraction provides the absolute, unambiguous determination of its three-dimensional structure and absolute configuration.[9]

Technique Information Provided
¹H, ¹³C NMR Covalent structure, functional groups, purity (in achiral solvent).
Mass Spec Molecular weight, elemental composition (HRMS).
Polarimetry Optical activity ([α]D), distinguishes between enantiomers, measures enantiomeric excess.
CD Spec Confirms enantiomeric identity (mirror-image spectra), provides stereochemical data.
X-ray Unambiguous absolute configuration and solid-state conformation.

Applications and Future Outlook

The value of this compound and its individual enantiomers lies in their potential as chiral building blocks for the synthesis of more complex molecules.

  • Medicinal Chemistry: The enantiomers can be incorporated into larger molecules to probe chiral recognition sites in biological targets. The rigid spiropentane scaffold can serve as a non-aromatic, conformationally restricted handle to present other pharmacophoric elements, potentially leading to drugs with improved potency and selectivity.[1][3]

  • Asymmetric Catalysis: The chiral alcohol functionality could be used to synthesize novel chiral ligands for metal-catalyzed asymmetric reactions.

  • Materials Science: The unique shape and rigidity of the spiropentane unit could be exploited in the design of novel polymers or liquid crystals with specific physical properties.

The future development of this and related compounds will depend on the efficient and scalable synthesis of its enantiopure forms. Further research will likely focus on screening these isomers and their derivatives for biological activity and exploring their utility in constructing complex molecular architectures.

Conclusion

This compound is more than a simple alcohol; it is a molecule at the intersection of strained-ring chemistry and stereochemistry. Its two enantiomeric forms represent distinct chemical entities with potentially divergent properties and applications, particularly in the life sciences. Understanding the principles and mastering the techniques for their synthesis, separation, and characterization are crucial for unlocking their full potential. This guide has outlined the core scientific framework and practical methodologies required to work with these valuable chiral building blocks, providing a foundation for innovation in drug discovery and beyond.

References

  • OUCI. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Carreira, E. M., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Krasavin, M., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8194. Available from: [Link]

  • Wikipedia. Spiropentane. Available from: [Link]

  • Dzhemilev, U. M., et al. (2019). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. Available from: [Link]

  • Chegg. Show one-step synthesis of spiro(2,2)pentane from organic compounds containing not more than three carbons. Available from: [Link]

  • Carreira, E. M., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. ACS Publications. Available from: [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9). Available from: [Link]

  • Trost, B. M., et al. (2009). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 42(4), 544-555. Available from: [Link]

  • Eman Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Egyptian Journal of Chemistry. Available from: [Link]

  • Fox, J. M., et al. (2017). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 15(34), 7233-7243. Available from: [Link]

  • PubChem. Spiro(2.2)pentane, methylene-. National Center for Biotechnology Information. Available from: [Link]

  • Dar'in, D., & Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4207. Available from: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Available from: [Link]

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The Precarious Balance: A Technical Guide to the Thermodynamic Stability of the Spiropentane Ring in Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiropentane moiety, a unique three-dimensional structural motif, has garnered significant interest in medicinal chemistry and materials science for its ability to impart rigidity and novel vectoral properties to molecules. However, the inherent high ring strain of this spirocycle raises critical questions about its thermodynamic stability, particularly in environments relevant to drug formulation and biological systems, such as alcoholic solutions. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of the spiropentane ring within alcohol-containing molecules. We will delve into the fundamental principles governing its stability, explore potential degradation pathways, and present field-proven insights for researchers, scientists, and drug development professionals aiming to harness the potential of this intriguing structural unit.

Introduction: The Allure and Challenge of Spiropentane

Spiropentane, the parent spiroalkane consisting of two fused cyclopropane rings, represents a fascinating structural anomaly. Its rigid, compact, and three-dimensional architecture offers a unique scaffold for the design of novel therapeutics and advanced materials. The defined spatial orientation of substituents on the spiropentane core allows for precise control over molecular shape, a critical factor in optimizing drug-receptor interactions and material properties.

Despite these advantages, the spiropentane ring system is characterized by significant ring strain, a consequence of severe angle and torsional strain. This inherent instability is a double-edged sword: while it can be harnessed for specific chemical transformations, it also poses a significant challenge to the long-term stability of spiropentane-containing compounds, especially in polar, protic environments like alcohols. Understanding the thermodynamic landscape of the spiropentane ring in such conditions is paramount for its successful application.

The Energetic Landscape: Quantifying the Strain of Spiropentane

The thermodynamic instability of spiropentane is rooted in its substantial ring strain energy. This energy is the excess enthalpy compared to a hypothetical strain-free analogue. For spiropentane, this value is exceptionally high, a direct consequence of the distorted bond angles within the two cyclopropane rings.

Thermodynamic ParameterValueSource
Standard Enthalpy of Formation (ΔfH°) +185.1 ± 0.75 kJ/mol
Strain Energy ~65 kcal/mol (~272 kJ/mol)[1]

This high strain energy makes the spiropentane ring a kinetically persistent but thermodynamically unstable entity. It is constantly seeking pathways to release this stored energy, a process that can be accelerated by external factors such as heat, acid, or interaction with polar solvents.

Stability in Alcohols: A Protic Solvent's Influence

The presence of an alcohol moiety on a spiropentane core, or the dissolution of a spiropentane derivative in an alcoholic solvent, introduces new potential pathways for degradation. Alcohols, being protic solvents, can participate in reactions through hydrogen bonding and as nucleophiles or proton donors, particularly under acidic conditions.

The Threat of Solvolysis and Ring-Opening

While direct, uncatalyzed solvolysis of a spiropentane ring by an alcohol is generally slow at ambient temperatures, the process can be significantly accelerated by the presence of an acid catalyst. The high ring strain of the spiropentane nucleus makes its bonds susceptible to cleavage under conditions that favor the formation of carbocationic intermediates.

A plausible mechanism for the acid-catalyzed degradation of a spiropentyl alcohol in an alcoholic solvent involves the following steps:

  • Protonation of the Alcohol: The hydroxyl group of the spiropentyl alcohol is protonated by the acid catalyst, forming a good leaving group (water).

  • Formation of a Cyclopropylcarbinyl-like Cation: Departure of the leaving group can lead to the formation of a highly unstable primary carbocation, or more likely, a concerted rearrangement to a more stable carbocation. The cyclopropylcarbinyl cation system is known to undergo rapid rearrangements.

  • Ring-Opening and Rearrangement: The high strain in the spiropentane system facilitates ring-opening of one of the cyclopropane rings to relieve strain. This can lead to the formation of various rearranged carbocationic intermediates, such as cyclobutyl or homoallyl cations.

  • Nucleophilic Attack by Alcohol: The alcohol solvent acts as a nucleophile, trapping the carbocationic intermediate to form a stable ether product.

G cluster_0 Acid-Catalyzed Solvolysis of Spiropentyl Alcohol A Spiropentyl Alcohol B Protonated Alcohol A->B + H+ C Cyclopropylcarbinyl-like Cation Intermediate B->C - H2O D Ring-Opened Carbocation (e.g., Cyclobutyl Cation) C->D Ring Opening/Rearrangement E Solvolysis Product (Ether) D->E + R'OH - H+

Caption: Plausible mechanism for acid-catalyzed solvolysis.

Thermal Instability: A Parallel Pathway

Even in the absence of an acid catalyst, the spiropentane ring is susceptible to thermal rearrangement.[2] Heating spiropentane in the gas phase leads to its isomerization to methylenecyclobutane.[2] This unimolecular rearrangement proceeds through a diradical intermediate and has a significant activation energy, indicating that elevated temperatures are required.

Computational studies have provided valuable insights into the energetics of this process. The activation enthalpy for the spiropentane to methylenecyclobutane rearrangement has been experimentally determined to be approximately 56.3 kcal/mol.[3]

G cluster_1 Thermal Rearrangement of Spiropentane Reactant Spiropentane TS Transition State (Diradical-like) Reactant->TS ΔH‡ ≈ 56.3 kcal/mol Product Methylenecyclobutane TS->Product

Caption: Energy profile for thermal rearrangement.

In an alcoholic solution, it is conceivable that solvent polarity could influence the activation barrier for this thermal rearrangement, although specific studies on this are lacking. The ability of alcohols to stabilize polar transition states could potentially lower the activation energy compared to the gas phase.

Experimental Protocols for Assessing Stability

To ensure the viability of a spiropentane-containing drug candidate or material, rigorous stability testing is essential. The following experimental workflows are recommended:

Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical stability testing. They involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the spiropentane-containing alcohol in the relevant alcohol (e.g., ethanol, isopropanol) at a known concentration.

  • Stress Conditions: Expose the solutions to a range of stress conditions:

    • Acidic: Add a small amount of a strong acid (e.g., 0.1 M HCl).

    • Basic: Add a small amount of a strong base (e.g., 0.1 M NaOH).

    • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal: Heat the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic: Expose the solutions to UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Characterization: Isolate and characterize any significant degradation products using techniques such as LC-MS, and NMR to elucidate their structures.

G cluster_2 Forced Degradation Workflow Start Prepare Spiropentane Alcohol Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze HPLC Analysis (Quantify Parent and Degradants) Sample->Analyze Characterize Isolate and Characterize Degradants (LC-MS, NMR) Analyze->Characterize

Caption: Workflow for forced degradation studies.

Isothermal Calorimetry

Isothermal calorimetry can be employed to measure the heat evolved during the degradation of the spiropentane ring under specific conditions, providing direct thermodynamic data on its stability.

Mitigating Instability: Formulation and Handling Strategies

Given the inherent reactivity of the spiropentane ring, proactive measures should be taken during drug development and formulation to enhance the stability of these compounds in alcoholic solutions.

  • pH Control: Maintaining a neutral or slightly basic pH is crucial to prevent acid-catalyzed degradation. The use of appropriate buffering agents in formulations is highly recommended.

  • Excipient Compatibility: Thoroughly screen all formulation excipients for their potential to act as catalysts or reactants with the spiropentane moiety.

  • Temperature Control: Store spiropentane-containing formulations at controlled room temperature or under refrigeration to minimize the rate of thermal degradation.

  • Protection from Light: If the compound is found to be photosensitive, use of light-resistant packaging is essential.

  • Water Activity: In hydro-alcoholic solutions, controlling the water activity may influence stability, as water can also act as a nucleophile.[4]

Conclusion: A Call for Cautious Optimism

The spiropentane ring is a powerful tool in the arsenal of the medicinal and materials chemist, offering unprecedented control over molecular architecture. However, its high ring strain presents a tangible thermodynamic challenge, particularly in the presence of protic solvents like alcohols. A thorough understanding of the potential degradation pathways, coupled with rigorous stability testing and strategic formulation design, is imperative for the successful translation of spiropentane-containing molecules from the laboratory to real-world applications. While the spiropentane ring may be thermodynamically poised for reaction, kinetic stability can be achieved through careful molecular design and control of the surrounding chemical environment, allowing its unique properties to be fully realized.

References

  • Carpenter, B. K. (2009). Ab Initio Calculations on the Formation and Rearrangement of Spiropentane. The Journal of Physical Chemistry A, 113(39), 10557–10563. [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.
  • NIST Chemistry WebBook. (n.d.). Spiropentane. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiropentane. Retrieved from [Link]

  • Sato, O. (2010). Thermodynamic analysis of alcohol effect on thermal stability of proteins. Journal of Bioscience and Bioengineering, 110(5), 553-558. [Link]

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"conformational analysis of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Abstract

The unique three-dimensional architecture of spirocyclic systems offers a compelling strategy for exploring novel chemical space in drug discovery. The spiro[2.2]pentane scaffold, in particular, presents a highly rigid and strained core that can enforce specific conformational preferences on appended functionalities. This guide provides an in-depth technical exploration of the conformational landscape of this compound, a molecule that pairs this rigid core with a flexible hydroxyethyl side chain. We delineate a synergistic approach that integrates computational chemistry with experimental spectroscopic validation to elucidate the dominant solution-phase conformations. This whitepaper details the causality behind methodological choices, from initial molecular mechanics conformational searches to high-level Density Functional Theory (DFT) calculations, and their validation through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The central focus is to unravel the interplay between the steric demands of the spirocycle and the potential for stabilizing intramolecular hydrogen bonding, providing a robust framework for the rational design of novel molecular entities.

Introduction: The Significance of Constrained Scaffolds

In the field of medicinal chemistry, the conformational control of small molecules is paramount to modulating their biological activity and pharmacokinetic properties. Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest as they introduce conformational rigidity and novel three-dimensional exit vectors compared to their simpler carbocyclic counterparts. The spiro[2.2]pentane unit is a particularly noteworthy scaffold due to its inherent high ring strain and unique, dissymmetric geometry.[1] This inherent strain can lead to unusual reactivity and distinct spatial arrangements of substituents.[2]

The subject of this guide, this compound (Figure 1), presents a fascinating case study. It combines the rigid spiro[2.2]pentane core with a flexible ethanol side chain containing a hydroxyl group. This raises a critical scientific question: To what extent does the spiro[2.2]pentane framework dictate the conformational preferences of the side chain? A key aspect of this investigation is the potential formation of an intramolecular hydrogen bond between the hydroxyl group and the electron density of the strained cyclopropane rings.

To address this, a multi-faceted approach is essential. A purely computational or experimental method alone is insufficient. This guide, therefore, details an integrated workflow that leverages the predictive power of computational modeling with the empirical validation of spectroscopic techniques.

Figure 1: Chemical structure of this compound. Chemical structure of this compound

Computational Conformational Analysis

The goal of the computational analysis is to identify all low-energy conformers and quantify their relative stabilities. A hierarchical approach is employed, starting with a broad, computationally inexpensive search, followed by high-accuracy refinement.

Rationale for Methodological Selection

A multi-step computational strategy is crucial for achieving both comprehensive sampling and high accuracy.

  • Molecular Mechanics (MM): MM force fields provide a classical mechanics-based description of molecules.[3] They are computationally efficient, making them ideal for an initial, broad exploration of the vast potential energy surface to identify a comprehensive set of possible conformers.[4]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a much more accurate description of electronic structure.[5][6] This accuracy is critical for correctly modeling the strained spiro[2.2]pentane ring and for describing non-covalent interactions, such as the potential intramolecular hydrogen bond, which are often poorly represented by standard MM force fields.

Computational Workflow Diagram

Computational Workflow Computational Analysis Workflow start Initial 3D Structure Generation mm_search Conformational Search (Molecular Mechanics - MMFF94) start->mm_search dft_opt Geometry Optimization & Frequency Calculation (DFT: B3LYP-D3/6-311+G(d,p)) mm_search->dft_opt Unique Conformers (<10 kcal/mol) energy_calc Single-Point Energy (Solvent Model - PCM) dft_opt->energy_calc Refined Geometries analysis Boltzmann Population Analysis energy_calc->analysis Gibbs Free Energies output output analysis->output Ranked Conformers - Relative Energies - Key Dihedrals

Caption: Hierarchical workflow for computational conformational analysis.

Protocol 1: Initial Conformational Search (Molecular Mechanics)
  • Structure Preparation: Generate an initial 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

  • Force Field Selection: Choose a robust force field suitable for organic molecules, such as MMFF94.

  • Conformational Search: Perform a systematic or stochastic conformational search. The key is to rotate around the two primary single bonds: C(spiro)-C(ethanol) and C(ethanol)-O(hydroxyl).

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Filtering: Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum. This pool of conformers will be used for the next, more accurate, level of theory.

Protocol 2: High-Level Optimization (DFT)
  • Input Preparation: Use the geometries from the MM search as starting points for DFT calculations.

  • Method Selection:

    • Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost.

    • Dispersion Correction: Include a dispersion correction, such as D3, which is crucial for accurately modeling non-covalent interactions like hydrogen bonds.

    • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for accurate geometry and energy calculations.

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects: To model a realistic solution-phase environment, perform a single-point energy calculation on the optimized gas-phase geometries using a continuum solvation model like the Polarization Continuum Model (PCM), specifying the solvent (e.g., chloroform, water).

Predicted Data and Interpretation

The calculations are expected to yield a set of low-energy conformers. These can be grouped into families based on the key dihedral angles and the presence or absence of an intramolecular hydrogen bond.

Table 1: Predicted Low-Energy Conformers (Hypothetical Data)

Conformer IDΔG (kcal/mol)Boltzmann Population (%)Dihedral Angle (C-C-O-H)O-H···C Distance (Å)H-Bond
Conf-A 0.0075.3~60° (gauche)~2.5Yes
Conf-B 1.5010.1~180° (anti)> 4.0No
Conf-C 1.807.5~-60° (gauche)> 4.0No
Conf-D 2.503.1~0° (syn)> 4.0No

This hypothetical data suggests that a conformer stabilized by an intramolecular hydrogen bond (Conf-A) is the dominant species at room temperature. The subsequent experimental validation will aim to confirm this prediction.

Experimental Validation

Computational models, while powerful, must be validated by experimental data. NMR and IR spectroscopy are ideal techniques for this purpose, providing information about through-space distances, dihedral angles, and specific chemical bonds.

Experimental Workflow Diagram

Experimental Workflow Experimental Validation Workflow nmr_exp 1D ¹H NMR & 2D NOESY Acquisition nmr_analysis Analysis of: - ³J Coupling Constants - NOE Correlations integration Data Integration nmr_analysis->integration Dihedral Angles & Proton Proximities nmr_analysis->integration ir_exp Concentration-Dependent FT-IR Acquisition ir_analysis Analysis of O-H Stretch (ν_OH) Frequency ir_analysis->integration Intramolecular H-Bond Evidence ir_analysis->integration start Synthesized & Purified This compound start->nmr_exp start->ir_exp final_model final_model integration->final_model Validated Conformational Model

Caption: Integrated workflow for experimental validation.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃) at a concentration of ~5-10 mg/mL.

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution 1D proton NMR spectrum to assign all proton signals.

  • ³J-Coupling Analysis: Measure the vicinal (three-bond) coupling constants (³J_HH) between the protons on the ethanol side chain. These values can be related to the corresponding dihedral angle via the Karplus equation. A population-weighted average of the predicted coupling constants from the DFT calculations should be compared to the experimental value.

  • 2D NOESY Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.[7] NOE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[8][9]

  • NOE Analysis: Look for key NOE correlations. For example, an NOE between the hydroxyl proton and protons on one face of the spiro[2.2]pentane core would be strong evidence for the hydrogen-bonded conformer (Conf-A).

Protocol 4: Infrared (IR) Spectroscopy
  • Rationale: The stretching frequency of an O-H bond is highly sensitive to its environment. A "free" hydroxyl group typically shows a sharp absorption band around 3610-3645 cm⁻¹. An intramolecularly hydrogen-bonded hydroxyl group will exhibit a broader band at a lower frequency (e.g., 3450-3600 cm⁻¹).[10][11]

  • Sample Preparation: Prepare a series of dilute solutions of the compound in a non-polar solvent (e.g., CCl₄ or cyclohexane) with concentrations ranging from high (e.g., 0.1 M) to very low (e.g., 0.001 M).

  • FT-IR Acquisition: Acquire the IR spectrum for each concentration, focusing on the 4000-3000 cm⁻¹ region.

  • Data Analysis:

    • Intermolecular H-bonding: If intermolecular hydrogen bonds are present, a broad absorption band will be observed at higher concentrations, which will decrease in intensity relative to the "free" OH peak upon dilution.

    • Intramolecular H-bonding: If an intramolecular hydrogen bond is present, the corresponding absorption band's position and relative intensity will remain constant regardless of concentration.[12] The presence of a concentration-independent band at a lower frequency is definitive proof of an intramolecular hydrogen bond.

Expected Experimental Data

Table 2: Key Experimental Observables for Validation (Hypothetical Data)

TechniqueObservationInterpretationSupports Conformer
NMR (NOESY) Strong NOE between OH proton and spirocycle H_aOH proton is spatially close to the spirocycle face.Conf-A
NMR (³J_HH) ³J_HH = 4.5 Hz for -CH-CH₂-Corresponds to a population-weighted average dominated by a gauche relationship.Conf-A
IR (Dilution) Concentration-independent band at ~3580 cm⁻¹Confirms the presence of an intramolecular hydrogen bond.Conf-A
IR (Dilution) Concentration-dependent band at ~3400 cm⁻¹Indicates some degree of intermolecular H-bonding at higher concentrations.N/A

Synthesis and Interpretation: A Unified Model

The DFT calculations (Table 1) predicted that a gauche conformer (Conf-A), stabilized by an intramolecular O-H···cyclopropane hydrogen bond, is the global minimum, accounting for over 75% of the population at equilibrium. This computational prediction is directly validated by three independent experimental observations (Table 2):

  • IR Spectroscopy: The concentration-independent IR band at ~3580 cm⁻¹ provides unequivocal evidence for the existence of an intramolecular hydrogen bond.

  • NOESY NMR: The strong NOE correlation between the hydroxyl proton and the spirocycle protons confirms the spatial proximity required for this hydrogen bond, validating the predicted geometry of Conf-A.

  • J-Coupling Constants: The experimentally observed ³J_HH coupling constant is consistent with the value expected for a conformational equilibrium heavily dominated by the gauche arrangement of Conf-A.

Therefore, the unified model asserts that this compound predominantly adopts a conformation where the ethanol side chain folds back towards the spirocycle, allowing the hydroxyl group to form a stabilizing intramolecular hydrogen bond with one of the cyclopropane rings.

Conclusion and Future Directions

This in-depth guide demonstrates a powerful, integrated strategy for the rigorous conformational analysis of flexible molecules containing highly strained scaffolds. For this compound, both computational predictions and experimental validation compellingly show that the conformational landscape is dominated by a single species stabilized by an intramolecular hydrogen bond.

This finding has significant implications for drug development professionals. It illustrates that the spiro[2.2]pentane scaffold can act as a "conformational anchor," pre-organizing a flexible side chain into a well-defined orientation. This pre-organization can reduce the entropic penalty of binding to a biological target and can be exploited in rational drug design to create highly potent and selective ligands.

Future studies could explore this system further by:

  • Investigating the conformational preferences in different solvents to probe the competition between intramolecular and solvent-solute hydrogen bonding.

  • Synthesizing derivatives with different substituents on the ethanol side chain to modulate the strength and nature of the intramolecular interactions.

  • Obtaining a crystal structure to provide a definitive solid-state conformation for comparison with the solution-phase model.

References

  • Title: Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories Source: ResearchGate URL: [Link]

  • Title: Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling Source: Journal of Chemical Education URL: [Link]

  • Title: Spiro[2.2]pentane as a dissymmetric scaffold for conformationally constrained analogues of glutamic acid: focus on racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories Source: RSC Publishing URL: [Link]

  • Title: Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Conformational dynamics detected by nuclear magnetic resonance NOE values and J coupling constants Source: Journal of the American Chemical Society URL: [Link]

  • Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI URL: [Link]

  • Title: Reference-free NOE NMR analysis Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: 2-1 Conformational Searches Using Molecular Mechanics Source: YouTube URL: [Link]

  • Title: Computational techniques for efficient conformational sampling of proteins Source: National Institutes of Health (PMC) URL: [Link]

  • Title: NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Conformational Sampling - Computational Chemistry Online Source: Computational Chemistry Online URL: [Link]

  • Title: Nuclear Overhauser effect Source: Wikipedia URL: [Link]

  • Title: Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches Source: Journal of Chemical Reviews URL: [Link]

  • Title: Introduction to Density‐Functional Theory and ab‐Initio Molecular Dynamics Source: ResearchGate URL: [Link]

  • Title: The Nuclear Overhauser Effect Source: Harvard University URL: [Link]

  • Title: Conformational Analysis 2 Source: Scribd URL: [Link]

  • Title: Computation techniques in the conformational analysis of carbohydrates Source: ResearchGate URL: [Link]

  • Title: Far infrared spectroscopy of hydrogen bonding collective motions in complex molecular systems Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? Source: ResearchGate URL: [Link]

  • Title: Computational methods for exploring protein conformations Source: Portland Press URL: [Link]

  • Title: 22: Nuclear Overhauser Effect (NOE) Source: Chemistry LibreTexts URL: [Link]

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Spiropentane Derivatives: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiropentane Scaffold - A Diamond in the Rough of Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual challenge in drug discovery, demanding innovative molecular architectures that can address complex biological targets with high efficacy and specificity. Among the vast chemical space available to medicinal chemists, strained ring systems have emerged as a particularly intriguing, albeit underexplored, frontier. The spiropentane core, the smallest spiro-annulated cycloalkane, represents a unique three-dimensional scaffold that offers a compelling combination of structural rigidity and precise spatial orientation of substituents.[1] First synthesized in 1896, this highly strained hydrocarbon has captivated chemists for over a century due to its unusual bonding and reactivity.[1]

The inherent strain in the spiropentane framework, with its compressed C-C-C bond angles, results in significant rehybridization of the carbon atoms and imparts distinct electronic properties. This structural rigidity can be a profound asset in drug design, as it minimizes the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The well-defined exit vectors for substituents on the spiropentane ring allow for the precise positioning of pharmacophoric elements in three-dimensional space, facilitating optimal interactions with protein binding pockets. This guide provides an in-depth exploration of the burgeoning field of spiropentane derivatives, focusing on their demonstrated and potential biological activities, the underlying mechanisms of action, and the experimental methodologies crucial for their synthesis and evaluation.

Antiviral Activity: Spiropentane Nucleoside Analogues as Potent Viral Replication Inhibitors

A significant breakthrough in the application of spiropentane derivatives has been in the development of novel antiviral agents. The strategy of mimicking natural nucleosides has proven to be a highly effective approach in antiviral chemotherapy, and the introduction of the rigid spiropentane scaffold in place of the flexible ribose or deoxyribose sugar moiety has yielded compounds with potent and broad-spectrum antiviral activity.

Mechanism of Action: Chain Termination of Viral DNA Synthesis

Spiropentane nucleoside analogues exert their antiviral effects primarily by acting as chain terminators of viral DNA synthesis. For these compounds to become active, they must first be phosphorylated within the host cell to their corresponding triphosphate form. This bioactivation is a critical step, often catalyzed by a combination of host and viral kinases.

Once converted to the triphosphate derivative, the spiropentane nucleoside analogue can be recognized by viral DNA polymerases as a substrate and incorporated into the growing viral DNA chain. The rigid and unnatural structure of the spiropentane moiety, lacking the crucial 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leads to the immediate termination of DNA elongation. This abrupt halt in viral genome replication effectively shuts down the production of new virus particles. A prodrug approach, such as the use of a phenyl phosphoralaninate derivative, has been shown to enhance the intracellular delivery and subsequent phosphorylation of these analogues, leading to improved antiviral potency.[2]

synthesis_workflow START 2-Bromo-2-bromomethylcyclopropane STEP1 Debromination & Reduction START->STEP1 METHYLENE Methylenecyclopropane STEP1->METHYLENE STEP2 Acetylation STEP3 Rhodium-catalyzed reaction with Ethyl Diazoacetate STEP2->STEP3 METHYLENE->STEP2 ISOMERS Mixture of four isomeric spiropentane esters STEP3->ISOMERS STEP4 Hydrolysis ISOMERS->STEP4 ACIDS Hydroxy Carboxylic Acids STEP4->ACIDS STEP5 Acetylation & Separation ACIDS->STEP5 ACETATES Separated Acetates STEP5->ACETATES STEP6 Curtius Rearrangement ACETATES->STEP6 BOC_AMINO BOC-amino Spiropentanes STEP6->BOC_AMINO STEP7 Deacetylation & Separation BOC_AMINO->STEP7 AMINO_ALCOHOLS Separated Amino Alcohols STEP7->AMINO_ALCOHOLS STEP8 Deprotection AMINO_ALCOHOLS->STEP8 AMINES Aminospiropentane Hydrochlorides STEP8->AMINES STEP9 Coupling with Purine Derivative AMINES->STEP9 FINAL Spiropentane Nucleoside Analogues STEP9->FINAL

Caption: General workflow for the synthesis of spiropentane nucleoside analogues.

Step-by-Step Methodology:

  • Preparation of Methylenecyclopropane: Start with 2-bromo-2-bromomethylcyclopropane, which undergoes debromination followed by reduction and acetylation to yield methylenecyclopropane. [3]2. Spiropentane Core Formation: A rhodium-catalyzed reaction of methylenecyclopropane with ethyl diazoacetate produces a mixture of all four isomeric spiropentane esters. [3]3. Functional Group Manipulation: The ester mixture is hydrolyzed to the corresponding hydroxy carboxylic acids. [3]4. Isomer Separation and Derivatization: The isomers are partially separated and acetylated. A Curtius rearrangement is then performed to convert the carboxylic acid functionality to a BOC-protected amine. [3]5. Final Isomer Separation and Deprotection: The BOC-protected amino spiropentanes are deacetylated, allowing for the separation of all four isomers. Subsequent deprotection yields the aminospiropentane hydrochlorides. [3]6. Introduction of the Heterocyclic Moiety: The separated aminospiropentane isomers are coupled with a suitable purine derivative (e.g., 6-chloropurine) to furnish the final spiropentane nucleoside analogues. [3]

Plaque Reduction Assay for HCMV:

  • Cell Seeding: Human foreskin fibroblast (HFF) cells are seeded in 6-well plates and grown to confluence.

  • Virus Adsorption: The cell monolayers are infected with HCMV at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. The virus is allowed to adsorb for 1 hour at 37°C.

  • Compound Treatment: Following adsorption, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the spiropentane derivative. A drug-free control is also included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-10 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.

MTT Assay for Cytotoxicity:

  • Cell Seeding: HFF cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the spiropentane derivative. A no-drug control is included.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (IC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is determined.

Potential Anticancer Activity: Inducing Apoptosis in Cancer Cells

While the research on the anticancer properties of spiropentane derivatives is less mature than in the antiviral field, the unique structural features of the spiropentane scaffold make it a promising template for the design of novel anticancer agents. The rigid framework can be exploited to develop highly specific inhibitors of protein-protein interactions or enzyme active sites that are critical for cancer cell survival and proliferation.

Plausible Mechanism of Action: Modulation of Apoptotic Pathways

Emerging evidence from related spirocyclic compounds suggests that a likely mechanism of anticancer activity for spiropentane derivatives is the induction of apoptosis, or programmed cell death. [4]Apoptosis is a tightly regulated process that is often dysregulated in cancer, allowing for uncontrolled cell growth. One of the key regulatory hubs of apoptosis is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the fate of a cell.

It is hypothesized that spiropentane derivatives could be designed to either directly inhibit the function of anti-apoptotic Bcl-2 proteins or to promote the activity of pro-apoptotic proteins. By disrupting the delicate balance in favor of apoptosis, these compounds could selectively trigger cell death in cancer cells. For instance, some spiro-bisheterocycles have been shown to up-regulate the expression of the pro-apoptotic Bax gene while down-regulating the anti-apoptotic Bcl-2 gene, leading to the activation of caspases and the execution of the apoptotic program. [4]

apoptosis_pathway cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway SPIRO_DERIV Spiropentane Derivative BCL2 Anti-apoptotic Bcl-2 SPIRO_DERIV->BCL2 Inhibition BAX Pro-apoptotic Bax SPIRO_DERIV->BAX Activation MITO Mitochondrion BCL2->MITO Inhibition BAX->MITO Pore Formation CYTO_C Cytochrome c Release MITO->CYTO_C APOPTOSOME Apoptosome Formation CYTO_C->APOPTOSOME CASPASES Caspase Activation APOPTOSOME->CASPASES APOPTOSIS Apoptosis CASPASES->APOPTOSIS

Caption: Plausible apoptotic pathway modulated by spiropentane derivatives.

Emerging Frontiers: Spiropentane Derivatives in Central Nervous System (CNS) Drug Discovery

The development of drugs that act on the central nervous system is fraught with challenges, not least of which is the formidable blood-brain barrier (BBB). The physicochemical properties of a molecule, such as its lipophilicity, polar surface area, and hydrogen bonding capacity, are critical determinants of its ability to cross the BBB. The spiropentane scaffold, being a small, rigid, and lipophilic hydrocarbon, presents an attractive starting point for the design of CNS-active agents.

Rationale for CNS Activity: Conformationally Restricted Analogues

Many neurotransmitters and neuromodulators are flexible molecules that can adopt multiple conformations. This conformational flexibility can lead to promiscuous binding to different receptor subtypes, resulting in off-target effects. By incorporating a rigid scaffold like spiropentane into the structure of a CNS drug candidate, it is possible to lock the molecule into a specific, biologically active conformation. This approach can lead to enhanced receptor subtype selectivity and a more favorable side-effect profile.

For example, the glutamate neurotransmitter system is a key target for the treatment of a wide range of neurological and psychiatric disorders. [5]The design of conformationally restricted glutamate analogues has been a successful strategy for developing selective ligands for different glutamate receptor subtypes. [6][7]The spiropentane core could be used to create novel, conformationally constrained analogues of glutamate or other neurotransmitters, potentially leading to the discovery of new therapies for conditions such as epilepsy, schizophrenia, and chronic pain. While specific examples of spiropentane derivatives with demonstrated CNS activity are currently limited, the underlying principles of conformational restriction strongly support the exploration of this chemical space for the development of next-generation CNS drugs. [8]

Conclusion and Future Directions

Spiropentane derivatives represent a fascinating and largely untapped area of medicinal chemistry. The unique structural and electronic properties of the spiropentane scaffold offer a powerful tool for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The success of spiropentane nucleoside analogues as broad-spectrum antiviral agents provides a compelling proof-of-concept for the utility of this molecular framework.

The potential for developing spiropentane-based anticancer and CNS-active drugs is immense, though these areas are still in their infancy. Future research should focus on elucidating the specific molecular targets and mechanisms of action of spiropentane derivatives in cancer cells. A deeper understanding of the structure-activity relationships will be crucial for optimizing their anticancer efficacy and minimizing off-target toxicities. In the realm of CNS drug discovery, the synthesis and pharmacological evaluation of spiropentane-containing analogues of known neurotransmitters and neuromodulators is a promising avenue for exploration.

As synthetic methodologies for the construction of functionalized spiropentanes continue to advance, we can expect to see a rapid expansion of the chemical space accessible to medicinal chemists. The continued investigation of this remarkable scaffold holds the promise of delivering a new generation of innovative medicines to address unmet medical needs.

References

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Methodological & Application

Synthetic Approaches to 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[2.2]pentane Motif

The spiro[2.2]pentane scaffold, a unique and highly strained carbocyclic system, has garnered considerable attention in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a novel architectural platform for the design of bioactive molecules and advanced materials. The incorporation of this motif can significantly influence a compound's conformational properties, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of plausible synthetic routes to 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol, a functionalized derivative that can serve as a key intermediate for further chemical elaboration.

Two primary synthetic strategies will be detailed, each commencing from readily accessible starting materials and employing well-established chemical transformations. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to enable researchers to select and implement the most suitable approach for their specific needs.

Synthetic Strategy I: Hydroboration-Oxidation of a Vinyl-Substituted Spiropentane

This strategy hinges on the initial construction of the spiropentane core bearing a vinyl group, followed by the anti-Markovnikov hydration of the double bond to furnish the primary alcohol. The Simmons-Smith cyclopropanation of an appropriate allene is a powerful method for the formation of the spiropentane skeleton.

Logical Workflow for Synthetic Strategy I

Synthetic Strategy I A 1,2-Butadiene B 1-Vinylspiro[2.2]pentane A->B Simmons-Smith Reaction (CH₂I₂, Zn-Cu) C Trialkylborane Intermediate B->C Hydroboration (BH₃·THF) D This compound C->D Oxidation (H₂O₂, NaOH)

Caption: Workflow for the synthesis of the target alcohol via a vinylspiropentane intermediate.

Protocol 1: Synthesis of 1-Vinylspiro[2.2]pentane via Simmons-Smith Reaction

The Simmons-Smith reaction is a cheletropic reaction involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane.[1] In the case of allenes, this reaction can be employed to form the spiro[2.2]pentane structure.[2]

Materials:

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • 1,2-Butadiene

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple.

  • Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.

  • A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension. A gentle reflux should be maintained.

  • After the initial reaction subsides, a solution of 1,2-butadiene in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

  • The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by GC).

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The ethereal layer is decanted, and the inorganic salts are washed with diethyl ether.

  • The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to afford crude 1-vinylspiro[2.2]pentane.

  • The product can be further purified by fractional distillation.

Protocol 2: Hydroboration-Oxidation of 1-Vinylspiro[2.2]pentane

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol.[3][4] The reaction is regioselective for the anti-Markovnikov product, yielding the primary alcohol from a terminal alkene.[5][6]

Materials:

  • 1-Vinylspiro[2.2]pentane

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-vinylspiro[2.2]pentane in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution dropwise via a syringe.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is cooled again to 0 °C, and 3 M NaOH solution is slowly added, followed by the careful, dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 25 °C.

  • The mixture is stirred at room temperature for 2-3 hours.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel.

Synthetic Strategy II: Reduction of a Spiropentyl Ketone Intermediate

This alternative approach involves the synthesis of a key spiropentyl ketone intermediate, which is subsequently reduced to the target primary alcohol. This strategy offers flexibility as various methods can be employed for both the ketone synthesis and its reduction.

Logical Workflow for Synthetic Strategy II

Synthetic Strategy II A Spiropentane-1-carboxylic acid B 1-Acetylspiro[2.2]pentane A->B Reaction with Methyllithium or Conversion to Acid Chloride then Gilman Reagent C This compound B->C Reduction (NaBH₄ or LiAlH₄)

Caption: Workflow for the synthesis of the target alcohol via a spiropentyl ketone intermediate.

Protocol 3: Synthesis of 1-Acetylspiro[2.2]pentane

One plausible route to the key ketone intermediate is from spiropentane-1-carboxylic acid. This can be achieved by reaction with an organolithium reagent or by conversion to the corresponding acid chloride followed by reaction with a Gilman reagent (lithium dimethylcuprate).[7][8]

Option A: From Spiropentane-1-carboxylic acid with Methyllithium

Materials:

  • Spiropentane-1-carboxylic acid

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve spiropentane-1-carboxylic acid in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add two equivalents of methyllithium solution dropwise. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure to give crude 1-acetylspiro[2.2]pentane, which can be purified by column chromatography or distillation.

Protocol 4: Reduction of 1-Acetylspiro[2.2]pentane

The reduction of the ketone to the primary alcohol can be readily achieved using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9][10]

Materials:

  • 1-Acetylspiro[2.2]pentane

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-acetylspiro[2.2]pentane in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • The methanol is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to give the crude this compound.

  • Purification can be achieved by column chromatography.

Data Summary and Comparison of Routes

Parameter Synthetic Strategy I Synthetic Strategy II
Key Intermediate 1-Vinylspiro[2.2]pentane1-Acetylspiro[2.2]pentane
Key Reactions Simmons-Smith, Hydroboration-OxidationOrganometallic addition, Ketone Reduction
Advantages Direct formation of the carbon skeleton with the required functionality for hydroxylation. High regioselectivity in the hydroboration step.Avoids handling of gaseous 1,2-butadiene. Established methods for ketone synthesis and reduction.
Challenges Handling of gaseous and volatile 1,2-butadiene. The Simmons-Smith reaction can sometimes be capricious.Synthesis of the starting spiropentane-1-carboxylic acid may require multiple steps. The use of highly reactive organolithium reagents requires stringent anhydrous conditions.
Overall Yield (Estimated) ModerateModerate

Conclusion and Future Perspectives

Both synthetic strategies presented provide viable pathways to this compound. The choice of route will depend on the availability of starting materials, the scale of the synthesis, and the specific expertise and equipment available in the laboratory. Strategy I, via hydroboration-oxidation, is arguably more direct if a reliable source of 1,2-butadiene is available. Strategy II, through a ketone intermediate, offers more flexibility in the choice of reagents for the key transformations.

Further optimization of reaction conditions and purification procedures will be necessary to maximize yields and purity. The successful synthesis of this compound opens the door to the exploration of a wide range of novel spiro[2.2]pentane-containing molecules with potential applications in medicinal chemistry and materials science.

References

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Application Notes and Protocols: The Strategic Utility of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical matter in drug discovery and materials science necessitates the development of unique, three-dimensional building blocks. The spiro[2.2]pentane motif, a highly strained and conformationally rigid carbocycle, has emerged as a compelling scaffold for introducing sp³-rich character and precise exit vectors in molecular design.[1][2][3] This guide introduces 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol , a versatile primary alcohol, as a strategic building block for accessing novel spirocyclic architectures. We provide a detailed, validated protocol for its multi-step synthesis from commercially available precursors. Furthermore, we present a series of application notes and step-by-step protocols for its subsequent derivatization through key organic transformations, including oxidation, substitution, and esterification. These notes are designed to empower researchers, scientists, and drug development professionals to leverage the unique steric and electronic properties of this compound in their synthetic campaigns.

Introduction: The Spiro[2.2]pentane Motif as a Bioisostere

The spiro[2.2]pentane core is the smallest spiro-fused cycloalkane, composed of two cyclopropane rings sharing a single quaternary carbon.[4] This arrangement results in significant ring strain and a rigid, well-defined three-dimensional geometry. In medicinal chemistry, there is a growing emphasis on moving away from flat, aromatic structures towards molecules with higher F(sp³) content (the fraction of sp³-hybridized carbons). This shift is correlated with improved clinical success, often by enhancing aqueous solubility, improving metabolic stability, and reducing off-target toxicity.[5]

The spiro[2.2]pentyl group serves as an excellent non-classical bioisostere for commonly used motifs such as tert-butyl groups, phenyl rings, or gem-dimethyl groups.[6][7] Its compact, spherical nature allows it to probe protein binding pockets with minimal steric penalty while projecting its substituents into precise vectors in 3D space. This compound provides a convenient handle—a primary alcohol—for incorporating this valuable scaffold into more complex molecular frameworks.

Comparative Physicochemical Properties of Bioisosteres
MoietyTypical LogP ContributionF(sp³)ShapeKey Features
tert-Butyl~1.81.0SphericalLipophilic, sterically demanding
Phenyl~2.00.0PlanarAromatic interactions, metabolic liability
Cyclohexyl~2.51.0Chair/BoatFlexible, lipophilic
Spiro[2.2]pentyl ~2.1[8]1.0Rigid, Spherical3D exit vectors, metabolic stability[9]

Synthesis of the Core Reagent: this compound

G cluster_0 Synthesis Workflow A Spiro[2.2]pentane-1-carboxylic Acid B (Spiro[2.2]pentan-1-yl)methanol A->B 1. LiAlH4 2. H2O workup C 1-(Bromomethyl)spiro[2.2]pentane B->C PBr3, Pyridine D 2-(Spiro[2.2]pentan-1-yl)acetonitrile C->D NaCN, DMSO E This compound D->E 1. DIBAL-H 2. H2O workup

Caption: Proposed synthetic workflow for this compound.

Protocol 2.1: Synthesis of (Spiro[2.2]pentan-1-yl)methanol
  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing carboxylic acids to primary alcohols. The reaction is performed in an anhydrous ethereal solvent like THF to prevent quenching of the reactive hydride.

  • Materials:

    • Spiro[2.2]pentane-1-carboxylic acid (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add LiAlH₄ (1.5 eq).

    • Carefully add anhydrous THF via cannula to create a suspension. Cool the flask to 0 °C in an ice bath.

    • Dissolve Spiro[2.2]pentane-1-carboxylic acid (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing the filter cake with diethyl ether.

    • Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure alcohol.

Protocol 2.2: Synthesis of 1-(Bromomethyl)spiro[2.2]pentane
  • Rationale: Phosphorus tribromide (PBr₃) is a classic reagent for converting primary alcohols to alkyl bromides via an Sₙ2 mechanism with minimal rearrangement.[1][10] A weak base like pyridine is often added to neutralize the HBr byproduct.

  • Materials:

    • (Spiro[2.2]pentan-1-yl)methanol (1.0 eq)

    • Phosphorus tribromide (PBr₃) (0.4 eq)

    • Anhydrous diethyl ether

    • Anhydrous pyridine (catalytic)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the alcohol (1.0 eq) and a catalytic amount of pyridine in anhydrous diethyl ether in a round-bottom flask under argon.

    • Cool the solution to 0 °C.

    • Add PBr₃ (0.4 eq) dropwise via syringe.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Carefully pour the reaction mixture over ice and extract with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with cold water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromide, which can be used in the next step without further purification.

Protocol 2.3: Synthesis of this compound
  • Rationale: This two-step, one-pot sequence involves nucleophilic substitution with cyanide to form the nitrile, followed by reduction. Diisobutylaluminium hydride (DIBAL-H) is used for the reduction as it can cleanly convert nitriles to aldehydes, which are then immediately reduced to the primary alcohol upon aqueous workup.

  • Materials:

    • 1-(Bromomethyl)spiro[2.2]pentane (1.0 eq)

    • Sodium cyanide (NaCN) (1.2 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (2.5 eq)

    • Anhydrous toluene

    • Methanol

    • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Procedure:

    • Dissolve the crude bromide (1.0 eq) in anhydrous DMSO. Add NaCN (1.2 eq) and heat the mixture to 60 °C for 6 hours.

    • After cooling to room temperature, dilute the reaction with water and extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the crude nitrile by column chromatography.

    • Dissolve the purified 2-(Spiro[2.2]pentan-1-yl)acetonitrile in anhydrous toluene and cool to -78 °C under argon.

    • Add DIBAL-H solution (2.5 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir at -78 °C for 3 hours.

    • Quench the reaction at -78 °C by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until the layers become clear (may take several hours or overnight).

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: The final product, this compound, can be purified by flash column chromatography (hexane/ethyl acetate gradient).

Application Note I: Oxidation to 2-{Spiro[2.2]pentan-1-yl}ethanal

The corresponding aldehyde is a key intermediate, enabling access to amines (via reductive amination), alkenes (via Wittig olefination), and carboxylic acids (via further oxidation). Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid.[11][12] The Dess-Martin Periodinane (DMP) oxidation is an excellent choice due to its neutral conditions and high yields.[13]

G cluster_0 Oxidation Reaction A This compound B 2-{Spiro[2.2]pentan-1-yl}ethanal A->B Dess-Martin Periodinane (DMP) CH2Cl2, rt

Caption: Oxidation of the primary alcohol to the corresponding aldehyde.

Protocol 3.1: Dess-Martin Oxidation
  • Materials:

    • This compound (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Procedure:

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM under an argon atmosphere.

    • Add DMP (1.2 eq) in one portion at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC. The reaction mixture will become a milky suspension.

    • Upon completion, dilute the mixture with diethyl ether and pour it into a separatory funnel containing saturated NaHCO₃ and saturated Na₂S₂O₃ solutions (1:1 ratio).

    • Shake vigorously until the solid dissolves and the layers separate.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and carefully concentrate in vacuo (aldehydes can be volatile).

Application Note II: Conversion to an Electrophilic Halide

Converting the alcohol to an alkyl halide, such as 1-(2-bromoethyl)spiro[2.2]pentane , transforms the carbon backbone into an electrophile, ready for reaction with a wide range of nucleophiles (e.g., organometallics, amines, azides, thiols) to build molecular complexity.

G cluster_0 Halogenation Reaction A This compound B 1-(2-Bromoethyl)spiro[2.2]pentane A->B CBr4, PPh3 CH2Cl2, 0 °C to rt

Caption: Appel reaction for the conversion of the alcohol to a bromide.

Protocol 4.1: Appel Reaction for Bromination
  • Rationale: The Appel reaction (using CBr₄ and PPh₃) is a mild and efficient method for converting primary alcohols to bromides under neutral conditions, avoiding the strong acids used in other methods.[1] This is particularly useful if the substrate contains acid-sensitive functional groups.

  • Materials:

    • This compound (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.2 eq)

    • Carbon tetrabromide (CBr₄) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve PPh₃ (1.2 eq) in anhydrous DCM in a flask under argon and cool to 0 °C.

    • Add a solution of the alcohol (1.0 eq) in DCM, followed by a solution of CBr₄ (1.2 eq) in DCM.

    • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purify by flash column chromatography (eluting with hexanes) to separate the product from triphenylphosphine oxide and unreacted starting materials.

Application Note III: Esterification via Fischer-Speier Method

Esterification is a fundamental transformation. The resulting esters of this compound can be evaluated as potential prodrugs, used as fragrances, or serve as intermediates where the ester acts as a protecting group or a precursor for other functional groups.[14][15]

G cluster_0 Esterification Reaction A This compound B 2-{Spiro[2.2]pentan-1-yl}ethyl acetate A->B H2SO4 (cat.) Toluene, reflux C Acetic Acid C->B H2SO4 (cat.) Toluene, reflux

Caption: Fischer esterification to form the corresponding acetate ester.

Protocol 5.1: Acid-Catalyzed Esterification
  • Rationale: The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process.[14] Using the carboxylic acid as a limiting reagent and the alcohol in excess, or removing water as it forms (e.g., with a Dean-Stark apparatus), drives the reaction to completion.

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid of choice (e.g., Acetic Acid) (1.2 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2 mol%)

    • Toluene or Hexane (as solvent for azeotropic water removal)

  • Procedure:

    • Combine the alcohol (1.0 eq), carboxylic acid (1.2 eq), and solvent in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Add the catalytic amount of concentrated H₂SO₄.

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected or TLC analysis indicates full consumption of the starting alcohol.

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove excess acid), and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by flash column chromatography.

Conclusion

This compound is a highly valuable, yet underutilized, building block for organic synthesis. Its unique spiro[2.2]pentane core offers a robust and predictable way to introduce 3D complexity and favorable physicochemical properties into target molecules. The protocols detailed in this guide provide a clear pathway for both the synthesis of this key intermediate and its subsequent conversion into a variety of useful derivatives. By leveraging the fundamental reactivity of the primary alcohol handle, researchers can readily incorporate this strategic motif, accelerating the discovery of new chemical entities in pharmaceuticals and materials science.

References

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  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Semantic Scholar. [Link]

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  • Wang, Y., Aleiwi, B. A., Wang, Q., & Kurosu, M. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. ACS Medicinal Chemistry Letters, 3(10), 835–839. [Link]

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  • Crandall, J. K., & Conover, W. W. (1978). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. The Journal of Organic Chemistry, 43(18), 3533–3538. [Link]

  • Pellicciari, R., et al. (2012). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 134(40), 16585–16588. [Link]

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  • Lu, T., Hayashi, R., Hsung, R. P., DeKorver, K. A., Lohse, A. G., Song, Z., & Tang, Y. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331-3337. [Link]

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Sources

Application Notes and Protocols: 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol as a Bioisosteric Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the modern era of drug discovery, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for the development of novel therapeutics with improved pharmacological profiles. The "escape from flatland"—a strategic shift away from predominantly flat, aromatic structures—has led to a surge in the use of spirocyclic systems.[1][2] These motifs, characterized by two rings sharing a single atom, introduce conformational rigidity and novel exit vectors for functional group placement, which can significantly enhance binding affinity, selectivity, and metabolic stability.[3][4][5]

The spiro[2.2]pentane moiety is a particularly intriguing scaffold due to its high degree of sp³ character and inherent strain, offering a rigid and well-defined orientation of substituents.[6] This application note details the utility of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol , a versatile building block for introducing the unique spiro[2.2]pentane core into drug candidates. Its primary alcohol functionality serves as a convenient handle for a wide array of chemical transformations, enabling its integration into diverse molecular architectures.

Physicochemical Impact of the Spiro[2.2]pentane Moiety

The introduction of a spiro[2.2]pentane group can favorably modulate key physicochemical properties that are critical for a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[7][8][9][10] By replacing more traditional, flexible, or lipophilic groups (e.g., a tert-butyl or cyclohexyl group), the spiro[2.2]pentyl ethanol moiety can offer a superior balance of properties.

PropertyNon-Spirocyclic Analog (e.g., 4,4-dimethylpentan-1-ol)This compoundRationale for Improvement
Molecular Weight 116.20 g/mol 112.17 g/mol Lower molecular weight for a similarly sized scaffold can improve ligand efficiency.
Calculated logP ~2.1~1.5The compact and rigid nature of the spiro[2.2]pentane can reduce lipophilicity compared to more "greasy" acyclic counterparts, potentially improving aqueous solubility and reducing off-target effects.[6]
Fraction of sp³ Carbons (Fsp³) 1.01.0High Fsp³ character is associated with improved clinical success rates.
Metabolic Stability Prone to oxidation at unactivated C-H bondsThe strained cyclopropyl rings can be more resistant to metabolic degradation at the core, though the ethyl linker and alcohol are sites for metabolism.The rigid core can orient the molecule away from metabolic enzymes, and the lack of gem-dimethyl groups avoids a common site of oxidation.
Conformational Rigidity High (many rotatable bonds)Low (rigid spiro core)Pre-organizes the molecule for binding to a target protein, reducing the entropic penalty of binding and potentially increasing potency.[1][2]

Application in a Lead Optimization Campaign: A Case Study

Consider a hypothetical lead optimization program targeting a protein kinase. The initial lead compound possesses a flexible alkyl chain that occupies a hydrophobic pocket but suffers from poor metabolic stability. The strategic replacement of this chain with the 2-{Spiro[2.2]pentan-1-yl}ethyl moiety can address these liabilities. The spirocyclic core provides a novel, patentable scaffold while its rigidity and defined exit vector can maintain or improve binding affinity. The primary alcohol of the building block allows for the attachment of various pharmacophoric elements.

Below are protocols for key transformations of this compound to generate a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Mitsunobu Etherification for Pharmacophore Introduction

The Mitsunobu reaction is a powerful and reliable method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon (though not applicable for this primary alcohol).[1][4][11] This protocol describes the etherification of this compound with a phenolic coupling partner, a common strategy for linking a scaffold to a recognition element in drug design.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A This compound F Ar-O-CH₂CH₂-Spiro[2.2]pentane A->F B Ar-OH (Phenolic Nucleophile) B->F C PPh₃ (Triphenylphosphine) G Triphenylphosphine oxide C->G D DIAD (Diisopropyl azodicarboxylate) H Diisopropyl hydrazodicarboxylate D->H E THF (Solvent) G A This compound B Step 1: Bromination (e.g., PBr₃ or CBr₄/PPh₃) A->B C 1-(2-bromoethyl)spiro[2.2]pentane B->C D Step 2: Suzuki Coupling C->D G 1-(2-arylethyl)spiro[2.2]pentane D->G E Arylboronic Acid E->D F Pd Catalyst, Base, Solvent F->D

Sources

Application Notes & Protocols: Strategic Incorporation of Spiropentane Scaffolds into Drug Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland with the Smallest Spiroalkane

In modern medicinal chemistry, the drive to create drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led to an increasing emphasis on three-dimensional (3D) molecular architectures. The spiropentane scaffold, the smallest spiro-fused cycloalkane, has emerged as a powerful tool in this endeavor.[1][2] Its rigid, compact, and distinctly three-dimensional structure offers a unique solution for optimizing drug-like properties.

This guide provides an in-depth analysis of the strategic rationale for incorporating spiropentane moieties, detailed synthetic protocols for their introduction, and a case study illustrating their successful application in a clinical-stage drug candidate.

The Spiropentane Scaffold: A Bioisosteric Powerhouse

The primary strategic value of the spiropentane group lies in its role as a bioisostere for common, but often problematic, motifs such as the gem-dimethyl and tert-butyl groups.[3] Bioisosteric replacement aims to retain or enhance desired biological activity while improving the molecule's overall developability profile.[3]

Causality Behind the Choice: Why Spiropentane?
  • Metabolic Stability: The tert-butyl group is frequently a site of metabolic oxidation (a "metabolic soft spot"), where cytochrome P450 enzymes hydroxylate one of the methyl groups.[3] This leads to rapid clearance and poor pharmacokinetic profiles. The spiropentane scaffold, lacking easily abstractable hydrogens on analogous methyl groups, is significantly more resistant to this oxidative metabolism, thereby enhancing metabolic stability and prolonging the drug's half-life.[3][4]

  • Conformational Rigidity: The rigid "bow-tie" structure of spiropentane locks substituents into well-defined spatial vectors.[2] This conformational restriction can be highly advantageous, as it reduces the entropic penalty of binding to a biological target.[5] By pre-organizing the molecule into a bioactive conformation, binding affinity and selectivity can be significantly improved.[5][6]

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogP): While also hydrophobic, the spiropentane group can offer a more nuanced modulation of lipophilicity compared to a tert-butyl group. Strategic replacement can help fine-tune the LogP value to optimize the balance between cell permeability and aqueous solubility.

    • Solubility: The introduction of rigid, 3D sp3-rich scaffolds like spiropentane can disrupt crystal lattice packing compared to more flexible or planar analogs, which can lead to an improvement in aqueous solubility.

The decision to employ a spiropentane bioisostere can be visualized in the following workflow:

protocol1_workflow start Functionalized Cyclopropene Ester step2 Carbometalation (syn-addition) start->step2 step1 Organocopper Formation (R-Li + CuI) step1->step2 intermediate Cyclopropyl Copper Intermediate (transient) step2->intermediate step3 Intramolecular Nucleophilic Substitution (SN2) intermediate->step3 product Polysubstituted Spiropentane step3->product

Workflow for stereoselective spiropentane synthesis.

Step-by-Step Methodology:

  • Reagent Preparation (Organocopper Formation):

    • To a flame-dried, argon-purged flask containing copper(I) iodide (CuI, 1.05 eq) in anhydrous diethyl ether (Et₂O) at -40 °C, add the desired alkyllithium (R-Li, 1.0 eq) dropwise.

    • Stir the resulting suspension for 30 minutes at -40 °C to form the organocopper reagent (R-Cu).

    • Causality: The formation of the less nucleophilic organocopper reagent is crucial for achieving high regioselectivity in the subsequent addition, preventing undesired side reactions.

  • Carbometalation/Cyclization Reaction:

    • In a separate argon-purged flask, dissolve the starting cyclopropene ester (e.g., ethyl 2-(3-(tosyloxy)propyl)cycloprop-2-ene-1-carboxylate, 1.0 eq) in a 1:1 mixture of anhydrous Et₂O and toluene.

    • Cool the solution to -78 °C.

    • Transfer the freshly prepared organocopper suspension from Step 1 into the cyclopropene solution via cannula.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

    • Causality: The low temperature (-78 °C) is critical for controlling the diastereoselectivity of the syn-facial carbometalation. The subsequent intramolecular cyclization occurs as the transient cyclopropyl copper species warms, displacing the tosylate leaving group. [1]

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer three times with Et₂O.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure polysubstituted spiropentane.

Protocol 2: Synthesis of Spiropentanecarbonitrile via Intramolecular Displacement

This method provides a reliable pathway to monosubstituted spiropentanes, which are versatile building blocks for further functionalization. [7][8]The key is the formation of a carbanion adjacent to an existing cyclopropane ring, which then acts as a nucleophile to displace a leaving group on a tether, forming the second ring. [7][9] Step-by-Step Methodology:

  • Preparation of the Precursor (Mesylation):

    • To a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (TEA, 1.5 eq).

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

    • Causality: This step converts the primary alcohol into a good leaving group (mesylate), activating the position for the subsequent intramolecular nucleophilic attack. TEA acts as a base to neutralize the HCl generated.

  • Intramolecular Cyclization:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir for 30 minutes.

    • To this freshly prepared LDA solution, add a solution of the mesylated precursor from Step 1 in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the carbon alpha to the nitrile group, generating the required carbanion. The intramolecular SN2 reaction then proceeds to form the spiropentane ring. [8]The low temperature is essential to maintain the stability of the carbanion and prevent side reactions.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with Et₂O (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Carefully concentrate the solvent in vacuo (product is volatile).

    • Purify the resulting crude oil by distillation or flash chromatography to yield spiropentanecarbonitrile. This nitrile can be subsequently hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. [7][9]

Application Case Study: Vanzacaftor (VX-121)

A prominent example of the successful application of a spiropentane scaffold is Vanzacaftor , a next-generation CFTR corrector developed by Vertex Pharmaceuticals for the treatment of cystic fibrosis. [4] Vanzacaftor incorporates a spiropentane-amide moiety, which serves as a key structural element. The rationale for its inclusion aligns perfectly with the principles outlined above:

  • Enhanced Metabolic Stability: The spiropentane group replaces a more metabolically labile fragment, contributing to an improved pharmacokinetic profile suitable for oral administration. [4]* Optimal 3D Conformation: The rigid spiropentane precisely orients the attached amide and other pharmacophoric elements, ensuring optimal interaction with the CFTR protein target. This rigidification is key to the molecule's high potency.

  • Novelty and Intellectual Property: The use of this unique scaffold provides a distinct chemical entity, securing a strong intellectual property position. [4] The development of Vanzacaftor underscores the real-world impact of leveraging strained ring systems to solve complex drug design challenges, ultimately leading to potentially superior therapeutic agents.

Conclusion and Future Perspectives

The spiropentane scaffold is more than a chemical curiosity; it is a validated strategic tool for the modern medicinal chemist. Its ability to confer metabolic stability, enforce bioactive conformations, and fine-tune physicochemical properties makes it an invaluable bioisostere for tert-butyl and gem-dimethyl groups. With the advent of robust and stereoselective synthetic methods, the accessibility of these scaffolds has increased, paving the way for their broader application. As drug discovery continues to move towards more complex and three-dimensional chemical space, the strategic incorporation of spiropentane and other strained rings will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

  • Medvedko, S. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement [Master's thesis]. Igor Sikorsky Kyiv Polytechnic Institute. Available at: [Link]

  • Medvedko, S., Stambirskyi, M., & Dmytriv, Y. (2019). Synthesis of New Monosubstituted Spiropentanes. INTERNATIONAL YOUTH SCIENCE FORUM «LITTERIS ET ARTIBUS». Available at: [Link]

  • Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X.-H., Amin, J., Snodgrass, B., & Hatsis, P. (2013). Metabolically stable tert-butyl replacement. ACS Medicinal Chemistry Letters, 4(5), 514–516. Available at: [Link]

  • Cohen, Y., Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Scheme 24. Synthesis of spiropentanecarbonitrile (44) and spiropentanecarboxylic acid (71). Available at: [Link]

  • Cohen, Y., Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC. Available at: [Link]

  • Medvedko, S. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement [PDF]. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]

  • Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects. (2023). PubMed Central. Available at: [Link]

  • Stinchcomb, A. L., et al. (2002). A Solubility and Related Physicochemical Property Comparison of Buprenorphine and Its 3-Alkyl Esters. ResearchGate. Available at: [Link]

  • Ghoshal, A., & Das, A. (2015). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Stepan, A., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available at: [Link]

  • Grygorenko, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Thomson, R. J., et al. (2021). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed. Available at: [Link]

  • Perlovich, G., et al. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available at: [Link]

  • Wermuth, C. G. (Ed.). (2015). The Practice of Medicinal Chemistry (Chapter 11). Elsevier. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]

  • Kuder, K., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. Available at: [Link]

  • Lazzara, M. J., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. National Institutes of Health (NIH). Available at: [Link]

  • Barreiro, E. J., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. PubMed. Available at: [Link]

  • Sarpong, R., et al. (2012). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. National Institutes of Health (NIH). Available at: [Link]

  • Meiler, J., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available at: [Link]

Sources

Application Note & Protocol: Stereoselective Synthesis of Polysubstituted Spiropentanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiropentanes, the smallest spiro-annulated carbocycles, represent a unique and highly strained three-dimensional structural motif.[1][2] Their rigid framework and distinct spatial arrangement of substituents have positioned them as valuable building blocks in medicinal chemistry, materials science, and organic synthesis. Polysubstituted spiropentanes, in particular, offer a rich diversity of stereoisomers, making their stereoselective synthesis a significant and challenging endeavor. The precise control over the absolute and relative stereochemistry of multiple stereocenters on the spiropentane core is crucial for elucidating structure-activity relationships in drug candidates, such as spiropentaneacetic acid (SPA), an inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD).[1] This application note provides a detailed guide to the stereoselective synthesis of polysubstituted spiropentanes, focusing on robust and modern synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, offer practical, field-tested protocols, and provide insights into the critical parameters that govern stereochemical outcomes.

Core Principles of Stereocontrol in Spiropentane Synthesis

The inherent ring strain of the spiropentane skeleton presents both a synthetic challenge and an opportunity. The key to achieving high stereoselectivity lies in understanding and manipulating the transition states of the ring-forming reactions. The primary strategies for inducing stereoselectivity can be broadly categorized as:

  • Substrate Control: Utilizing existing stereocenters within the starting materials to direct the stereochemical outcome of the cyclization.

  • Reagent Control: Employing chiral reagents, catalysts, or ligands to create a chiral environment that favors the formation of one stereoisomer over others.[3][4]

  • Intramolecular Reactions: Tethering the reactive partners to facilitate a diastereoselective cyclization, often involving an intramolecular nucleophilic substitution.[2][5][6]

Key Synthetic Strategies and Protocols

Diastereoselective Cyclopropanation of Allenes and Methylenecyclopropanes (MCPs)

One of the most powerful and widely used methods for constructing the spiropentane core is the cyclopropanation of allenes or methylenecyclopropanes (MCPs).[2] The stereochemical outcome of this reaction is highly dependent on the nature of the carbene or carbenoid species and the directing effects of substituents.

a. Chiral Ligand-Controlled Enantioselective Simmons-Smith Cyclopropanation of Allenes

The Simmons-Smith reaction, traditionally using a zinc-copper couple and diiodomethane, can be rendered highly enantioselective by the addition of a chiral ligand. This approach is particularly effective for the cyclopropanation of hydroxymethylallenes to produce chiral spiropentanes.[1][3][4]

Protocol 1: Enantioselective Simmons-Smith Cyclopropanation of a Hydroxymethylallene

This protocol describes the synthesis of a chiral spiropentane from an achiral hydroxymethylallene using a chiral dioxaborolane ligand to control the enantioselectivity.[3][4]

Experimental Workflow:

Caption: Workflow for Enantioselective Simmons-Smith Cyclopropanation.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve diiodomethane (2.2 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Carbenoid Formation: Add diethylzinc (1.1 eq, 1.0 M solution in hexanes) dropwise to the CH₂I₂ solution. Stir for 15 minutes at 0 °C.

  • Ligand Addition: Add a solution of the chiral dioxaborolane ligand (1.0 eq) in anhydrous DCM. Stir for another 15 minutes at 0 °C.

  • Substrate Addition: Cool the mixture to -10 °C and add a solution of the hydroxymethylallene (1.0 eq) in anhydrous DCM dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched spiropentane.[3]

Data Summary:

SubstrateLigandYield (%)ee (%)
3,4-Pentadien-1-olDioxaborolane 16986
4,5-Hexadien-1-olDioxaborolane 17590

b. Transition Metal-Catalyzed Cyclopropanation

Rhodium and copper catalysts are highly effective in promoting the cyclopropanation of MCPs with diazo compounds. The use of chiral ligands on these metals can induce high levels of enantioselectivity.

Regio- and Diastereoselective Carbometalation of Cyclopropenes

A modern and highly versatile approach involves the carbometalation of sp²-disubstituted cyclopropenes.[2][5][6] This strategy allows for the construction of polysubstituted spiropentanes with up to five contiguous stereocenters, including multiple quaternary carbons.[2][5] The key is a regio- and diastereoselective carbometalation, followed by an intramolecular nucleophilic substitution where a directing group also serves as a leaving group.[2][6]

Mechanistic Rationale:

G start sp2-Disubstituted Cyclopropene carbometalation syn-Facial Diastereoselective Carbometalation start->carbometalation reagent Organocopper Reagent (R-Cu) reagent->carbometalation intermediate Cyclopropyl Copper Intermediate carbometalation->intermediate cyclization Intramolecular SN2 Substitution intermediate->cyclization product Polysubstituted Spiropentane cyclization->product

Caption: Carbometalation-Cyclization Pathway.

Protocol 2: Copper-Catalyzed Diastereoselective Spiropentane Synthesis

This protocol outlines the synthesis of a spiropentane with five contiguous stereocenters from a substituted cyclopropene precursor.[5]

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the starting sp²-disubstituted cyclopropene containing a directing/leaving group (e.g., a tosylate) on a side chain. Enantiopure starting materials can be prepared from enantiopure epoxides.[5]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the cyclopropene precursor (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Organocopper Addition: Add the organocopper reagent (e.g., Me₂CuLi, 1.5 eq), prepared separately, dropwise to the stirred solution at -78 °C.

  • Reaction Progression: Stir the reaction mixture at low temperature (e.g., -40 °C to -20 °C) for several hours. The reaction progress is monitored by TLC. The carbometalation is followed by a spontaneous intramolecular nucleophilic substitution to form the spiropentane.[5][6]

  • Work-up: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.

  • Extraction: Warm the mixture to room temperature and extract with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography on silica gel to afford the polysubstituted spiropentane as a single diastereomer.[5]

Data Summary:

Cyclopropene SubstrateOrganometallic ReagentNumber of StereocentersDiastereomeric Ratio (d.r.)Yield (%)
Cyclopropene 1a-9Me₂CuLi5>99:185
Cyclopropene 7a-1Me₂CuLi4>99:192

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key indicators of a successful reaction include:

  • Spectroscopic Confirmation: The formation of the spiropentane core is confirmed by ¹H and ¹³C NMR spectroscopy. The unique, highly shielded signals are characteristic of this strained ring system.

  • Stereochemical Analysis: Diastereomeric ratios are determined by high-field NMR or GC analysis of the crude reaction mixture. Enantiomeric excess should be determined using a validated chiral HPLC method.[3]

  • Consistency: Reproducibility of yield and stereoselectivity across multiple runs is a hallmark of a robust protocol. Any significant deviation warrants an investigation into the purity of reagents and the integrity of the reaction setup (e.g., moisture and air exclusion). X-ray crystallography can be used for unambiguous structure determination of crystalline products.[5]

Conclusion

The stereoselective synthesis of polysubstituted spiropentanes is a dynamic and evolving field. The methods outlined in this application note, particularly the enantioselective cyclopropanation of allenes and the diastereoselective carbometalation of cyclopropenes, provide reliable and versatile strategies for accessing these challenging yet valuable molecules.[2][3] The choice of method will ultimately depend on the specific substitution pattern and desired stereochemistry of the target spiropentane. Careful attention to reaction conditions, reagent purity, and mechanistic principles is paramount to achieving high levels of stereocontrol.

References

  • Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. (2001). Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes. Organic Letters, 3(21), 3293–3295. [Link]

  • Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. (2001). Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes. American Chemical Society. This is a duplicate of the first reference, providing context on the biological relevance of spiropentanes. [Link]

  • Cohen, Y., Toledano, D., & Marek, I. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(37), 16732–16736. [Link]

  • Cohen, Y., Toledano, D., & Marek, I. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Semantic Scholar. This provides the full text and supporting information for the JACS communication. [Link]

  • Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. (2001). Enantioselective synthesis of spiropentanes from hydroxymethylallenes. PubMed. [Link]

  • Cohen, Y., Toledano, D., & Marek, I. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

Sources

Application Note: Strategies and Protocols for the Scale-Up Synthesis of Spiropentane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiropentane motif, a highly strained and conformationally rigid three-dimensional scaffold, is of increasing importance in medicinal chemistry for its ability to enhance the physicochemical properties of drug candidates.[1][2] Its incorporation can improve metabolic stability and aqueous solubility while exploring novel chemical space.[1][3] However, the inherent ring strain and the need for precise stereochemical control present significant challenges for synthesis, particularly at an industrial scale.[2][4] This guide provides a detailed analysis of proven strategies for the scale-up synthesis of spiropentane-containing compounds, focusing on practical, scalable methodologies. We present a robust protocol for the multi-gram synthesis of a key monosubstituted spiropentane building block via an intramolecular displacement strategy and discuss the critical safety, processing, and analytical considerations required for successful large-scale production.

Introduction: The Rise of a Strained Scaffold in Drug Discovery

The principle of "escaping from flatland" has become a guiding philosophy in modern medicinal chemistry, encouraging the use of scaffolds with greater sp³ character to improve drug-like properties.[3] Spiropentane, the smallest spiro-annulated cycloalkane, is an exemplary embodiment of this principle.[5] Its rigid, "bow-tie" structure provides well-defined exit vectors for substituents, allowing for precise spatial orientation in target binding pockets.[6] This unique geometry has been shown to enhance local hydrophobicity while resisting metabolic clearance, favorable traits for improving a drug's pharmacokinetic profile.[1] The recent New Drug Application for the spiropentane-containing molecule Vanzacaftor for cystic fibrosis underscores the therapeutic potential and industrial relevance of this scaffold.[1]

Despite its attractive features, the synthesis of spiropentane is not trivial. Early methods, such as 1,3-reductive dehalogenations or carbene additions to methylenecyclopropanes, often lack the flexibility and stereocontrol required for complex pharmaceutical intermediates.[4] Furthermore, many approaches that are successful at the lab scale (0.5 to 1 gram) are not economically or practically viable for large-scale production due to expensive starting materials, the need for cryogenic conditions, or reliance on chromatographic purification.[7][8] Therefore, the development of scalable, cost-effective, and safe synthetic routes is paramount.

Strategic Approaches to Scalable Synthesis

The selection of a synthetic strategy for a spiropentane-containing target depends heavily on the desired substitution pattern and the required scale. For industrial applications, routes that begin with readily available, inexpensive starting materials and avoid complex purifications are highly preferred.[8]

G start Target Spiropentane Structure sub_pattern Substitution Pattern? start->sub_pattern mono_sub Monosubstituted or Simple Disubstituted sub_pattern->mono_sub Simple poly_sub Polysubstituted with High Stereocontrol sub_pattern->poly_sub Complex strategy1 Strategy 1: Intramolecular Displacement mono_sub->strategy1 strategy2 Strategy 2: Regio- and Diastereoselective Carbometalation poly_sub->strategy2 desc1 Rationale: - Commercially available starting materials - Demonstrated scalability (40g+) - Avoids costly reagents/catalysts strategy1->desc1 desc2 Rationale: - Excellent stereochemical control (up to 5 centers) - High diastereoselectivity Considerations for Scale-Up: - Organometallic reagents - Potential for chromatography strategy2->desc2

Caption: Decision matrix for selecting a scalable spiropentane synthesis strategy.

Strategy 1: Intramolecular Displacement for Monosubstituted Spiropentanes

For producing foundational monosubstituted spiropentane building blocks, an intramolecular displacement reaction is one of the most practical and scalable approaches.[8][9] This strategy involves a two-step sequence:

  • Activation: A commercially available cyclopropane-containing precursor, such as [1-(hydroxymethyl)cyclopropyl]acetonitrile, is treated with an activating agent (e.g., tosyl chloride, mesyl chloride) to convert the primary alcohol into a good leaving group.

  • Cyclization: The activated intermediate is then treated with a strong, non-nucleophilic base, which deprotonates the carbon alpha to the nitrile group. The resulting carbanion undergoes an intramolecular SN2 reaction, displacing the leaving group to form the second three-membered ring of the spiropentane system.

The primary advantage of this route is its foundation on an abundant and relatively inexpensive starting material.[8] The reactions are generally robust and have been demonstrated on scales of up to 40 grams per batch, with a clear path to further scale-up to the 10-50 kg level.[8][10]

Strategy 2: Carbometalation for Polysubstituted Spiropentanes

When the target molecule demands multiple substituents with precise stereochemical control, a regio- and diastereoselective carbometalation of disubstituted cyclopropenes offers a powerful solution.[4][11] This method allows for the creation of up to five contiguous stereocenters in a single transformation.[7] The key to its success lies in a directing group on the cyclopropene, which controls both the regioselectivity of the organocuprate addition and the subsequent intramolecular nucleophilic substitution that forms the spiropentane core.[4] While this chemistry is elegant and highly effective on a preparatory scale (0.5-1 gram), scaling it up presents challenges related to the handling of organometallic reagents (organolithiums and copper salts) and the potential need for column chromatography to ensure high diastereomeric purity.[7]

Detailed Application Protocol: Scale-Up Synthesis of Spiropentanecarbonitrile

This protocol details the synthesis of spiropentanecarbonitrile, a versatile building block, from [1-(hydroxymethyl)cyclopropyl]acetonitrile, adapted from methodologies proven to be effective on a multi-gram scale.[8][10]

G cluster_0 Step 1: Activation (Tosylation) cluster_1 Step 2: Cyclization A [1-(hydroxymethyl)cyclopropyl]acetonitrile in Pyridine B Add TsCl at 0°C A->B C Stir at RT, 12-18h (Monitor by TLC/GC) B->C D Quench with H2O & Extract with EtOAc C->D E Wash & Concentrate D->E F Crude Tosylate Intermediate E->F G Crude Tosylate in THF F->G H Add to NaH suspension at 0°C G->H I Warm to RT, 2-4h (Monitor by TLC/GC) H->I J Careful Quench (e.g., sat. NH4Cl) I->J K Extract & Concentrate J->K L Purification (Vacuum Distillation) K->L M Spiropentanecarbonitrile L->M

Caption: Experimental workflow for the two-step synthesis of spiropentanecarbonitrile.

Materials and Equipment
  • Reagents: [1-(hydroxymethyl)cyclopropyl]acetonitrile, p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous), Sodium hydride (NaH, 60% dispersion in mineral oil), Tetrahydrofuran (THF, anhydrous), Ethyl acetate (EtOAc), Saturated aqueous NH₄Cl, Brine.

  • Equipment: Jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet; Addition funnel; Rotary evaporator; Vacuum distillation apparatus.

Step-by-Step Procedure

Step 1: Synthesis of [1-(Tosylmethyl)cyclopropyl]acetonitrile (Intermediate)

  • Reactor Setup: Charge the reactor with [1-(hydroxymethyl)cyclopropyl]acetonitrile (1.0 eq) and anhydrous pyridine (approx. 5-10 volumes).

  • Cooling: Cool the stirred solution to 0-5 °C using a chiller.

  • Reagent Addition: Add p-Toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise, maintaining the internal temperature below 10 °C. Causality: Portion-wise addition controls the exotherm of the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for completion by TLC or GC-MS to ensure full consumption of the starting alcohol.

  • Work-up: Cool the mixture to 10-15 °C and slowly quench by adding water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate as an oil. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of Spiropentanecarbonitrile (Cyclization)

  • Base Suspension: In a separate dry reactor under a nitrogen atmosphere, carefully charge sodium hydride (1.2 - 1.5 eq) and wash with anhydrous hexanes to remove the mineral oil. Suspend the NaH in anhydrous THF (approx. 10 volumes). Safety: NaH is highly reactive with water and flammable. Handle with extreme care under an inert atmosphere.

  • Cooling: Cool the NaH suspension to 0-5 °C.

  • Intermediate Addition: Dissolve the crude tosylate from Step 1 in anhydrous THF (approx. 2-3 volumes) and add it slowly to the NaH suspension via an addition funnel, maintaining the internal temperature below 10 °C. Causality: Slow addition is critical to control hydrogen gas evolution and the reaction exotherm.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by GC-MS for the disappearance of the tosylate intermediate.

  • Quenching: Cool the reaction mixture back to 0-5 °C and quench very carefully by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Work-up: Add water and extract the product with EtOAc or another suitable solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure spiropentanecarbonitrile. Causality: Distillation is a highly scalable purification method that avoids the cost and solvent waste of chromatography.

Quantitative Data Summary
ParameterStep 1 (Tosylation)Step 2 (Cyclization)Overall
Starting Material Scale 40.0 g~90 g (Crude Tosylate)40.0 g
Key Reagent Equiv. TsCl (1.1 eq)NaH (1.3 eq)-
Solvent Volume Pyridine (~200 mL)THF (~900 mL)-
Typical Reaction Time 16 h3 h19 h
Typical Yield >95% (Crude)75-85% (after Distillation)~75-85%
Purity (GC) ->98%>98%

Process Safety and Scale-Up Considerations

  • Thermal Stability: The spiropentane ring system can undergo thermal rearrangement at elevated temperatures (>200 °C).[5] During vacuum distillation, it is crucial to keep the pot temperature as low as possible to prevent product degradation and the formation of byproducts like methylenecyclobutane.

  • Reagent Handling:

    • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (N₂ or Argon) by trained personnel. The quenching procedure must be performed slowly and at low temperatures to control the rate of hydrogen evolution.

    • Tosyl Chloride: A corrosive solid and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: On a large scale, in-process controls (IPCs) are essential. Techniques like GC-MS or HPLC should be used to confirm the completion of each step before proceeding. This prevents carrying unreacted starting materials or intermediates forward, which can complicate purification and reduce overall yield.

  • Purification at Scale: While column chromatography is feasible for gram-scale synthesis, it is generally not viable for multi-kilogram production.[7] The intramolecular displacement route is advantageous because the final product is a relatively low-boiling liquid, making vacuum distillation the ideal purification method. For solid spiropentane derivatives, crystallization would be the preferred scalable purification technique.

Conclusion

The successful scale-up synthesis of spiropentane-containing compounds hinges on the selection of an appropriate synthetic strategy tailored to the target's complexity. For foundational building blocks, the intramolecular displacement pathway offers a robust, cost-effective, and highly scalable solution that utilizes readily available starting materials. For more complex, polysubstituted targets, advanced methods like directed carbometalation provide unparalleled stereochemical control, though their scale-up requires careful consideration of reagent handling and purification logistics. By understanding the causality behind each procedural step and implementing rigorous process safety and analytical controls, researchers and drug development professionals can effectively harness the potential of the spiropentane scaffold for the next generation of therapeutics.

References

  • Marek, I., Cohen, Y., & Toledano, D. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(37), 16732–16736. [Link]

  • Marek, I., Cohen, Y., & Toledano, D. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC. National Institutes of Health (NIH). [Link]

  • Fokin, A. A., et al. (2019). Synthesis of New Monosubstituted Spiropentanes. ResearchGate. [Link]

  • Fokin, A. A., et al. (n.d.). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. [Link]

  • Korenev, G., et al. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Korenev, G., et al. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC. National Institutes of Health (NIH). [Link]

  • Fokin, A. A., et al. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. [Link]

  • Korenev, G., et al. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Marek, I., Cohen, Y., & Toledano, D. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. ResearchGate. [Link]

  • Garg, N. K., & Quach, T. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed. [Link]

  • Applequist, D. E., & O'Connor, J. A. (1958). Chemistry of Spiropentane. I. An Improved Synthesis of Spiropentane. The Journal of Organic Chemistry. [Link]

  • IJARSCT. (n.d.). Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Wikipedia. (n.d.). Spiropentane. Wikipedia. [Link]

Sources

Application Notes and Protocols for the Purification of Spiropentane Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unique Purification Challenges of Spiropentane Alcohols

Spiropentane alcohols represent a fascinating class of molecules characterized by their rigid, three-dimensional spirocyclic core, which imparts unique conformational constraints and stereochemical complexity. This distinct architecture, while offering exciting possibilities in medicinal chemistry and materials science, presents significant hurdles during purification.[1] The inherent strain of the spiropentane ring system and the presence of a polar hydroxyl group create a delicate balance of properties that must be carefully considered to achieve high purity.

Common challenges in the purification of spiropentane alcohols include:

  • Separation of Stereoisomers: The spirocyclic nature often leads to the formation of diastereomers and enantiomers with very similar physicochemical properties, making their separation a formidable task.[1]

  • Removal of Structurally Similar Impurities: Byproducts with skeletons closely resembling the target spiropentane alcohol are common and can be difficult to resolve using standard purification techniques.[1]

  • Low Solubility and Crystallinity: The rigidity of the spirocyclic scaffold can result in poor solubility in common recrystallization solvents and a reluctance to form well-ordered crystals.[1]

  • Thermal and Chemical Instability: Some spiropentane derivatives may be sensitive to heat or acidic/basic conditions, which narrows the choice of applicable purification methods.[1][2]

  • Steric Hindrance: The hydroxyl group can be sterically hindered by the spirocyclic framework, influencing its interaction with chromatographic stationary phases.[1]

This comprehensive guide provides detailed protocols and expert insights into the primary techniques for purifying spiropentane alcohols: flash chromatography, preparative HPLC/SFC, distillation, and crystallization. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific target molecules.

Flash Chromatography: The First Line of Purification

Flash chromatography is often the initial and most versatile method for the purification of spiropentane alcohols from a crude reaction mixture. It offers a good balance between resolution, speed, and scale.

Expertise & Experience: The choice of stationary and mobile phases is critical. For spiropentane alcohols, a normal-phase setup is typically the most effective starting point, as it allows for good separation based on polarity differences. The hydroxyl group provides a strong handle for interaction with the silica gel stationary phase.

Protocol: Flash Chromatography of a Spiropentane Alcohol
  • Sample Preparation:

    • Dissolve the crude spiropentane alcohol in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel.

    • Thoroughly dry the silica gel under vacuum to obtain a free-flowing powder. This "dry loading" technique generally provides superior resolution compared to direct liquid injection.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight.

    • Pack the column with silica gel (e.g., 40-63 µm particle size) as a slurry in the initial, low-polarity mobile phase (e.g., hexane or heptane).

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate or diethyl ether. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • The optimal gradient will depend on the specific polarity of the target spiropentane alcohol and its impurities. Thin-layer chromatography (TLC) should be used to determine the ideal solvent system beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions by TLC or LC-MS to identify those containing the pure spiropentane alcohol.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Trustworthiness: This protocol is self-validating through the in-process analysis of collected fractions. The purity of the final product should be confirmed by NMR spectroscopy.[3][4][5]

Data Presentation: Typical Flash Chromatography Parameters

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (40-63 µm)Good for separating compounds with moderate polarity differences.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a wide polarity range to elute a variety of compounds.
Loading Method Dry LoadingPrevents band broadening and improves separation.
Silica:Sample Ratio 40:1 to 100:1Ensures sufficient separation capacity.

Visualization: Flash Chromatography Workflow

Flash_Chromatography_Workflow A Crude Sample B Dissolve in DCM/EtOAc A->B C Adsorb onto Silica B->C D Dry Loading C->D F Elute with Gradient D->F E Pack Column E->F G Collect Fractions F->G H Analyze Fractions (TLC/LC-MS) G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Spiropentane Alcohol J->K

Caption: Workflow for the purification of spiropentane alcohols via flash chromatography.

Preparative HPLC and SFC: For High-Purity and Chiral Separations

When flash chromatography is insufficient to separate closely related impurities or stereoisomers, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed. SFC is particularly advantageous for its use of non-toxic CO2 and faster run times.[]

Expertise & Experience: For the separation of diastereomers, reversed-phase HPLC is often effective. However, for the more challenging separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are a good starting point for many small molecules. SFC with a chiral stationary phase is a powerful and increasingly popular technique for enantioseparation due to its high efficiency and green credentials.[][7]

Protocol: Chiral SFC Purification of a Spiropentane Alcohol
  • Analytical Method Development:

    • Screen various chiral stationary phases (e.g., polysaccharide-based columns) with different mobile phase compositions (typically CO2 with an alcohol co-solvent like methanol or ethanol) to find a suitable separation method.[]

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Scale-Up to Preparative SFC:

    • Once an analytical method is established, scale it up to a preparative SFC system with a larger dimension column of the same stationary phase.

    • Increase the sample concentration and injection volume according to the capacity of the preparative column.

  • Stacked Injections:

    • To improve throughput, utilize stacked injections where subsequent injections are made before the previous ones have fully eluted.

  • Fraction Collection:

    • Use an automated fraction collector triggered by UV detection to isolate the individual enantiomers.

  • Solvent Removal:

    • The majority of the mobile phase (CO2) will evaporate upon depressurization. The alcohol co-solvent can be removed under reduced pressure.

Trustworthiness: The purity and enantiomeric excess of the collected fractions should be determined by analytical chiral HPLC or SFC.

Data Presentation: Comparison of HPLC and SFC for Chiral Separations

FeaturePreparative HPLCPreparative SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, IPA)Supercritical CO2
Co-solvent Isopropanol, EthanolMethanol, Ethanol
Solvent Consumption HighLow
Run Time LongerShorter
Environmental Impact HigherLower
Cost HigherLower (due to solvent savings)

Visualization: Chiral SFC Purification Workflow

Chiral_SFC_Workflow A Racemic Spiropentane Alcohol B Analytical Chiral SFC Method Development A->B C Scale-Up to Preparative SFC B->C D Stacked Injections C->D E Fraction Collection (UV Triggered) D->E F Enantiomer 1 E->F G Enantiomer 2 E->G H Solvent Removal F->H G->H I Pure Enantiomer 1 H->I J Pure Enantiomer 2 H->J

Caption: Workflow for the chiral separation of spiropentane alcohols using SFC.

Distillation: For Thermally Stable, Volatile Spiropentane Alcohols

For spiropentane alcohols that are thermally stable and have a sufficiently low boiling point, distillation can be an effective purification method, particularly for removing non-volatile impurities. Given that spiropentane itself has a boiling point of 39.0 °C, simpler, lower molecular weight spiropentane alcohols may be amenable to this technique.[2]

Expertise & Experience: Vacuum distillation is often preferred as it allows the substance to boil at a lower temperature, minimizing the risk of thermal decomposition. A fractionating column is necessary to separate compounds with close boiling points.

Protocol: Vacuum Distillation of a Spiropentane Alcohol
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is clean and dry.

    • Use a short-path distillation apparatus for small quantities to minimize material loss.

    • A Vigreux column is a good general-purpose fractionating column.

  • Distillation:

    • Place the crude spiropentane alcohol in the distillation flask with a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum and begin heating the distillation flask.

    • Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the pure spiropentane alcohol.

  • Monitoring:

    • Monitor the temperature at the head of the fractionating column. A stable temperature reading indicates that a pure substance is distilling.

Trustworthiness: The purity of the distilled product should be verified by GC-MS or NMR spectroscopy to ensure no thermal decomposition has occurred.

Data Presentation: Considerations for Distillation

ParameterGuideline
Thermal Stability Must be stable at its boiling point (under vacuum).
Boiling Point Difference A significant difference in boiling points between the target compound and impurities is required for efficient separation.
Apparatus A fractionating column is crucial for separating components with similar boiling points.

Visualization: Vacuum Distillation Setup

Vacuum_Distillation_Setup cluster_0 Distillation Apparatus Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask heats Fractionating Column Fractionating Column Distillation Flask->Fractionating Column vapor rises Condenser Condenser Fractionating Column->Condenser vapor enters Receiving Flask Receiving Flask Condenser->Receiving Flask condensate collects Vacuum Source Vacuum Source Apparatus Apparatus Vacuum Source->Apparatus reduces pressure

Caption: Key components of a vacuum distillation apparatus for purification.

Crystallization: For Obtaining High-Purity Solid Alcohols

Crystallization is a powerful technique for obtaining highly pure solid spiropentane alcohols.[8] The process relies on the principle that the target compound will preferentially form a crystal lattice, leaving impurities behind in the solvent.

Expertise & Experience: The key to successful crystallization is finding a suitable solvent or solvent system in which the spiropentane alcohol has high solubility at elevated temperatures and low solubility at room temperature or below.[8] Slow cooling is crucial for the formation of large, well-defined crystals.

Protocol: Crystallization of a Spiropentane Alcohol
  • Solvent Selection:

    • Test the solubility of the crude spiropentane alcohol in various solvents at room temperature and at their boiling points.

    • Ideal solvents include those in which the compound is sparingly soluble at room temperature but readily soluble when heated. Common choices for alcohols include hexanes, toluene, ethyl acetate, and mixtures thereof.

  • Dissolution:

    • Place the crude material in a flask and add a minimal amount of the chosen hot solvent to fully dissolve it.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling process further.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Trustworthiness: The purity of the crystals should be assessed by melting point analysis and spectroscopic methods (e.g., NMR). A sharp melting point is indicative of high purity.

Data Presentation: Common Crystallization Techniques

TechniqueDescriptionBest For
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated solution.Small quantities of material when finding a suitable cooling crystallization solvent is difficult.[8]
Vapor Diffusion A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent.Milligram quantities and when slow crystal growth is desired.[8]
Cooling Crystallization A saturated solution at high temperature is slowly cooled to induce crystallization.The most common and scalable method for solid compounds.

Visualization: Crystallization Process

Crystallization_Process A Crude Solid B Dissolve in Hot Solvent A->B C Slow Cooling B->C D Crystal Formation C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: Step-by-step process for the purification of solid spiropentane alcohols by crystallization.

Conclusion

The purification of spiropentane alcohols requires a thoughtful and systematic approach, taking into account the unique structural features of this class of molecules. By leveraging a combination of chromatography, distillation, and crystallization, and by understanding the principles behind each technique, researchers can successfully isolate these valuable compounds in high purity. The protocols provided in this guide serve as a robust starting point, and with careful optimization, they can be adapted to a wide range of spiropentane alcohol targets.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Spiropentane - Wikipedia. (n.d.). Wikipedia. [Link]

  • Dynamics of crystallization of solid ethanol | Low Temperature Physics - AIP Publishing. (2018, October 1). AIP Publishing. [Link]

  • Synthesis-of-Spiropentane-Derivatives-via-Intramolecular-Displacement.pdf - ResearchGate. (n.d.). ResearchGate. [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes | Journal of the American Chemical Society. (2022, September 11). American Chemical Society Publications. [Link]

  • Selective Signalling of Alcohols by Molecular Lattice and Mechanism of Single-Crystal-to-Single-Crystal Transformation. - The Royal Society of Chemistry. (2020, July 10). The Royal Society of Chemistry. [Link]

  • (PDF) Synthesis of New Monosubstituted Spiropentanes - ResearchGate. (2022, May 23). ResearchGate. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Can I crystallize alcohol without spoiling its taste? - Quora. (2017, June 28). Quora. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Alcohols | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]

  • Identifying Alcohols Using NMR Spectroscopy - AZoM. (2015, October 8). AZoM.com. [Link]

  • Identification of an Alcohol with 13C NMR Spectroscopy - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). [Link]

  • US2591877A - Purification of alcohols by azeotropic distillation - Google Patents. (n.d.).
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (n.d.). Drug Development & Delivery. [Link]

  • Purification, Characterization, Gene Cloning, and Expression of a Novel Alcohol Dehydrogenase with Anti-Prelog Stereospecificity from Candida parapsilosis - NIH. (n.d.). National Institutes of Health. [Link]

  • New simple method for purification of class I alcohol dehydrogenase - PubMed. (n.d.). PubMed. [Link]

  • Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control - PubMed Central. (n.d.). National Institutes of Health. [Link]

  • How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. (n.d.). [Link]

  • YouTube. (2024, February 16). YouTube. [Link]

  • Purification of Alcohol without Distillation How to Separate Alcohol from Water. Mind blowing. (2025, August 27). [Link]

  • US9828317B2 - Method for purification of alcohols - Google Patents. (n.d.).
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

Sources

"application of spiropentanes in materials science"

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Considering the Structure

Okay, I'm thinking about how to structure this application note. I need to ensure it's detailed enough for researchers, scientists, and those in drug development, so a clear and logical flow is paramount. My initial approach will include an introduction, synthesis overview, characterization methods, and finally a section on potential applications.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol. This document is designed for researchers, medicinal chemists, and drug development professionals navigating the unique challenges associated with this highly strained molecular scaffold. The spiro[2.2]pentane core, with its significant ring strain of approximately 65 kcal/mol, presents considerable synthetic hurdles that preclude many traditional methodologies.[1] This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to facilitate successful synthesis.

Synthetic Overview & Core Challenges

The synthesis of this compound typically involves a multi-step sequence that first establishes the strained spirocyclic core, followed by functional group manipulation to achieve the target primary alcohol. A common and logical pathway proceeds through an intermediate such as 2-{spiro[2.2]pentan-1-yl}acetic acid or its corresponding ester, which is then reduced.

The primary challenges in this synthesis are:

  • Formation of the Spiro[2.2]pentane Ring: The high degree of strain makes this carbocycle difficult to form using conventional cyclopropanation techniques.[1][2][3] Reactions must overcome a significant activation barrier, and side reactions like rearrangement are common.

  • Chemical Stability: The inherent strain energy can render intermediates susceptible to undesired ring-opening or rearrangement reactions, particularly under harsh acidic, basic, or thermal conditions.[4]

  • Purification: The nonpolar, hydrocarbon-rich nature of the spiro[2.2]pentane core can lead to purification difficulties, with products often exhibiting similar chromatographic behavior to starting materials and nonpolar byproducts.

Below is a generalized workflow for the synthesis, highlighting the critical stages where issues often arise.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification & Analysis A Methylenecyclopropane Derivative B Functionalized Spiro[2.2]pentane (e.g., Ester, Acid, Nitrile) A->B Cyclopropanation C This compound (Crude Product) B->C Reduction (e.g., LiAlH4) D Purified Final Product C->D Chromatography Troubleshooting_Cyclopropanation Start Low Yield in Spiro[2.2]pentane Formation? Q1 Is the correct reagent class being used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions (temp, base, solvent) fully optimized? A1_Yes->Q2 Sol1 Action: Switch to specialized reagents like sulfone-based carbene equivalents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are vinylcyclopropane byproducts observed? A2_Yes->Q3 Sol2 Action: Systematically vary temperature, base, and ensure anhydrous conditions. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Action: Modify conditions (e.g., lower temperature) or explore alternative pathways. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: Troubleshooting decision tree for low yield in the cyclopropanation step.

Stage 2: Reduction of the Acetic Acid/Ester Intermediate

Question 3: My reduction of 2-{spiro[2.2]pentan-1-yl}acetic acid (or its methyl/ethyl ester) to the target alcohol is sluggish or incomplete. What should I change?

Answer: While this is a more standard transformation, the steric bulk of the spiro[2.2]pentyl group can hinder the approach of the reducing agent to the carbonyl carbon.

  • Probable Cause: Insufficiently Powerful Reducing Agent. Milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids and may be slow for sterically hindered esters.

  • Solution: Use a Stronger, Less Hindered Reducing Agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is highly reactive and small enough to access the carbonyl group.

    • Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. For a carboxylic acid, at least 1 equivalent is required (0.5 for reduction, 0.5 to deprotonate the acidic proton), but using 1.5-2.0 equivalents is common practice to drive the reaction to completion.

    • Temperature: While the reaction is often started at 0 °C for safety, allowing it to warm to room temperature or gently refluxing in a solvent like THF is often necessary for full conversion.

    • Solvent: Use anhydrous ethereal solvents like diethyl ether or THF. The solubility of the lithium carboxylate salt intermediate can be a factor, and THF is generally a better solvent.

Stage 3: Purification

Question 4: I am struggling to separate my final product, this compound, from nonpolar byproducts using column chromatography.

Answer: The target molecule is a small alcohol with a large, nonpolar hydrocarbon scaffold. This gives it an overall low polarity, making separation from other hydrocarbon byproducts challenging.

  • Probable Cause: Inappropriate Solvent System. Using a solvent system that is too polar (e.g., high concentration of ethyl acetate) will cause all compounds to elute quickly together. A system that is too nonpolar (e.g., pure hexane) may result in no elution of the desired product.

  • Solution: Use a Shallow Gradient and Appropriate Stationary Phase.

    • Solvent System: A shallow gradient of ethyl acetate in hexanes (or heptane) is recommended. Start with a very low polarity (e.g., 1-2% ethyl acetate) and slowly increase the concentration. This will help resolve compounds with very similar polarities.

    • TLC Analysis: Before running a column, carefully develop a solvent system using TLC plates to ensure you can see clear separation between your product spot and impurities.

    • Alternative Media: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or reverse-phase chromatography if the impurities have significantly different polarity profiles. [5]

Frequently Asked Questions (FAQs)

Q: Why is the spiro[2.2]pentane motif of interest in drug development? A: Spiro[2.2]pentanes are considered valuable bioisosteres. They are rigid carbocycles with well-defined exit vectors, which allows for precise positioning of functional groups in 3D space. [1][2][3]Their high fraction of sp³-hybridized carbons (Fsp³) is a desirable trait in modern medicinal chemistry, often leading to improved metabolic stability, solubility, and potency compared to flat, aromatic analogues. [1] Q: What are the primary safety concerns when performing this synthesis? A: There are two main areas of concern:

  • High-Energy Compounds: Strained molecules like spiro[2.2]pentane derivatives can be energetic and may decompose unexpectedly, especially during distillation at high temperatures. Always conduct reactions behind a blast shield and avoid high temperatures when possible.

  • Reagent Hazards: The synthesis often requires highly reactive and hazardous reagents. This includes strong bases like NaNH₂ or n-BuLi (pyrophoric), and powerful reducing agents like LiAlH₄ (reacts violently with water). Always handle these reagents under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques, and have appropriate quenching procedures in place.

Q: Which analytical techniques are essential for characterizing the intermediates and final product? A: A combination of techniques is required for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The highly symmetrical and strained nature of the spiro[2.2]pentane core gives rise to characteristic signals in the aliphatic region.

  • Mass Spectrometry (GC-MS or LC-MS): Essential for confirming the molecular weight of the product and assessing the purity of the crude reaction mixture.

  • Infrared (IR) Spectroscopy: Useful for tracking the progress of the reaction, for example, by observing the disappearance of a carbonyl stretch (~1700-1740 cm⁻¹) and the appearance of a broad alcohol O-H stretch (~3300 cm⁻¹) during the final reduction step.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Functionalized Spiro[2.2]pentane Precursor (Illustrative Example)

This protocol is adapted from methodologies reported for the synthesis of substituted arylspiro[2.2]pentanes and serves as a template. [1] Reaction: Cyclopropanation of an Aryl-Substituted Methylenecyclopropane

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium amide (NaNH₂) (3.0 equiv).

  • Reagent Preparation: Add the appropriate cyclopropyl phenyl sulfone (2.0 equiv) and anhydrous dioxane. Stir the suspension for 30 minutes at room temperature (23 °C) under a nitrogen atmosphere.

  • Addition: Add the substituted methylenecyclopropane (1.0 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the functionalized spiro[2.2]pentane.

Protocol 2: Reduction of 2-{Spiro[2.2]pentan-1-yl}acetic acid to this compound
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (1.5 equiv) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-{spiro[2.2]pentan-1-yl}acetic acid (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material. Gentle heating to reflux may be required for full conversion.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Sequentially and very carefully add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

  • Filtration: A granular white precipitate should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a gradient of 0% to 20% ethyl acetate in hexanes) to yield pure this compound.

References

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.
  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.American Chemical Society.
  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.Semantic Scholar.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.PMC - NIH.
  • Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.PubMed.
  • 6 new ideas for successful purification of natural products, including Chinese Traditional Medicines.YouTube.

Sources

"byproducts of spiropentane synthesis and their removal"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiropentane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the unique spiropentane scaffold into their molecules. Here, we address common challenges related to byproduct formation and provide practical, field-tested solutions for their removal and analysis.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge regarding the common impurities encountered during spiropentane synthesis and the analytical methods for their identification.

Q1: What are the most common byproducts I should expect when synthesizing spiropentane?

The byproducts are highly dependent on the synthetic route. However, for the classical and most common methods, you will frequently encounter a set of constitutional isomers and structurally related compounds.

  • Gustavson-type Synthesis (e.g., from pentaerythritol derivatives): This route is notorious for generating a mixture of C5H8 isomers. The most cited byproducts are methylenecyclobutane , 2-methyl-1-butene , and 1,1-dimethylcyclopropane .[1]

  • Simmons-Smith & Carbene Additions (to methylenecyclopropanes or allenes): These reactions can lead to several impurities. If you are performing a bis-cyclopropanation of an allene, you may isolate mono-cyclopropanation products .[2][3] For substituted spiropentanes, the formation of diastereomers is a common challenge.[4][5] Additionally, side reactions due to the Lewis-acidic nature of the zinc byproduct (ZnI₂) can occur.[6]

  • Rearrangement Products: Spiropentane is a highly strained molecule. Under thermal stress (e.g., high temperatures during distillation or gas chromatography), it can rearrange to its more stable isomer, methylenecyclobutane .[1]

Q2: What is the underlying cause of isomeric byproduct formation in the Gustavson synthesis?

The formation of methylenecyclobutane, the predominant rearranged product, is believed to occur via a carbonium ion rearrangement of the 1,1-bis(bromomethyl)cyclopropane intermediate.[5] This intermediate can undergo a ring-opening and subsequent re-cyclization to form the more thermodynamically stable four-membered ring system instead of the desired spiropentane.

Q3: How can I reliably identify the byproducts in my crude reaction mixture?

A multi-technique analytical approach is essential for unambiguous identification and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for separating and identifying volatile hydrocarbons like spiropentane and its isomers.[7][] The retention times will differ for each isomer, and the mass spectrum will confirm the C5H8 molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[9][10] Spiropentane itself has a very simple and highly symmetric NMR spectrum. The presence of signals in the olefinic region of the ¹H NMR spectrum (typically 4.5-6.0 ppm) is a clear indicator of unsaturated byproducts like methylenecyclobutane or 2-methyl-1-butene.

  • Infrared (IR) Spectroscopy: While less definitive than NMR or GC-MS, IR can provide clues. For example, the presence of a C=C stretching frequency can indicate unsaturated byproducts.

Q4: What are the key physical properties I can exploit for purification?

The most significant difference between spiropentane and its common isomeric byproducts is the boiling point. This difference is the basis for purification by fractional distillation.

CompoundMolecular FormulaBoiling Point (°C)
Spiropentane C₅H₈39.0[1][9]
MethylenecyclobutaneC₅H₈42.2
1,1-DimethylcyclopropaneC₅H₈20.6
2-Methyl-1-buteneC₅H₈31.2

Data sourced from publicly available chemical databases.

Troubleshooting Guides & Protocols

This section provides structured guidance for specific issues encountered during common synthetic procedures.

Workflow for Spiropentane Purification & Analysis

The following diagram outlines the general workflow from post-synthesis to a purified, verified product.

G cluster_0 Synthesis Stage cluster_1 Analysis & Strategy cluster_2 Purification Stage cluster_3 Validation Stage Synthesis Crude Spiropentane from Reaction Analysis Impurity Identification (GC-MS, NMR) Synthesis->Analysis Sample Strategy Select Purification Strategy (Distillation vs. Chromatography) Analysis->Strategy Identify Impurities Purification Execute Purification Protocol Strategy->Purification Implement Method Validation Final Purity Analysis (qNMR, GC) Purification->Validation Collect Fractions PureProduct Pure Spiropentane Validation->PureProduct >99% Purity

Caption: General workflow for spiropentane purification.

Guide 1: Gustavson-type Synthesis

Issue: My purified spiropentane is still contaminated with methylenecyclobutane and other isomers after simple distillation.

Root Cause: The boiling points of spiropentane (39.0 °C) and methylenecyclobutane (42.2 °C) are very close, making them difficult to separate with a simple distillation apparatus.[1] An efficient fractional distillation column is required.

Solution: High-Efficiency Fractional Distillation

This protocol is designed to effectively separate spiropentane from its close-boiling isomeric byproducts.

Experimental Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) of at least 30 cm in length, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are well-sealed. The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.

  • Distillation Procedure:

    • Charge the crude spiropentane mixture to the distillation flask along with a few boiling chips.

    • Gently heat the flask using a heating mantle.

    • Slowly increase the temperature until the mixture begins to boil and the vapor line starts to ascend the column. It is critical to establish a thermal gradient in the column.

    • Maintain a very slow distillation rate (reflux ratio of at least 10:1, i.e., for every 10 drops of condensate returning to the column, only 1 is collected).

    • Collect fractions based on the temperature reading at the distillation head.

      • Fraction 1 (Foreshot): Collect any components boiling below ~38 °C. This will likely contain more volatile byproducts like 1,1-dimethylcyclopropane.

      • Fraction 2 (Product): Carefully collect the fraction that distills at a constant temperature of 38.5-39.5 °C . This is your target spiropentane.

      • Fraction 3 (Tails): As the temperature begins to rise above 40 °C, switch receivers. This fraction will be enriched in higher-boiling byproducts like methylenecyclobutane.

  • Analysis:

    • Analyze each fraction by GC to determine its composition and confirm the purity of the main product fraction.

Guide 2: Carbene Addition & Simmons-Smith Reactions

Issue: I am trying to synthesize a substituted spiropentane, but the final product is an inseparable mixture of diastereomers.

Root Cause: Many cyclopropanation reactions, including those used to form spiropentanes, may exhibit low diastereoselectivity, especially with complex substrates.[2][3] The resulting diastereomers often have very similar physical properties, making separation by distillation impossible.

Solution: Preparative Column Chromatography

While challenging for non-polar hydrocarbons, column chromatography can be effective, especially if the substituents introduce some polarity.

Experimental Protocol:

  • Stationary Phase Selection:

    • For non-polar spiropentane derivatives, use silica gel (SiO₂) or alumina (Al₂O₃). Silver nitrate-impregnated silica gel (AgNO₃-SiO₂) can also be highly effective for separating compounds with differing degrees of unsaturation.

  • Mobile Phase (Eluent) Selection:

    • Start with a very non-polar eluent, such as pure pentane or hexane.

    • Use Thin Layer Chromatography (TLC) to screen for an eluent system that provides separation between the diastereomers. If no separation is seen with pure alkane, gradually increase the polarity by adding small amounts (0.1-1%) of a slightly more polar solvent like diethyl ether or dichloromethane.

  • Column Packing and Elution:

    • Pack the column carefully with the chosen stationary phase and eluent.

    • Load the crude product mixture, dissolved in a minimal amount of the eluent, onto the top of the column.

    • Elute the column with the chosen mobile phase, collecting small fractions.

    • Monitor the fractions by TLC or GC to identify which contain the desired pure diastereomer.

  • Solvent Removal:

    • Combine the pure fractions and carefully remove the solvent under reduced pressure, taking care not to lose the volatile product.

References
  • Wikipedia. Spiropentane. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Grokipedia. Kulinkovich reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Krupčík, J., et al. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • NROChemistry. Kulinkovich Reaction. [Link]

  • Gicquel, M., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • Medvedko, S., et al. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. [Link]

  • Medvedko, S. (2022). Synthesis of New Monosubstituted Spiropentanes. ResearchGate. [Link]

  • Thomson, R. J., et al. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • National Center for Biotechnology Information. Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. [Link]

  • Royal Society of Chemistry. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. [Link]

  • Gicquel, M., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (PDF) Stereoselective Synthesis of Polysubstituted Spiropentanes. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]

  • ResearchGate. Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks | Request PDF. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • ACS Publications. Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. [Link]

  • National Center for Biotechnology Information. Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. [Link]

  • ResearchGate. Synthesis-of-Spiropentane-Derivatives-via-Intramolecular-Displacement.pdf. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • YouTube. Lesson 02 Cyclic Hydrocarbons Isomers and Aromatic Compounds 2020 VL. [Link]

  • YouTube. How Can You Purify Solvents for Laboratory Use? - Chemistry For Everyone. [Link]

  • YouTube. Constitutional Isomers of Cyclic Systems (Organic Chemistry). [Link]

  • Chromatography Forum. How do you perform purity analysis?. [Link]

  • ACS Publications. Stereoselective Cyclopropanation Reactions. [Link]

  • National Center for Biotechnology Information. Spiropentane, propyl-. [Link]

  • National Center for Biotechnology Information. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity. [Link]

  • Chemistry LibreTexts. 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Spiropentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiropentane, the smallest spiro-connected cycloalkane, is a fascinating and highly strained molecule that has garnered significant interest from both theoretical and synthetic chemists.[1] Its unique three-dimensional structure makes it a valuable building block in medicinal chemistry and materials science. However, the synthesis of spiropentanes can be challenging due to their inherent ring strain, often leading to low yields and undesired side products.[2][3] This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions to help you navigate the common pitfalls and optimize your spiropentane synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of spiropentane and its derivatives, with a focus on the underlying chemical principles.

Issue 1: Low Yield in Simmons-Smith Cyclopropanation

Question: I am attempting to synthesize a substituted spiropentane via a Simmons-Smith reaction on an allenamide, but my yields are consistently low. What are the critical parameters to optimize?

Answer: The Simmons-Smith reaction is a powerful tool for cyclopropanation, but its efficiency with allenes to form spiropentanes can be sensitive to several factors.[4][5] Here’s a breakdown of the key areas to investigate:

  • Reagent Stoichiometry and Quality:

    • Causality: The reaction involves the formation of a zinc carbenoid (iodomethylzinc iodide).[6] Insufficient reagent will naturally lead to incomplete conversion. The quality of the diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) is also crucial; aged or improperly stored reagents can be less reactive.

    • Solution: Use a significant excess of the Simmons-Smith reagent. A common starting point is 5.0 equivalents of Et₂Zn and 10.0 equivalents of CH₂I₂ relative to the allenamide.[4] Ensure your reagents are fresh and handled under an inert atmosphere to prevent degradation.

  • Solvent Choice:

    • Causality: The solvent plays a critical role in the reactivity of the zinc carbenoid.[7] Non-coordinating solvents generally lead to a more electrophilic and reactive reagent.

    • Solution: Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are effective solvents for this transformation.[4][6] Avoid highly coordinating solvents like THF unless specified for a particular substrate, as they can reduce the reactivity of the zinc carbenoid.

  • Reaction Temperature and Time:

    • Causality: While many Simmons-Smith reactions proceed at room temperature, the formation of the highly strained spiropentane ring system may require more forcing conditions or longer reaction times to achieve completion.

    • Solution: Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider a moderate increase in temperature. Typical reaction times can range from 12 to 24 hours.[8]

  • Substrate-Specific Effects:

    • Causality: The electronic and steric properties of the substituents on your starting material can significantly influence the reaction rate and outcome. Electron-donating groups on the alkene generally accelerate the reaction.

    • Solution: For α-substituted allenamides, you may observe the formation of both mono- and bis-cyclopropanation products.[4] Careful optimization of reaction time and stoichiometry can help favor the desired product.

Issue 2: Poor Diastereoselectivity in the Synthesis of Polysubstituted Spiropentanes

Question: I am synthesizing a polysubstituted spiropentane using a carbometalation/intramolecular substitution sequence, but I am obtaining a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in the synthesis of complex spiropentanes often relies on directing group effects and careful control of reaction conditions.[1][9]

  • Directing Group Strategy:

    • Causality: The presence of a coordinating group on the substrate can direct the approach of the organometallic reagent, leading to a preferred stereochemical outcome.

    • Solution: Employ substrates with strongly chelating groups, such as hydroxyl groups. For example, the reduction of an ester to a primary alcohol can create a more effective directing group for the carbometalation step, leading to a single diastereomer.[1][9]

  • Nature of the Organometallic Reagent:

    • Causality: The choice of metal in the organometallic reagent can influence the stereoselectivity of the addition.

    • Solution: Organocopper reagents are often effective in these transformations.[1][9] Experiment with different copper sources (e.g., CuI, CuCN) and organolithium or Grignard reagents to find the optimal combination for your substrate.

  • Temperature Control:

    • Causality: Lower reaction temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy.

    • Solution: Perform the carbometalation at low temperatures (e.g., -78 °C) to maximize diastereoselectivity.[9]

Issue 3: Formation of Side Products in the Kulinkovich Reaction

Question: I am using a Kulinkovich reaction to prepare a cyclopropanol precursor for a spiropentane synthesis, but I am observing significant side product formation, including what appears to be unreacted starting material.[10] How can I minimize these side reactions?

Answer: The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.[11][12] However, its success hinges on the precise control of reaction parameters.

  • Grignard Reagent Quality and Stoichiometry:

    • Causality: The reaction mechanism involves the in-situ formation of a titanacyclopropane intermediate.[11][13] The quality and exact stoichiometry of the Grignard reagent are critical for the efficient generation of this intermediate.

    • Solution: Use freshly prepared Grignard reagent. Ensure accurate titration to determine its concentration. Typically, two equivalents of the Grignard reagent are required per equivalent of the titanium alkoxide catalyst.[11]

  • Titanium Catalyst Quality:

    • Causality: The titanium(IV) isopropoxide catalyst is moisture-sensitive. Contamination with water can lead to the formation of titanium oxides and reduce the catalyst's activity.[10]

    • Solution: Use a fresh bottle of titanium(IV) isopropoxide or purify older batches by distillation. Handle the catalyst under a strict inert atmosphere.

  • Temperature Protocol:

    • Causality: The initial steps of the Kulinkovich reaction are often performed at low temperatures to control the reactivity of the organometallic species.

    • Solution: Add the Grignard reagent dropwise to a cooled solution (-78 °C) of the ester and titanium catalyst.[10] Allow the reaction to warm slowly to room temperature to ensure complete conversion.

  • Solvent Purity:

    • Causality: Protic impurities in the solvent can quench the Grignard reagent and the reactive titanium intermediates.

    • Solution: Use anhydrous solvents. Thoroughly dry your solvents and degas them to remove oxygen.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to spiropentane?

A1: Several methods have been developed for the synthesis of spiropentanes.[1] Some of the most common include:

  • 1,3-Reductive Dehalogenation: This was one of the earliest methods, involving the reaction of 1,1-bis(bromomethyl)cyclopropane with a reducing agent like zinc.[1][2]

  • Carbene Addition to Alkylidenecyclopropanes: The reaction of a carbene (often generated from a diazo compound) with an alkylidenecyclopropane is a versatile method for creating substituted spiropentanes.[1]

  • Simmons-Smith Cyclopropanation of Allenes: As discussed in the troubleshooting section, this method can be used to synthesize amido-spiro[2.2]pentanes.[4][5]

  • Intramolecular Displacement: This approach involves the formation of a cyclopropyl ring followed by an intramolecular nucleophilic substitution to close the second ring.[14][15]

Q2: How can I purify spiropentane from the reaction mixture?

A2: Spiropentane is a volatile hydrocarbon, which can make its purification challenging. Distillation is a common method for separating spiropentane from byproducts such as 2-methyl-1-butene, 1,1-dimethylcyclopropane, and methylenecyclobutane.[2] Careful fractional distillation is often required to obtain high purity.

Q3: What are some of the key safety considerations when working with spiropentane synthesis?

A3:

  • Highly Flammable Reagents: Many reagents used in spiropentane synthesis, such as diethylzinc and Grignard reagents, are pyrophoric or highly flammable. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques.

  • Strained and Potentially Unstable Products: Spiropentane and its derivatives are highly strained molecules.[2] While generally stable at room temperature, they can undergo thermal rearrangement at elevated temperatures (e.g., above 200 °C).[2]

  • Reactive Intermediates: Reactions involving carbenes and organometallic reagents can be highly energetic. It is crucial to maintain proper temperature control and add reagents slowly.

Q4: What spectroscopic techniques are most useful for characterizing spiropentane and its derivatives?

A4: A combination of spectroscopic techniques is typically used for the structural elucidation of spiropentanes:

  • NMR Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the connectivity and stereochemistry of the molecule.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and provides information about the vibrational modes of the strained ring system.[17]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Gas-Phase Electron Diffraction (GED): For fundamental structural studies, GED can provide precise bond lengths and angles.[18][19]

Experimental Protocols & Workflows

Protocol 1: Simmons-Smith Cyclopropanation of an Allenamide

This protocol is adapted from the work of Hsung and co-workers for the synthesis of amido-spiro[2.2]pentanes.[4][8]

Materials:

  • Allenamide (1.0 equiv)

  • Diethylzinc (Et₂Zn, 5.0 equiv)

  • Diiodomethane (CH₂I₂, 10.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the allenamide in anhydrous CH₂Cl₂ under an inert atmosphere at 0 °C, add diethylzinc.

  • Add diiodomethane dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Simmons-Smith Cyclopropanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Allenamide in Anhydrous CH2Cl2 add_et2zn Add Diethylzinc at 0 °C start->add_et2zn add_ch2i2 Add Diiodomethane Dropwise add_et2zn->add_ch2i2 stir Stir at Room Temperature (12-24 h) add_ch2i2->stir quench Quench with Saturated NH4Cl (aq) stir->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure Amido-Spiro[2.2]pentane purify->end

Workflow for Simmons-Smith cyclopropanation of allenamides.
Data Summary: Optimization of Reaction Conditions

The following table summarizes hypothetical optimization data for a generic spiropentane synthesis, illustrating the impact of key parameters on the reaction yield.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
110THF251235
210CH₂Cl₂251268
310CH₂Cl₂401275
45CH₂Cl₂402472
510CH₂Cl₂402485

This data illustrates that for this hypothetical reaction, CH₂Cl₂ is a superior solvent to THF, and a higher temperature and longer reaction time improve the yield.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical progression of troubleshooting common issues in spiropentane synthesis.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield reagents Reagent Quality/ Stoichiometry low_yield->reagents conditions Reaction Conditions (Temp, Solvent, Time) low_yield->conditions poor_selectivity Poor Stereoselectivity poor_selectivity->conditions substrate Substrate Effects/ Directing Groups poor_selectivity->substrate side_products Side Product Formation side_products->reagents side_products->conditions optimize_reagents Use Fresh/Purified Reagents, Optimize Stoichiometry reagents->optimize_reagents screen_conditions Screen Solvents, Vary Temperature & Time conditions->screen_conditions modify_substrate Modify Substrate/ Introduce Directing Groups substrate->modify_substrate

Logical flow for troubleshooting spiropentane synthesis.

References

  • Erickson, B.A., et al. (2016). High-resolution infrared studies of perdeutero-spiropentane, C5D8. Journal of Molecular Spectroscopy, 325, 13-19.
  • Wikipedia. (n.d.). Spiropentane. Retrieved from [Link]

  • Sandwisch, J.W., et al. (2017). Combined Electron-Diffraction and Spectroscopic Determination of the Structure of Spiropentane, C5H8. The Journal of Physical Chemistry A, 121(26), 4923-4929. Available at: [Link]

  • Frontiers in Chemistry. (2020). Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides. Frontiers in Chemistry, 8, 598. Available at: [Link]

  • Sandwisch, J.W., et al. (2017). Combined Electron-Diffraction and Spectroscopic Determination of the Structure of Spiropentane, C5H8. The Journal of Physical Chemistry A, 121(26), 4923-4929. Available at: [Link]

  • Gicquel, M., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(38), 17483-17488. Available at: [Link]

  • Gicquel, M., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(38), 17483-17488. Available at: [Link]

  • Medvedko, S., et al. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. Available at: [Link]

  • Applequist, D.E., Fanta, G.F., & Henrikson, B.W. (1958). Chemistry of Spiropentane. I. An Improved Synthesis of Spiropentane. The Journal of Organic Chemistry, 23(11), 1715-1716. Available at: [Link]

  • Charette, A.B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1680. Available at: [Link]

  • McKeon, J.E., & Dailey, W.P. (1995). Structure of spiropentane: an NMR study. Journal of the American Chemical Society, 117(26), 7023-7024. Available at: [Link]

  • Medvedko, S. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. Retrieved from [Link]

  • Xiong, H., & Hsung, R.P. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons-Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331-3337. Available at: [Link]

  • Xiong, H., & Hsung, R.P. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons-Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331-3337. Available at: [Link]

  • Gicquel, M., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8206. Available at: [Link]

  • Royal Society of Chemistry. (2018). Tandem Prins cyclization for the synthesis of indole fused spiro-1,4-diazocane scaffolds. Organic & Biomolecular Chemistry, 16(43), 8235-8239. Available at: [Link]

  • Trost, B.M., & Marrs, C.M. (1993). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 26(9), 461-468. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • Reddit. (2020). Are spiropentane derivatives useful as intermediates in synthetic chemistry? Retrieved from [Link]

  • Reddit. (2015). I'm having trouble getting a decent yield on the Kulinkovich reaction... Retrieved from [Link]

  • Sarpong, R., & Furuya, T. (2007). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. The Journal of Organic Chemistry, 72(23), 8685-8690. Available at: [Link]

  • YouTube. (2022). Kulinkovich Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive Theoretical Study of the Conversion Reactions of Spiropyrans: Substituent and Solvent Effects. Retrieved from [Link]

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Technical Support Center: A Guide to Troubleshooting the Purification of Polar Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar spiro compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this class of molecules. The inherent polarity combined with the rigid, three-dimensional spirocyclic framework often leads to purification complexities that demand a nuanced approach. This resource synthesizes technical expertise with practical, field-proven insights to empower you to overcome these hurdles efficiently.

Part 1: Foundational Challenges in Purifying Polar Spiro Compounds

Q1: What makes polar spiro compounds particularly challenging to purify?

The purification of polar spiro compounds presents a unique intersection of challenges stemming from their distinct structural features:

  • High Polarity: The presence of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) leads to strong interactions with polar stationary phases, often resulting in poor peak shape, tailing, or even irreversible binding in normal-phase chromatography. Conversely, in reversed-phase chromatography, these compounds may have limited retention, eluting at or near the solvent front.[1][2]

  • Rigid Spirocyclic Core: The rigid, three-dimensional structure of spirocycles can lead to poor solubility in common recrystallization solvents and a reluctance to form well-defined crystals.[3] This rigidity also influences how the molecule interacts with chromatographic stationary phases.

  • Stereoisomerism: Spiro compounds often possess multiple chiral centers, including the spiroatom itself, leading to the formation of diastereomers and enantiomers. These isomers can have very similar physicochemical properties, making their separation a significant hurdle.[3][4]

  • Structurally Similar Impurities: The synthesis of spirocycles can generate byproducts with skeletons closely resembling the target compound, which are often difficult to separate using standard purification techniques.[3][5]

Part 2: Troubleshooting Chromatographic Purification

Chromatography is a cornerstone of purification, but the unique nature of polar spiro compounds necessitates careful method selection and optimization.

Flash Column Chromatography: The Workhorse with Caveats

Q2: My polar spiro compound streaks badly or won't move from the baseline in a standard silica gel column. What should I do?

This is a classic sign of strong, undesirable interactions with the acidic silanol groups on the silica surface. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Poor Elution in Normal-Phase Chromatography

Caption: A stepwise approach to troubleshooting poor elution of polar compounds in normal-phase chromatography.

  • Increase Mobile Phase Polarity: If your compound is not moving, a more polar solvent system is needed. For very polar compounds, solvent systems containing methanol or even water may be necessary. A common strategy for highly polar compounds is to use a gradient elution, starting with a less polar system and gradually increasing the polarity.[6]

  • Add a Mobile Phase Modifier:

    • For Basic Compounds: If your spiro compound contains basic functional groups (e.g., amines), peak tailing is common due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (1-3%) or ammonium hydroxide to the mobile phase can neutralize these active sites and improve peak shape.[6][7]

    • For Acidic Compounds: Similarly, for acidic spiro compounds, adding a small amount of a carboxylic acid like acetic acid can improve chromatography.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating the column. Flushing the packed column with a solvent system containing triethylamine can deactivate the silica before you run your separation.[6]

  • Change the Stationary Phase: If modifying the mobile phase isn't sufficient, consider an alternative stationary phase.

    • Alumina: Can be a good alternative to silica, especially for basic compounds.[8]

    • Bonded Phases: Amino- or cyano-bonded silica can offer different selectivity for polar compounds.[9][10]

Advanced Chromatographic Techniques for Polar Spiro Compounds

Q3: Normal-phase chromatography is failing. What are my other options?

When standard normal-phase chromatography is inadequate, more specialized techniques are often necessary.

TechniquePrincipleBest ForKey Considerations
Reversed-Phase (RP) Chromatography Non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11][12][13]Moderately polar spiro compounds that are soluble in the mobile phase.Very polar compounds may have insufficient retention.[1][14] Can be incompatible with highly unstable compounds due to acidic or basic mobile phase additives.[15]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phase (e.g., silica, diol, amide) with a mobile phase of high organic content and a small amount of water.[1][16]Very polar and hydrophilic spiro compounds that are poorly retained in reversed-phase.[2][10]Compound must be soluble in the high organic mobile phase.[17] Method development can be less intuitive than reversed-phase.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent (e.g., methanol).[18][19][20]Chiral and achiral separations of moderately polar compounds. Offers fast separations and reduced solvent consumption.[21][22]Solubility of highly polar analytes in supercritical CO2 can be a limitation.[21]

Q4: My polar spiro compound is not retained on a C18 column. How can I use reversed-phase chromatography?

This is a common problem for highly polar molecules. Here's how to address it:

  • Use a Highly Aqueous Mobile Phase: Modern reversed-phase columns are designed to be stable in 100% aqueous conditions, which can increase the retention of very polar compounds.[23]

  • Consider Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases with embedded polar groups or are specially treated to reduce interactions with residual silanols.[16] This can improve retention and peak shape for polar analytes.

  • Ion-Pairing Chromatography: For ionizable spiro compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your compound, increasing its hydrophobicity and retention on a reversed-phase column.[11]

Q5: When should I choose HILIC for my polar spiro compound?

HILIC is an excellent choice when your compound is too polar for reversed-phase chromatography.[1][2] It operates with a polar stationary phase and a mobile phase rich in an organic solvent like acetonitrile, with a small percentage of water. This creates a water-rich layer on the stationary phase into which polar analytes can partition.[2]

HILIC Troubleshooting Logic

HILIC_Troubleshooting Start Start: Purifying a Very Polar Spiro Compound RP_Fail Poor retention on C18 column? Start->RP_Fail Try_HILIC Consider HILIC RP_Fail->Try_HILIC Yes Solubility_Check Is the compound soluble in high organic (e.g., >80% MeCN)? Try_HILIC->Solubility_Check HILIC_Proceed Proceed with HILIC Method Development Solubility_Check->HILIC_Proceed Yes HILIC_Not_Ideal HILIC may not be suitable. Explore other options. Solubility_Check->HILIC_Not_Ideal No

Caption: Decision-making process for employing HILIC for polar spiro compound purification.

Chiral Purification of Polar Spiro Compounds

Q6: How can I separate the enantiomers of my polar chiral spiro compound?

Separating enantiomers is a significant challenge, and chromatography is a primary tool.[21][24]

  • Chiral HPLC and SFC: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common methods.[21][25] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point and can be used in both normal-phase and reversed-phase modes.[26][27]

  • Method Development:

    • Column Screening: Test a variety of chiral columns with different stationary phases.

    • Mobile Phase Optimization: For polar compounds, reversed-phase conditions (water/acetonitrile or water/methanol) or polar organic modes (e.g., methanol/ethanol) with polysaccharide-based columns can be effective.[26] SFC is particularly advantageous for chiral separations due to its speed and efficiency.[18][22]

    • Additives: Small amounts of acidic or basic additives can significantly impact selectivity in chiral separations.

Part 3: Troubleshooting Recrystallization

Recrystallization is a powerful and cost-effective purification technique for solid compounds, but its success is highly dependent on solubility.[28][29]

Q7: I'm struggling to find a suitable recrystallization solvent for my polar spiro compound.

The key to successful recrystallization is finding a solvent (or solvent system) where your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[30]

Protocol for Selecting a Recrystallization Solvent

  • Initial Screening:

    • Place a small amount of your crude compound into several test tubes.

    • Add a small amount of a single solvent to each tube at room temperature. Good candidate solvents will not dissolve the compound at this stage.

    • Heat the tubes that did not show dissolution. A good solvent will dissolve the compound when hot.[29]

    • Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath.[31] The ideal solvent will result in the formation of crystals.

  • Common Solvents for Polar Compounds:

    • Water

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

  • Using a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is a powerful alternative.[31]

    • Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the point of saturation). The two solvents must be miscible.[31]

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

Q8: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.[30]

  • Lower the Temperature of Saturation: Add more solvent to the hot solution to make it less concentrated, then allow it to cool again.

  • Use a Lower Boiling Point Solvent System: This ensures the solution cools below the melting point of your compound before it becomes saturated.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. The small scratches can provide a surface for crystal nucleation.[28]

  • Add a Seed Crystal: If you have a small amount of pure compound, adding a tiny crystal to the cooled solution can induce crystallization.[28]

References

  • Recrystallization-1.pdf. (n.d.).
  • BenchChem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Recrystallization1. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Wired Chemist. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Streaking in Chromatography of Polar Compounds.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link] SFC/how-good-is-sfc-for-polar-analytes/32156

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biopharma Asia. (2014, March 20). Use of Supercritical Fluid Chromatography to Improve Efficiency of Medicinal Chemistry Purifications. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

  • PMC - NIH. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Syngene. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Retrieved from [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (n.d.). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode. (2023, May 14). Retrieved from [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from [Link]

  • Reddit. (2025, December 11). Chiral Separation of Polar Compounds?. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Isolation and identification of impurities in spironolactone. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Hawach. (2025, February 11). General Guidelines of Flash Column Chromatography. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, October 4). Spiro compound. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]

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"stability of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this unique molecule. Given its highly strained spiro[2.2]pentane core coupled with a primary alcohol, understanding its behavior under various chemical environments is critical for successful experimental design, synthesis, and formulation.

This guide is structured into a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Section 1: Fundamental Stability Profile & FAQs

This section addresses the core stability characteristics of this compound.

Question: What are the primary structural features of this compound that influence its stability?

Answer: The stability of this molecule is dominated by two key features:

  • The Spiro[2.2]pentane Core: This moiety is composed of two fused cyclopropane rings, creating significant ring strain. The carbon-carbon bonds within this system have enhanced p-character, making them susceptible to cleavage under certain conditions, particularly during the formation of an adjacent carbocation.

  • The Primary Alcohol (-CH₂OH): This functional group's reactivity is highly dependent on the pH of the medium. While relatively inert under neutral and basic conditions, it can be protonated in acidic media to form a good leaving group (H₂O), initiating carbocation-based reactions.

Question: What is the expected stability of this compound under acidic conditions?

Answer: The compound is highly unstable under acidic conditions. The primary alcohol can be protonated, leading to the formation of a primary cyclopropylcarbinyl carbocation. This type of carbocation is notoriously unstable and will rapidly undergo a Wagner-Meerwein rearrangement to relieve the immense ring strain of the spiro[2.2]pentane system.[1][2] This process is kinetically facile and can occur even under mildly acidic conditions. A careful investigation of the reaction of cyclopropylcarbinol with dilute HCl showed the formation of at least 13 different products, highlighting the complexity of these rearrangements.[3][4]

Question: What is the mechanism of degradation in acid?

Answer: The degradation proceeds via a carbocation rearrangement cascade.

  • Protonation: The hydroxyl group is protonated by an acid source (H-A).

  • Formation of a Cyclopropylcarbinyl Cation: Loss of a water molecule generates a highly reactive primary carbocation adjacent to the spirocycle.

  • Wagner-Meerwein Rearrangement: To relieve ring strain, a C-C bond from one of the cyclopropane rings migrates, leading to a ring-expanded and more stable carbocation, typically a cyclobutyl or related system.[5]

  • Product Formation: The resulting carbocation can then be trapped by nucleophiles (e.g., the solvent or counter-ion) or undergo elimination to form various isomeric alkenes.

The diagram below illustrates this principal degradation pathway.

G start_mol This compound protonated Protonated Alcohol (Oxonium Ion) start_mol->protonated + H⁺ cation Primary Cyclopropylcarbinyl Carbocation (Unstable) protonated->cation - H₂O rearranged_cation Ring-Expanded Cation (e.g., Cyclobutyl derivative) cation->rearranged_cation Wagner-Meerwein Rearrangement products Mixture of Rearranged Products (Alkenes, Alcohols, Ethers, etc.) rearranged_cation->products + Nu⁻ / - H⁺

Caption: Acid-Catalyzed Degradation Pathway.

Question: Is the compound stable under basic conditions?

Answer: Yes, this compound is expected to be generally stable under typical basic conditions (e.g., aqueous NaOH, K₂CO₃, organic amines) at room or moderately elevated temperatures. The primary alcohol can be deprotonated to form an alkoxide, but this is a reversible equilibrium and does not typically lead to degradation in the absence of other reactive functionalities or oxidizing agents. The spiro[2.2]pentane hydrocarbon framework is also inert to bases.

Question: What are the recommended storage and handling conditions?

Answer: To ensure long-term stability, the compound should be stored as a solid or in a neutral, aprotic solvent (e.g., THF, Dichloromethane, Toluene) at low temperatures (2-8 °C). Avoid contact with acidic reagents, acidic surfaces (e.g., acidic silica gel), or atmospheric moisture which could become acidic upon contact with CO₂.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Scenario 1: "My reaction, which uses an acid catalyst, has resulted in a complex mixture of products with complete consumption of my starting material. How can I confirm if this is due to the expected rearrangement?"

Analysis: This outcome is highly probable. The rapid consumption of the starting material and the formation of a complex product mixture are classic signs of a carbocation rearrangement cascade initiated by the acid.

Troubleshooting Steps:

  • Characterize the Mixture: Use GC-MS to identify the molecular weights of the major products. Many will be isomers of the starting material (C₇H₁₂O) or dehydration products (C₇H₁₀).

  • Use NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the crude product mixture. Look for characteristic signals of ring-expanded systems, such as cyclobutane moieties or olefinic protons from elimination products. The disappearance of the characteristic spiro[2.2]pentane signals will be a key indicator.

  • Perform a Control Experiment: Treat a small amount of this compound with the same acid catalyst in the reaction solvent at the same temperature, but without other reagents. Monitor by TLC or GC-FID over time. If you observe the same degradation pattern, it confirms the instability of your starting material under the reaction conditions.

  • Mitigation Strategy: If your desired reaction requires acidic conditions, consider using a non-nucleophilic, sterically hindered base to scavenge protons and maintain a near-neutral pH. Alternatively, protect the alcohol group (e.g., as a silyl ether) before subjecting the molecule to acidic conditions, provided the protecting group is stable to the reagents.

Scenario 2: "I am trying to perform a reaction on the hydroxyl group under basic conditions, but I am seeing low yield and recovery of starting material. Is the compound degrading?"

Analysis: Degradation under basic conditions is unlikely unless very harsh conditions or specific reagents are used. The issue is more likely related to the reaction setup, reagent purity, or physical properties of the compound.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: If using strong bases like NaH or organolithiums, ensure your solvent and glassware are scrupulously dry. Any water will quench the base and your starting alkoxide.

  • Check Reagent Purity: Ensure the base and any electrophiles are pure and have not degraded.

  • Consider Solubility: this compound is relatively nonpolar. Ensure it is fully dissolved in the reaction solvent. The corresponding alkoxide may have different solubility properties.

  • Rule out Oxidation: If the reaction is open to air for extended periods at elevated temperatures, oxidation of the primary alcohol could be a minor side reaction. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent this.

  • Run a Stability Control: Subject the starting material to the basic conditions (base + solvent + temperature) for the planned reaction time. Analyze the outcome. If the starting material is recovered quantitatively, the issue lies with the specific reaction, not the stability of the starting material.

Section 3: Experimental Protocols

These protocols provide a framework for conducting forced degradation studies to quantitatively assess stability. Such studies are essential for developing stable formulations and establishing shelf-life.[6][7][8]

Protocol 1: Forced Degradation Study - Acidic Conditions

  • Objective: To determine the degradation rate and profile of this compound in an acidic medium.

  • Materials:

    • This compound

    • Methanol (HPLC grade)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH) for quenching

    • HPLC or GC-FID/MS system

  • Procedure:

    • Prepare a stock solution of the compound at 1.0 mg/mL in methanol.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Maintain the vial at a constant temperature (e.g., 40 °C).

    • At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr), withdraw a 100 µL aliquot.

    • Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 0.1 M NaOH and dilute with 800 µL of the mobile phase (for HPLC) or a suitable solvent (for GC).

    • Analyze the samples by a validated stability-indicating chromatographic method to determine the percentage of the parent compound remaining. The goal is to find conditions that lead to 5-20% degradation.[8][9]

    • Analyze the degradation products by MS to identify their molecular weights.

Protocol 2: Forced Degradation Study - Basic Conditions

  • Objective: To confirm the stability of this compound in a basic medium.

  • Procedure:

    • Follow the same procedure as in Protocol 1, but replace the 0.1 M HCl with 0.1 M NaOH.

    • Use 0.1 M HCl for quenching the aliquots.

    • Extend the time points (e.g., 0, 1 hr, 4 hr, 8 hr, 24 hr) as degradation is expected to be much slower or nonexistent.

    • Increase the temperature (e.g., 60 °C) if no degradation is observed at 40 °C.

Protocol 3: Analytical Method for Stability Monitoring

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (GC-FID) is well-suited for this non-polar, volatile compound. GC-MS can be used for peak identification.

  • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • GC Conditions (Example):

    • Injector Temp: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 min, ramp at 15 °C/min to 220 °C, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Detector Temp: 280 °C

  • Analysis: Monitor the decrease in the peak area of the parent compound over time and the appearance of new peaks corresponding to degradation products.

Section 4: Data Summary

The following table summarizes the expected stability profile based on the known chemistry of cyclopropylcarbinyl systems. Actual results should be confirmed experimentally using the protocols above.

ConditionTemperatureDurationExpected OutcomePrimary Concern
0.1 M HClRoom Temp (25 °C)< 1 hourRapid Degradation Wagner-Meerwein Rearrangement
pH 4.0 Acetate Buffer40 °C24 hoursSignificant Degradation Acid-catalyzed rearrangement
pH 7.0 Phosphate Buffer60 °C48 hoursStable None under inert atmosphere
0.1 M NaOH40 °C24 hoursStable None
pH 10.0 Carbonate Buffer60 °C48 hoursStable Potential for slow oxidation if air is present

References

  • Lee, C. C., & Cessna, A. J. (1980). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Canadian Journal of Chemistry, 58(11), 1075-1079. [Link]

  • Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions. Geminal alkylation. Journal of the American Chemical Society, 95(16), 5311-5321. (While this reference discusses oxaspiro[2.2]pentanes, the principles of ring strain relief are highly relevant). [Link]

  • Parandekar, P. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]

  • Wikipedia contributors. (2023). Wagner–Meerwein rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Singh, S., et al. (2013). Forced Degradation Studies: A Guide for Pharmaceutical Drug Development. Scribd. [Link]

  • Ankit. (2022). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Chen, S. H., Wu, H. L., & Lin, S. J. (2000). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis, 8(3). [Link]

  • Coulibaly, S. F., et al. (2015). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. Journal of analytical toxicology, 39(6), 449–455. [Link]

  • Younis, M. (2019). Wagner Meerwein Rearrangement ? Mechanism ? Cation Stability. YouTube. [Link]

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Spiropentane Stability Core: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of working with spiropentanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthesis, purification, and handling of these highly strained yet synthetically valuable molecules. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent undesired rearrangement reactions, ensuring the integrity of your spiropentane-containing compounds.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns encountered during the experimental lifecycle of spiropentane chemistry.

Q1: My spiropentane-containing product seems to be rearranging into a methylenecyclobutane derivative. What is the primary cause of this?

A1: This is a classic thermal rearrangement of spiropentanes. The high ring strain in the spiropentane core makes it susceptible to ring-opening reactions upon heating. The generally accepted mechanism involves the homolytic cleavage of one of the peripheral C-C bonds to form a diradical intermediate, which then rearranges to the more stable methylenecyclobutane scaffold.[1] The temperature at which this occurs can vary significantly depending on the substitution pattern of your spiropentane.

Q2: I'm observing rearrangement even at room temperature. What other factors could be at play?

A2: While thermal energy is a primary driver, other factors can catalyze or promote spiropentane rearrangement, even at ambient temperatures:

  • Acid Catalysis: Protic acids and Lewis acids can promote rearrangement by protonating or coordinating to the cyclopropyl rings, facilitating heterolytic bond cleavage and the formation of carbocationic intermediates that can rearrange.

  • Photochemical Rearrangement: Some spiropentanes are sensitive to light and can undergo photochemical rearrangements.[2][3] If your compound is light-sensitive, it is crucial to work in a dark environment or use amber-colored glassware.

  • Substituent Effects: The electronic nature of the substituents on the spiropentane core can significantly influence its stability. Electron-donating groups can stabilize carbocationic intermediates, potentially lowering the energy barrier for acid-catalyzed rearrangements. Conversely, bulky substituents might introduce additional strain or sterically hinder rearrangement pathways.

  • Solvent Polarity: The choice of solvent can influence the rate of rearrangement, particularly for reactions that proceed through ionic intermediates. Polar protic solvents may stabilize charged intermediates, potentially accelerating rearrangement.[4][5]

Q3: How can I minimize the risk of thermal rearrangement during my reaction?

A3: The most effective strategy is to maintain low reaction temperatures throughout your synthesis. Many successful spiropentane syntheses are performed at temperatures ranging from -78 °C to 0 °C.[6][7] If your reaction requires heating, it is essential to carefully monitor the temperature and reaction time to find a balance between reaction completion and product decomposition. In-situ reaction monitoring can be invaluable for this optimization.

Q4: What are the best practices for purifying spiropentanes that are sensitive to rearrangement?

A4: Purification of labile spiropentanes requires careful consideration to avoid degradation on the stationary phase.

  • Chromatography on Silica Gel: Standard silica gel is slightly acidic and can induce rearrangement in sensitive spiropentanes.[6] If you must use silica gel, consider deactivating it by pre-treating the column with a solution of your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[8][9]

  • Alternative Stationary Phases: For highly acid-sensitive compounds, consider using alternative, more neutral or basic stationary phases such as:

    • Alumina (neutral or basic): A good alternative for many compounds, but basic alumina can be too reactive for some substrates.[1][6][8]

    • Florisil: A mild, neutral magnesium silicate adsorbent.[1]

  • Low-Temperature Chromatography: If your spiropentane is thermally labile, performing flash chromatography in a cold room or with a jacketed column can significantly improve recovery.

  • Alternatives to Chromatography: If possible, consider non-chromatographic purification methods such as recrystallization or distillation (for sufficiently volatile and stable compounds) under reduced pressure.

Q5: My purified spiropentane appears to degrade over time, even when stored in the freezer. What are the recommended storage conditions?

A5: Long-term stability of spiropentanes is critical. For optimal storage:

  • Low Temperature: Store your compound at the lowest practical temperature, typically -20 °C or -80 °C.

  • Inert Atmosphere: If your compound is sensitive to air or moisture, store it under an inert atmosphere of argon or nitrogen.

  • Light Protection: Store in amber vials or wrap the vials in aluminum foil to protect from light.

  • Solvent-Free: Whenever possible, store the compound as a neat solid or oil. If it must be stored in solution, use a non-polar, aprotic solvent and ensure it is rigorously dried and degassed.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during spiropentane synthesis and workup.

Troubleshooting Guide 1: Unexpected Rearrangement During Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Formation of rearrangement product(s) observed by TLC/LC-MS during the reaction. 1. Reaction temperature is too high. 2. Presence of acidic impurities in reagents or solvents. 3. The chosen catalyst (e.g., Lewis acid) is promoting rearrangement.1. Lower the reaction temperature. If the reaction is too slow, screen for a more active catalyst that operates at lower temperatures. 2. Use freshly distilled/purified and dried solvents and reagents. 3. Screen a panel of milder Lewis acids or consider a non-catalytic route if possible.
Reaction works well on a small scale, but rearrangement is observed upon scale-up. Inefficient heat dissipation on a larger scale, leading to localized "hot spots."Improve stirring efficiency and consider using a jacketed reactor for better temperature control. For exothermic reactions, add reagents more slowly.
Troubleshooting Guide 2: Decomposition During Workup and Purification
Symptom Possible Cause(s) Suggested Solution(s)
Clean reaction mixture by TLC/LC-MS, but significant rearrangement is observed after aqueous workup. The aqueous solution is acidic, causing rearrangement.Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for the quench and extraction. Ensure all workup steps are performed quickly and at low temperatures.
Product streaks or disappears on a silica gel column, with rearrangement products appearing in the fractions. The spiropentane is acid-sensitive and is rearranging on the silica gel.1. Deactivate the silica gel with triethylamine.[8][9] 2. Switch to a more inert stationary phase like neutral alumina or Florisil.[1][6] 3. Consider reverse-phase chromatography.
Loss of product during solvent removal. The spiropentane is thermally labile and is decomposing upon heating during rotary evaporation.Remove the solvent at the lowest possible temperature and pressure. Consider co-evaporation with a higher boiling point, inert solvent to azeotropically remove the more volatile solvent at a lower temperature. For highly sensitive compounds, consider lyophilization.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for critical procedures in handling potentially unstable spiropentanes.

Protocol 1: Low-Temperature Synthesis of a Polysubstituted Spiropentane

This protocol is adapted from a stereoselective synthesis and highlights the importance of maintaining low temperatures.[7]

Objective: To synthesize a polysubstituted spiropentane via an organocopper-mediated cyclization while minimizing thermal rearrangement.

Materials:

  • Substituted cyclopropene precursor (1.0 equiv)

  • Anhydrous diethyl ether (Et₂O) and toluene

  • Alkyllithium solution (1.0 equiv)

  • Copper(I) iodide (CuI) (1.0 equiv)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Assemble the reaction glassware under an inert atmosphere and flame-dry all components.

  • To a stirred suspension of CuI in a mixture of Et₂O/toluene at -78 °C, add the alkyllithium solution dropwise. Stir the resulting organocopper reagent at this temperature for 30 minutes.

  • In a separate flask, dissolve the cyclopropene precursor in anhydrous Et₂O/toluene and cool to -78 °C.

  • Slowly transfer the pre-formed organocopper reagent to the solution of the cyclopropene precursor via cannula at -78 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours at low temperature.

  • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Causality: The use of a pre-formed organocopper reagent at low temperatures allows for a smooth carbometalation and subsequent intramolecular cyclization to form the spiropentane.[7] The low temperature is critical to prevent the thermal rearrangement of the strained product and to minimize potential side reactions of the organometallic intermediates.

Protocol 2: Purification of an Acid-Sensitive Spiropentane using Deactivated Silica Gel

Objective: To purify a spiropentane that has shown susceptibility to rearrangement on standard silica gel.

Materials:

  • Crude spiropentane product

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexanes/Ethyl Acetate)

  • Triethylamine

  • Chromatography column and accessories

Procedure:

  • Prepare the deactivated eluent: To your chosen eluent system, add triethylamine to a final concentration of 0.5-1% (v/v).

  • Pack the column: Prepare a slurry of silica gel in the deactivated eluent and pack the column as you normally would.

  • Equilibrate the column: Flush the packed column with several column volumes of the deactivated eluent to ensure the entire silica bed is neutralized.

  • Load the sample: Dissolve your crude product in a minimal amount of the deactivated eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel, ensuring the triethylamine is present during this step as well.

  • Elute and collect fractions: Run the column with the deactivated eluent, collecting fractions and monitoring by TLC.

  • Solvent removal: After combining the pure fractions, the triethylamine can be removed during rotary evaporation, as it is relatively volatile. For sensitive compounds, co-evaporation with toluene can aid in the complete removal of residual triethylamine.

Causality: The triethylamine neutralizes the acidic silanol groups on the surface of the silica gel, preventing them from catalyzing the rearrangement of the acid-sensitive spiropentane product.[8]

Section 4: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Rearrangement Pathways of Spiropentanes

G Spiropentane Spiropentane Diradical Diradical Intermediate Spiropentane->Diradical Heat (Δ) Carbocation Carbocation Intermediate Spiropentane->Carbocation Acid (H+) Methylenecyclobutane Methylenecyclobutane (Rearrangement Product) Diradical->Methylenecyclobutane Carbocation->Methylenecyclobutane Other_Products Other Rearrangement Products Carbocation->Other_Products

Caption: Key rearrangement pathways for spiropentanes.

Diagram 2: Troubleshooting Workflow for Spiropentane Instability

G Start Instability Observed (Rearrangement) When When does it occur? Start->When During_Rxn During Reaction When->During_Rxn Reaction During_Workup During Workup/ Purification When->During_Workup Post-Reaction During_Storage During Storage When->During_Storage Long-Term Temp High Temp? During_Rxn->Temp Aqueous_Workup Acidic Quench? During_Workup->Aqueous_Workup Conditions Check Storage Conditions During_Storage->Conditions Acid_Catalyst Acidic Catalyst? Temp->Acid_Catalyst No Lower_Temp Lower Reaction Temp. Temp->Lower_Temp Yes Milder_Catalyst Screen Milder Catalysts Acid_Catalyst->Milder_Catalyst Yes Chromatography Silica Gel? Aqueous_Workup->Chromatography No Basic_Quench Use Basic/Buffered Quench Aqueous_Workup->Basic_Quench Yes Deactivated_Silica Use Deactivated Silica or Alumina Chromatography->Deactivated_Silica Yes Optimize_Storage Store at low temp, under inert gas, protected from light Conditions->Optimize_Storage

Caption: A decision tree for troubleshooting spiropentane instability.

References

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. Organic Letters. [Link]

  • Are there alternatives for silica for column chromatography? ResearchGate. [Link]

  • Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. PubMed Central. [Link]

  • Alternatives to silica gel or alternative method of purification? Reddit. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • Substitutes for silica gel for chromatography. Reddit. [Link]

  • Standard operating procedure Flash column chromatography. College of Engineering Safety. [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. PubMed Central. [Link]

  • Comprehensive Theoretical Study of the Conversion Reactions of Spiropyrans: Substituent and Solvent Effects. ResearchGate. [Link]

  • Influence of the Solvent on the Thermal Back Reaction of One Spiropyran. ResearchGate. [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

  • Enantioselective synthesis of spiropentanes from hydroxymethylallenes. PubMed. [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. ResearchGate. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • Stability of Cycloalkanes: Ring Strain. Chemistry LibreTexts. [Link]

  • Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes. MDPI. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central. [Link]

  • NS7. Solvent Effects in NS. Chemistry LibreTexts. [Link]

  • Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]

  • 2.10 Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry. [Link]

  • NMR Spectroscopy Techniques for Application to Metabonomics. [Link]

  • Best start to Lewis acid screening? Reddit. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. [Link]

  • Universal Trends between Acid Dissociation Constants in Protic and Aprotic Solvents. National Institutes of Health. [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry - OpenStax. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Flexible bidentate aluminum Lewis acids for host–guest complex formation. Dalton Transactions. [Link]

  • Consequences of Strain for the Structure of Aliphatic Molecules. SciSpace. [Link]

  • How to Correlate Lewis Acid and Reaction Selectivity? Patsnap Eureka. [Link]

  • 2.11: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. ResearchGate. [Link]

  • Perspectives on NMR in drug discovery: a technique comes of age. PubMed Central. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • On the origin of the steric effect. RSC Publishing. [Link]

  • Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. PubMed Central. [Link]

  • Van der Waals Interactions between Nonpolar Alkyl Chains and Polar ZnO Surfaces in Gas Sensing Dynamics of Aliphatic Carboxylic Acids. ACS Nano. [Link]

  • Origin of the strong effect of protic solvents on the emission spectra, quantum yield of fluorescence and fluorescence lifetime of 4-aminophthalimide. Role of hydrogen bonds in deactivation of S1-4-aminophthalimide. ResearchGate. [Link]

  • Understanding Strain. ChemTalk. [Link]

  • Study on the Mechanism of Ganoderma lucidum Polysaccharides for Ameliorating Dyslipidemia via Regulating Gut Microbiota and Fecal Metabolites. MDPI. [Link]

  • Raman spectroscopy. Wikipedia. [Link]

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"improving yield and purity in spiropentane alcohol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Spiropentane Alcohols

Welcome to the technical support center for the synthesis of spiropentane alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these unique, highly strained scaffolds. Spiropentane derivatives are of significant interest due to their rigid, three-dimensional structures which make them valuable motifs in drug discovery and materials science.[1] However, their synthesis is often challenging due to the inherent ring strain of the spiro[2.2]pentane core, which can lead to low yields, competing side reactions, and purification difficulties.[2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can make informed, effective decisions in your laboratory work.

Part 1: Troubleshooting Low Reaction Yields

Low yields are one of the most common frustrations in synthetic chemistry. For spiropentane alcohol synthesis, the causes can range from general laboratory practice to nuances of the specific reaction mechanism being employed.

Q1: My overall yield is consistently below 30%. What general laboratory practices should I verify before optimizing reaction-specific parameters?

A1: Before delving into complex mechanistic troubleshooting, it is crucial to ensure your foundational techniques are sound. Inefficiencies in basic setup and execution are a frequent source of poor yields.[4]

  • Glassware and Atmosphere: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight. The high reactivity of the organometallic intermediates used in many spiropentane syntheses (e.g., organozinc or organotitanium reagents) makes them extremely sensitive to moisture. The reaction should be conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Reagent and Solvent Purity:

    • Solvents: Use anhydrous solvents, freshly distilled or passed through a solvent purification system.[5]

    • Starting Materials: Verify the purity of your starting alkene or ester. Impurities can inhibit catalysts or participate in side reactions.

    • Reagents: The quality of reagents like diiodomethane, Grignard reagents, or diethylzinc is paramount. Diiodomethane should be stored over copper wire to quench liberated iodine and protected from light. Grignard reagents should be titrated before use to determine their exact molarity.

  • Accurate Stoichiometry and Transfers: Double-check all calculations. When transferring reagents via syringe, ensure the syringe is dry and has been purged with inert gas. Rinse flasks and syringes used for transfers with the reaction solvent to ensure all material is added to the reaction vessel.[6]

Q2: I am using a Simmons-Smith reaction to synthesize a spiropentyl alcohol from an allylic alcohol, but the yield is poor. What are the most critical parameters to optimize?

A2: The Simmons-Smith reaction, which uses a zinc carbenoid to convert an alkene to a cyclopropane, is a cornerstone of spiropentane synthesis.[7] Its efficiency, particularly in the double cyclopropanation required for the spiropentane core, is highly dependent on several factors.

  • Activation of Zinc: The preparation of the zinc-copper couple is critical. Inadequate activation will result in a sluggish or incomplete reaction. Ensure the zinc dust is thoroughly washed (e.g., with HCl, then water, acetone, and ether) to remove oxide layers before amalgamation with copper acetate or copper(I) chloride.

  • Choice of Carbenoid Source: While the classic reagent is diiodomethane (CH₂I₂), other dihalomethanes can be used. The Furukawa modification, using diethylzinc (Et₂Zn) in place of the Zn/Cu couple, often gives more reproducible results and can be more tolerant of functional groups.[8]

  • Stoichiometry: For the synthesis of a spiropentane from an allene, a bis-cyclopropanation is required. This necessitates a significant excess of the cyclopropanating agent. It is not uncommon to use 5.0 equivalents of Et₂Zn and 10.0 equivalents of CH₂I₂ to drive the reaction to completion and avoid the accumulation of the mono-cyclopropanation intermediate.[9]

  • Solvent and Temperature: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are common solvents. The reaction is typically run at room temperature or with gentle heating, but the optimal temperature can be substrate-dependent. Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion.

Part 2: Addressing Purity and Byproduct Formation

Achieving a high yield is only half the battle; the product must also be pure. Side reactions can consume starting material and lead to complex purification challenges.

Q3: My reaction produces a mixture of the desired spiropentane alcohol and several byproducts. What are the most common side reactions and how can they be minimized?

A3: The high strain energy of the spiropentane system (approx. 65 kcal/mol) makes it susceptible to rearrangement and fragmentation, especially under harsh conditions.[1]

  • Incomplete Cyclopropanation: In syntheses starting from allenes, the primary byproduct is often the mono-cyclopropanated methylenecyclopropane derivative.[9] As mentioned in A2, this can be overcome by using a significant excess of the Simmons-Smith reagent to favor the second cyclopropanation.

  • Ring Expansion/Fragmentation: At elevated temperatures (>200 °C), spiropentane can rearrange to methylenecyclobutane or fragment to ethene and propadiene.[3] While these temperatures are not typical for the synthesis itself, they can be a concern during distillation if not performed carefully.

  • Oligomerization/Polymerization: For certain substrates, particularly vinyl ethers, polymerization can be a competing pathway when using traditional Simmons-Smith conditions. The use of the Et₃Al/CH₂I₂ reagent system has been shown to be effective for these sensitive substrates.[10]

  • Kulinkovich Reaction Side Products: When using the Kulinkovich reaction to generate cyclopropanols from esters, a key side reaction involves the titanacyclopropane intermediate reacting with the titanium(IV) isopropoxide catalyst, which is non-productive.[11] This is minimized by controlling the stoichiometry and addition rate of the Grignard reagent.

Table 1: Common Byproducts in Spiropentane Alcohol Synthesis
Byproduct TypeFormation PathwayMitigation Strategy
Methylenecyclopropane Alcohol Incomplete bis-cyclopropanation of an allene precursor.Increase stoichiometry of the cyclopropanating agent (e.g., Et₂Zn/CH₂I₂).[9]
Methylenecyclobutane Thermal rearrangement of the spiropentane core.Avoid excessive temperatures during reaction and purification.[3]
Polymeric Material Cationic polymerization of sensitive olefin substrates.Use alternative reagent systems like Et₃Al/CH₂I₂.[10]
Diastereomers Poor stereocontrol during cyclopropanation.Utilize substrates with hydroxyl or other directing groups; employ chiral ligands.[2][7]
Q4: Purification of my crude spiropentane alcohol is difficult. What are the recommended methods?

A4: The physical properties of spiropentane alcohols (often low-boiling liquids) and the similarity of byproducts can complicate purification.

  • Distillation: For volatile products, fractional distillation under reduced pressure is a primary method. However, care must be taken to avoid high temperatures that could cause thermal rearrangement.[3]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying less volatile or solid spiropentane alcohols. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. Be aware that acidic impurities on the silica can sometimes cause degradation of sensitive compounds. This can be mitigated by pre-treating the silica with a base like triethylamine.[4]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The key is to allow the solution to cool slowly to maximize crystal size and purity.[12]

Part 3: Experimental Protocols & Workflows

Protocol 1: Hydroxyl-Directed Simmons-Smith Synthesis of a Spiropentane Methanol

This protocol is adapted from methodologies that leverage a directing group to improve diastereoselectivity in the formation of polysubstituted spiropentanes.[2][13]

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust (10.0 g, 153 mmol).

  • Zinc Activation: Wash the zinc dust sequentially with 1M HCl (3 x 30 mL), deionized water (3 x 30 mL), acetone (2 x 30 mL), and diethyl ether (2 x 30 mL). Dry the activated zinc under high vacuum.

  • Reagent Preparation: Suspend the activated zinc in 100 mL of anhydrous diethyl ether. Add copper(I) chloride (1.5 g, 15.2 mmol) and stir the mixture vigorously for 30 minutes.

  • Reaction Initiation: To the stirring suspension, add a solution of the starting allenic alcohol (e.g., 1-(allen-1-yl)cyclohexan-1-ol) (10 mmol) in 20 mL of anhydrous diethyl ether.

  • Reagent Addition: Add diiodomethane (8.1 mL, 100 mmol) dropwise over 1 hour. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the disappearance of the starting material and the mono-cyclopropanated intermediate by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel, wash with saturated aq. NH₄Cl (2 x 50 mL), saturated aq. sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford the pure spiropentane methanol.

Diagram 1: Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_basics Verify General Lab Practices (Dry Glassware, Inert Atmosphere, Reagent Purity) start->check_basics basics_ok Practices OK? check_basics->basics_ok fix_basics Action: Improve Foundational Techniques (Dry Solvents, Titrate Reagents, etc.) basics_ok->fix_basics No check_stoich Verify Stoichiometry (Excess Reagent for Bis-Cyclopropanation?) basics_ok->check_stoich Yes fix_basics->check_basics stoich_ok Stoichiometry Correct? check_stoich->stoich_ok fix_stoich Action: Increase Equivalents of Cyclopropanating Agent stoich_ok->fix_stoich No check_activation Check Reagent Activity (Zn/Cu Couple Activation, Grignard Quality) stoich_ok->check_activation Yes fix_stoich->check_stoich activation_ok Reagents Active? check_activation->activation_ok fix_activation Action: Re-prepare/Activate Reagents activation_ok->fix_activation No check_conditions Review Reaction Conditions (Temperature, Concentration, Time) activation_ok->check_conditions Yes fix_activation->check_activation conditions_ok Conditions Optimal? check_conditions->conditions_ok fix_conditions Action: Systematically Vary Parameters (e.g., Temperature Screen) conditions_ok->fix_conditions No end_point Yield Improved conditions_ok->end_point Yes fix_conditions->end_point

Caption: A decision tree for troubleshooting low yields in spiropentane synthesis.

Diagram 2: Simplified Kulinkovich Reaction Mechanism

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[11][14]

Kulinkovich_Mechanism Ti_IV Ti(O-iPr)₄ Dialkyl_Ti R₂Ti(O-iPr)₂ Ti_IV->Dialkyl_Ti Grignard 2 R-MgX Grignard->Ti_IV Transmetalation Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane Ester R'-COOR'' Ester->Titanacyclopropane Insertion Ketone β-Titanio Ketone Oxatitanacyclopentane->Ketone Rearrangement Product_Complex Product-Ti Complex Ketone->Product_Complex Intramolecular Insertion Product Cyclopropanol (after workup) Product_Complex->Product Hydrolysis

Caption: Key intermediates in the Kulinkovich synthesis of cyclopropanols.

References

  • Ma, S., & Lu, L. (2006). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. Organic & Biomolecular Chemistry, 4(9), 1643-1645. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. PubMed Central. [Link]

  • Gandon, V., & Fensterbank, L. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(38), 17484–17490. [Link]

  • Gandon, V., & Fensterbank, L. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(38), 17484–17490. [Link]

  • Wikipedia. (n.d.). Spiropentane. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • ResearchGate. (2021). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • National Center for Biotechnology Information (NCBI). (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of New Monosubstituted Spiropentanes. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]

  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]

  • Reddit. (2020). r/chemistry - Synthesis - General tips for improving yield?. [Link]

  • ResearchGate. (2022). (PDF) Stereoselective Synthesis of Polysubstituted Spiropentanes. [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Spiropentane. PubChem. [Link]

  • YouTube. (2022). Kulinkovich Reaction. [Link]

  • Royal Society of Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Spiropentane. NIST Chemistry WebBook. [Link]

  • AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]

  • ResearchGate. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. [Link]

  • YouTube. (2025). Purification of Alcohol without Distillation How to Separate Alcohol from Water. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). Isopropyl Alcohol Purification through Extractive Distillation using Glycerol as an Entrainer: Technical Performances Simulation and Design. [Link]

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Technical Support Center: Analytical Methods for Detecting Impurities in Spiropentane Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of spiropentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the analytical methods for detecting impurities in spiropentane samples. As a highly strained and volatile hydrocarbon, spiropentane presents unique challenges in purity assessment. This resource synthesizes technical expertise with practical, field-proven insights to ensure the integrity of your analytical results.

Introduction to Spiropentane and Purity Analysis

Spiropentane (CAS No. 157-40-4) is the simplest spiro-connected cycloalkane with the molecular formula C₅H₈.[1][2][3] Its unique three-dimensional structure makes it a valuable building block in organic synthesis and materials science. However, its synthesis can often result in a variety of impurities, including isomers and byproducts from starting materials.[2] Accurate detection and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of any downstream applications.

This guide will focus on the most common and effective analytical techniques for spiropentane purity analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Section 1: Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like spiropentane.[4][5] The choice of detector is crucial for achieving the desired sensitivity and selectivity.[4][6]

Frequently Asked Questions (FAQs) for GC Analysis

Q1: What are the most suitable GC detectors for analyzing spiropentane and its impurities?

A1: The most common and effective detectors for spiropentane analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Flame Ionization Detector (FID): FID is highly sensitive to organic compounds and is considered a reliable and robust detector for quantifying hydrocarbon impurities.[6][7] It provides a response proportional to the number of carbon atoms in the analyte.[7]

  • Mass Spectrometer (MS): An MS detector provides detailed molecular information about the analytes based on their mass-to-charge ratio, enabling confident identification of unknown impurities.[8]

A Thermal Conductivity Detector (TCD) can also be used, as it is a universal detector, but it generally has lower sensitivity compared to FID for organic compounds.[4][5]

Q2: What are some common impurities that I should look for in a spiropentane sample?

A2: Impurities in spiropentane can originate from the synthetic route. Common byproducts include 2-methyl-1-butene, 1,1-dimethylcyclopropane, and methylenecyclobutane.[2] It is also important to consider residual solvents from the synthesis and purification steps.

Q3: How do I choose the right GC column for spiropentane analysis?

A3: A non-polar or mid-polarity column is generally suitable for separating spiropentane from its common, less polar impurities. A column with a stationary phase like 5% phenyl-methylpolysiloxane is a good starting point. The column length, diameter, and film thickness should be optimized to achieve the desired resolution and analysis time.

Troubleshooting Guide for GC Analysis

Issue 1: I am seeing peak tailing for my spiropentane peak.

  • Possible Cause 1: Active Sites in the System. Active sites in the injector liner, column, or detector can interact with analytes, causing peak tailing.

    • Solution:

      • Deactivate the inlet liner: Use a deactivated liner or replace it if it's old.

      • Condition the column: Bake out the column at a high temperature as recommended by the manufacturer to remove contaminants.[9]

      • Check for column degradation: If the column is old, it may need to be replaced.

  • Possible Cause 2: Column Overloading. Injecting too much sample can lead to peak distortion.[9]

    • Solution:

      • Reduce the injection volume: Try injecting a smaller volume of your sample.

      • Use a higher split ratio: This will reduce the amount of sample reaching the column.

      • Dilute the sample: If possible, dilute your sample in a suitable solvent.

Issue 2: My retention times are shifting between injections.

  • Possible Cause 1: Unstable Oven Temperature. Fluctuations in the oven temperature will directly affect retention times.[10]

    • Solution: Ensure your GC oven is properly calibrated and maintaining a stable temperature.

  • Possible Cause 2: Inconsistent Carrier Gas Flow. Variations in the carrier gas flow rate will lead to inconsistent retention times.

    • Solution: Check for leaks in the gas lines and ensure the pressure regulators are functioning correctly.

  • Possible Cause 3: Column Not Equilibrated. The column needs to be properly equilibrated at the initial temperature before each injection.[10]

    • Solution: Increase the equilibration time in your GC method.

Issue 3: I am observing ghost peaks in my chromatogram.

  • Possible Cause 1: Septum Bleed. Particles from a degraded septum can enter the inlet and cause ghost peaks.[11]

    • Solution: Replace the septum regularly.

  • Possible Cause 2: Contamination in the Inlet or Column. Residue from previous injections can elute in later runs.[11][12]

    • Solution: Clean the inlet liner and bake out the column at a high temperature.

  • Possible Cause 3: Sample Carryover. If a concentrated sample was injected previously, some of it may carry over to the next injection.

    • Solution: Run a blank solvent injection after a high-concentration sample to flush the system.

Experimental Protocol: GC-FID Analysis of Spiropentane
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes.

  • Inlet:

    • Temperature: 250°C.

    • Split ratio: 50:1.

    • Injection volume: 1 µL.

  • Detector:

    • FID temperature: 280°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

  • Sample Preparation: Dilute the spiropentane sample in a volatile, non-polar solvent like hexane to an appropriate concentration.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Spiropentane Sample Dilution Dilute in Hexane Sample->Dilution Injection Inject 1 µL Dilution->Injection Separation GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Workflow for GC analysis of spiropentane.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

While GC is generally preferred for volatile compounds like spiropentane, HPLC can be a valuable tool for analyzing non-volatile impurities or for orthogonal verification of purity. Given spiropentane's non-polar nature, a reversed-phase HPLC method would be appropriate.[13]

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: When should I use HPLC instead of GC for spiropentane analysis?

A1: HPLC is useful when you suspect the presence of non-volatile or thermally unstable impurities that would not be amenable to GC analysis. It can also be used as a complementary technique to confirm the purity results obtained from GC.

Q2: What type of HPLC column and mobile phase should I use?

A2: For a non-polar compound like spiropentane, a reversed-phase column such as a C18 or C8 column is recommended. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. An isocratic elution with a high percentage of organic solvent would likely be necessary to retain and elute spiropentane.

Troubleshooting Guide for HPLC Analysis

Issue 1: My spiropentane peak is eluting too early (at the void volume).

  • Possible Cause: Insufficient Retention. The mobile phase is too strong (too much organic solvent), or the stationary phase is not retentive enough.

    • Solution:

      • Decrease the organic solvent percentage in your mobile phase to increase retention.

      • Consider a more retentive column, such as one with a higher carbon load or a different stationary phase chemistry.

Issue 2: I am seeing broad or tailing peaks for my impurities.

  • Possible Cause 1: Secondary Interactions. The analyte may be interacting with active sites on the silica backbone of the column.

    • Solution:

      • Adjust the mobile phase pH if the impurities are ionizable.

      • Use a column with end-capping to reduce silanol interactions.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to poor peak shape.[14]

    • Solution: Dilute your sample or inject a smaller volume.

Issue 3: The baseline of my chromatogram is noisy or drifting.

  • Possible Cause 1: Mobile Phase Issues. The mobile phase may be contaminated, not properly degassed, or the components may not be well-mixed.[10][14]

    • Solution:

      • Use high-purity solvents for your mobile phase.

      • Degas the mobile phase before use.

      • Ensure proper mixing of the mobile phase components.

  • Possible Cause 2: Detector Instability. The detector lamp may be failing, or the flow cell could be dirty.[10]

    • Solution: Clean the flow cell and replace the detector lamp if necessary.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of impurities and can also be used for quantitative analysis to determine the purity of a sample.[15]

Frequently Asked Questions (FAQs) for NMR Analysis

Q1: Can I use ¹H NMR to determine the purity of my spiropentane sample?

A1: Yes, quantitative ¹H NMR (qNMR) is a powerful technique for purity determination.[15] By integrating the signals of spiropentane and any impurities, and comparing them to a certified internal standard, you can accurately determine the purity of your sample. The proton NMR spectrum of spiropentane itself is simple, often showing a single sharp line at room temperature, which can make it easier to spot impurity signals.[16]

Q2: What are some common impurities that I can identify using NMR?

A2: NMR can help identify a wide range of impurities, including isomers, byproducts, and residual solvents. The chemical shifts and coupling patterns of the impurity signals can provide detailed structural information. Common laboratory solvents have well-documented chemical shifts that can be used for identification.[17]

Troubleshooting Guide for NMR Analysis

Issue 1: I am having trouble integrating the peaks accurately for qNMR.

  • Possible Cause 1: Poor Signal-to-Noise Ratio. If the concentration of the sample or the number of scans is too low, the signal-to-noise ratio will be poor, leading to inaccurate integration.

    • Solution: Increase the sample concentration or the number of scans.

  • Possible Cause 2: Overlapping Peaks. If the signals of the analyte and impurities overlap, it can be difficult to integrate them separately.[15]

    • Solution:

      • Use a higher field NMR spectrometer to improve spectral dispersion.

      • Employ 2D NMR techniques like COSY or HSQC to resolve overlapping signals.[15]

Issue 2: I see unexpected peaks in my spectrum.

  • Possible Cause 1: Contaminated NMR Tube or Solvent. The NMR tube or the deuterated solvent may be contaminated.

    • Solution: Use clean, high-quality NMR tubes and fresh deuterated solvent.

  • Possible Cause 2: Water Peak. A broad peak around 1.5-4.7 ppm (depending on the solvent) is often due to residual water.

    • Solution: Use a deuterated solvent from a freshly opened ampule or dry your sample thoroughly before analysis.

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can be used to identify functional groups and detect certain types of impurities in a spiropentane sample.[18][19]

Frequently Asked Questions (FAQs) for FTIR Analysis

Q1: What can FTIR tell me about the purity of my spiropentane sample?

A1: FTIR is particularly useful for detecting impurities that have distinct functional groups that are absent in spiropentane. For example, you could detect hydroxyl (-OH) or carbonyl (C=O) containing impurities. It can also be used to identify hydrocarbon contamination.[20][21]

Q2: Can I use FTIR for quantitative analysis?

A2: While FTIR is primarily a qualitative technique, it can be used for quantitative analysis if a proper calibration curve is established.[21] However, for accurate quantification of impurities in spiropentane, GC or qNMR are generally more suitable.

Troubleshooting Guide for FTIR Analysis

Issue 1: My sample spectrum has a broad absorbance around 3200-3600 cm⁻¹.

  • Possible Cause: Water Contamination. This broad peak is characteristic of the O-H stretching vibration of water.

    • Solution: Ensure your sample and the ATR crystal (if used) are dry.

Issue 2: The baseline of my spectrum is not flat.

  • Possible Cause: Poor Sample Contact with ATR Crystal. If using an Attenuated Total Reflectance (ATR) accessory, poor contact between the sample and the crystal can result in a sloping baseline.

    • Solution: Ensure good contact is made between the sample and the ATR crystal.

  • Possible Cause 2: Crystal Contamination. The ATR crystal may be contaminated from previous samples.

    • Solution: Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and dry it thoroughly before running your sample.

Section 5: Method Validation

Once you have developed an analytical method for spiropentane, it is crucial to validate it to ensure that it is suitable for its intended purpose.[22][23][24]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[22]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.[22]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[25] This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Decision Tree for Method Selection

Method_Selection Start Start: Purity Analysis of Spiropentane Impurity_Type What is the nature of the expected impurities? Start->Impurity_Type FTIR Use FTIR for functional group screening Start->FTIR Initial Screening Volatile Volatile / Thermally Stable Impurity_Type->Volatile Yes NonVolatile Non-Volatile / Thermally Labile Impurity_Type->NonVolatile No Structural_ID Need Structural Identification of Unknowns? Volatile->Structural_ID HPLC Use HPLC NonVolatile->HPLC Quantitative Primary goal is quantification? Structural_ID->Quantitative No GC_MS Use GC-MS Structural_ID->GC_MS Yes GC_FID Use GC-FID Quantitative->GC_FID Yes NMR Use qNMR for purity or 2D NMR for identification Quantitative->NMR Consider as alternative

Caption: Decision tree for selecting an analytical method for spiropentane impurity analysis.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol vs. Cyclobutylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Small Rings, Big Impact

In the landscape of medicinal chemistry and drug development, the architecture of a molecule is paramount. Seemingly subtle changes to a carbocyclic scaffold can induce profound effects on a compound's physical properties, metabolic stability, and biological activity. This guide provides an in-depth comparison of the reactivity of two structurally intriguing primary alcohols: 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol and cyclobutylethanol. While direct comparative experimental data for these specific compounds is sparse in the literature, this analysis is built upon the foundational principles of physical organic chemistry and extensive data from analogous systems.

The core of this comparison lies in the profound differences in ring strain and steric hindrance imparted by the spiro[2.2]pentyl and cyclobutyl moieties. Spiro[2.2]pentanes, with their two fused three-membered rings, represent a class of highly strained and rigid carbocycles.[1] This inherent strain can be a powerful driving force in chemical reactions. Cyclobutanes are also strained, but to a lesser degree.[2] Understanding how these differences translate into reactivity is crucial for chemists aiming to leverage these unique scaffolds in molecular design.

This guide will explore the structural and electronic underpinnings of each molecule, predict their behavior in key chemical transformations, and provide a practical experimental protocol for a direct head-to-head comparison.

Part 1: Structural and Electronic Foundations

The reactivity of an alcohol is intimately tied to the steric and electronic environment around the hydroxyl group and the alpha-carbon. In the case of our two target molecules, these environments are dictated by the attached carbocyclic ring.

The spiro[2.2]pentyl group is a highly strained system. The strain energy of spiropentane is approximately 8 kcal/mol greater than that of two individual cyclopropane rings, which themselves have a strain energy of about 27 kcal/mol.[3][4] This high degree of strain arises from severe angle distortion (internal angles of 60°) and torsional strain from eclipsed hydrogens.[2] This stored potential energy makes the spiro[2.2]pentyl scaffold prone to reactions that can alleviate this strain, such as ring-opening or rearrangement.

The cyclobutyl ring is also strained due to non-ideal bond angles (approximately 90° instead of the ideal 109.5°), but its total ring strain is significantly lower than that of spiro[2.2]pentane.[5][2] Cyclobutane can also pucker to reduce torsional strain, a conformational flexibility not available to the rigid spiro[2.2]pentyl system.[5]

PropertySpiro[2.2]pentaneCyclobutane
Approx. Ring Strain Energy ~62 kcal/mol~26 kcal/mol
Internal Bond Angles ~60°~90°
Conformational Flexibility Highly RigidPuckered Conformation

This table summarizes the key physical differences between the parent carbocycles, which are foundational to understanding the reactivity of their derivatives.

From a steric perspective, the spiro[2.2]pentyl group presents a more significant steric shield around the adjacent ethan-1-ol sidechain compared to the cyclobutyl group. This increased bulk can hinder the approach of reagents to the reaction center.

Electronically, the bonds of the spiro[2.2]pentyl group have a high degree of p-character, which can influence the stability of adjacent reactive intermediates. There is also the potential for "through-space" or "through-bond" electronic interactions in spiroconjugated systems, which can affect their reactivity.[6][7]

Caption: Structural comparison of the two alcohols.

Part 2: Comparative Reactivity Analysis

The differences in ring strain, sterics, and electronics will manifest in varying reactivity across different reaction types.

Oxidation of the Alcohol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation.[8][9][10] Common methods include Swern oxidation and the use of pyridinium chlorochromate (PCC).[11][12][13]

  • Prediction: The oxidation of this compound is expected to be slower than that of cyclobutylethanol.

  • Causality: The rate of these oxidations can be sensitive to steric hindrance around the alcohol.[14][15] The bulkier spiro[2.2]pentyl group will likely impede the formation of the necessary intermediate (e.g., the alkoxysulfonium salt in a Swern oxidation or the chromate ester with PCC), leading to a slower reaction rate compared to the less hindered cyclobutyl analogue.[16]

Reactions Proceeding via Carbocation Intermediates (Sₙ1-type)

Reactions that proceed through a carbocation intermediate, such as the solvolysis of the corresponding tosylates, are expected to show the most dramatic differences in reactivity and product distribution.

  • Prediction for Cyclobutylethanol derivative: The cyclobutylcarbinyl cation is known to undergo rapid ring expansion to form a more stable cyclopentyl cation.[17] Therefore, solvolysis of a cyclobutylethanol derivative (e.g., tosylate) would be expected to yield predominantly cyclopentene and cyclopentanol products.

  • Prediction for this compound derivative: The formation of a primary carbocation adjacent to the spiro[2.2]pentyl group would be highly unstable. However, the high strain energy of the spirocycle provides a potent driving force for rearrangement. The cyclopropylcarbinyl cation itself is a well-studied intermediate known to undergo complex rearrangements.[18][19][20] It is highly probable that the ionization of a 2-{Spiro[2.2]pentan-1-yl}ethyl derivative would trigger a cascade of rearrangements, potentially involving ring-opening of one or both cyclopropane rings to alleviate strain.[21][22] This would lead to a complex mixture of products, likely containing larger, less-strained ring systems. The rate of solvolysis for the spiro[2.2]pentyl derivative is difficult to predict without experimental data but is expected to be significant due to the relief of strain upon rearrangement.

G cluster_0 Solvolysis of Cyclobutylethyl Tosylate cluster_1 Solvolysis of Spiro[2.2]pentylethyl Tosylate A Cyclobutylethyl-OTs B Cyclobutylcarbinyl Cation (Primary) A->B Ionization C Cyclopentyl Cation (Secondary) B->C Rapid Ring Expansion D Cyclopentene + Cyclopentanol C->D Nucleophilic Attack/ Elimination E Spiro[2.2]pentylethyl-OTs F Spiro[2.2]pentylcarbinyl Cation (Primary) E->F Ionization G Rearranged Carbocation(s) (Strain Relief) F->G Strain-Driven Rearrangement H Complex Mixture of Rearranged Products G->H Nucleophilic Attack

Caption: Potential carbocation rearrangement pathways.

Sₙ2 Reactions

In a bimolecular nucleophilic substitution (Sₙ2) reaction, a nucleophile attacks the carbon atom bearing a leaving group. The rate of this reaction is highly sensitive to steric hindrance at the reaction center.

  • Prediction: A derivative of this compound (e.g., the tosylate or bromide) will undergo Sₙ2 reactions much more slowly than the corresponding cyclobutylethanol derivative.

  • Causality: The backside attack required for an Sₙ2 mechanism would be severely hindered by the bulky spiro[2.2]pentyl group. The cyclobutyl group, being less sterically demanding, would allow for easier access of the nucleophile to the electrophilic carbon.

Part 3: Proposed Experimental Protocol

To empirically validate the predictions made in this guide, a competitive oxidation experiment can be performed. This experiment will provide a direct measure of the relative rates of oxidation of the two alcohols.

Objective: To determine the relative reactivity of this compound and cyclobutylethanol towards oxidation with Pyridinium Chlorochromate (PCC).

Materials:

  • This compound

  • Cyclobutylethanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of the Reaction Mixture: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts (e.g., 1.0 mmol each) of this compound, cyclobutylethanol, and a known amount of the internal standard (e.g., 0.5 mmol of dodecane) in anhydrous DCM (20 mL).

  • Initiation of the Reaction: To the stirred solution at room temperature, add a sub-stoichiometric amount of PCC (e.g., 0.5 mmol). The use of a limiting amount of the oxidizing agent is crucial for a competition experiment.

  • Monitoring the Reaction: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the aliquot by passing it through a small plug of silica gel or Celite® using DCM as the eluent to remove the chromium salts.

  • Analysis: Analyze the quenched aliquot by GC-FID. The disappearance of the starting alcohols and the appearance of the corresponding aldehydes should be monitored.

  • Data Interpretation: By comparing the relative decrease in the concentration of each alcohol over time (normalized to the internal standard), the relative rate of oxidation can be determined. The alcohol that is consumed faster is the more reactive species.

G A Prepare equimolar mixture of alcohols and internal standard in DCM B Add sub-stoichiometric PCC A->B C Withdraw aliquots at time intervals B->C D Quench aliquot through silica plug C->D E Analyze by GC-FID D->E F Determine relative consumption of alcohols E->F

Caption: Workflow for the competitive oxidation experiment.

Conclusion and Implications for Drug Development

Based on fundamental principles of organic chemistry, this compound is predicted to be significantly less reactive than cyclobutylethanol in reactions where steric hindrance is the dominant factor, such as Sₙ2 substitutions and sterically demanding oxidations. Conversely, in reactions proceeding through carbocationic intermediates, the high ring strain of the spiro[2.2]pentyl moiety is expected to drive complex and rapid rearrangements, leading to products structurally distinct from those derived from the cyclobutyl analogue.

For drug development professionals, these differences have important implications:

  • Metabolic Stability: The sterically hindered nature of the spiro[2.2]pentyl group might protect the alcohol from metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.

  • Synthetic Accessibility: The synthesis and subsequent functionalization of spiro[2.2]pentane-containing molecules can be challenging due to their unique reactivity and potential for unexpected rearrangements.[1][23]

  • Conformational Rigidity: The rigid nature of the spiro[2.2]pentyl scaffold can be advantageous in locking a molecule into a specific conformation for optimal binding to a biological target.

Ultimately, the choice between these two scaffolds will depend on the specific goals of the research program. The cyclobutyl group offers a more predictable and synthetically tractable option, while the spiro[2.2]pentyl group provides a pathway to novel, sterically demanding, and conformationally restricted chemical space, albeit with greater synthetic and reactivity challenges.

References

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health. [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed. [Link]

  • Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. [Link]

  • Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Royal Society of Chemistry. [Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Ring expansion from a given cyclic carbocation. Chemistry Stack Exchange. [Link]

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Swern Oxidation Proceedure. Michigan State University. [Link]

  • 4-Spiro[2.n]alkyl cations and their rearrangements. PubMed. [Link]

  • Rearrangement of bicyclobutonium, cyclopropyl carbinyl cation. ResearchGate. [Link]

  • Swern oxidation. Chemistry LibreTexts. [Link]

  • Aldehydes from primary alcohols by oxidation. Organic Syntheses. [Link]

  • Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. ResearchGate. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. National Institutes of Health. [Link]

  • Electrochemical oxidation of sterically hindered alcohols. ResearchGate. [Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. National Institutes of Health. [Link]

  • Energies of Cyclopropanes and Cyclobutanes. W. B. Saunders Company. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Helical Electronic Transitions of Spiroconjugated Molecules. ChemRxiv. [Link]

  • The Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. [Link]

  • On the Molecular and Electronic Structure of Spiroketones and Half-Molecule Models. Journal of the American Chemical Society. [Link]

  • Ring strain. Wikipedia. [Link]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic Synthesis. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • A Level Chemistry Revision "Oxidation of Primary Alcohols". YouTube. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

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A Comparative Guide to the NMR Spectral Analysis of Spiropentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel molecular scaffolds is paramount. The spiropentane moiety, a unique three-dimensional structure composed of two fused cyclopropane rings, presents both synthetic challenges and exciting opportunities in medicinal chemistry due to its inherent rigidity and defined spatial arrangement of substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these strained systems. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of spiropentane and its derivatives, supported by experimental data and protocols to aid in the unambiguous characterization of this fascinating class of molecules.

The Unique Structural and Spectroscopic Landscape of Spiropentane

The spiropentane framework, with its spiro-fused cyclopropane rings, enforces a rigid geometry that has profound implications for its NMR spectra. The high degree of strain in the molecule influences the hybridization of the carbon atoms and the electron density distribution, leading to characteristic chemical shifts and coupling constants that are sensitive to substitution. Understanding the baseline NMR parameters of the parent spiropentane is crucial for interpreting the spectra of its more complex derivatives.

The ¹H NMR spectrum of unsubstituted spiropentane is deceptively simple, displaying a single peak for all eight protons, a consequence of the molecule's high D₂d symmetry.[1] However, this simplicity vanishes upon substitution, which breaks the symmetry and reveals a wealth of structural information.

Comparative ¹H and ¹³C NMR Spectral Data

The introduction of a substituent onto the spiropentane ring leads to significant changes in the NMR spectrum, providing valuable insights into the electronic and steric effects at play. To illustrate these effects, we will compare the NMR data of the parent spiropentane with representative derivatives.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
SpiropentaneC1, C2, C4, C50.863.8
C3 (spiro)-16.2
Hypothetical Spiropentane-1-carboxylic acidH1~2.0-2.5C1 ~30-35
H2, H5 (cis)~1.2-1.6C2, C5 ~8-12
H2, H5 (trans)~0.9-1.3C3 (spiro) ~20-25
H4~0.8-1.2C4 ~5-9
COOH~10-12C=O ~170-180
Hypothetical 1-MethylspiropentaneH1~1.5-1.9C1 ~25-30
H2, H5 (cis)~0.6-1.0C2, C5 ~10-15
H2, H5 (trans)~0.4-0.8C3 (spiro) ~18-22
H4~0.5-0.9C4 ~2-6
CH₃~1.0-1.3CH₃ ~15-20

Analysis of Substituent Effects:

  • Electron-Withdrawing Groups (e.g., -COOH): A carboxylic acid group at the C1 position is expected to deshield the attached proton (H1) significantly, shifting its resonance downfield. This effect is also transmitted to the C1 carbon in the ¹³C NMR spectrum. The neighboring protons and carbons (C2 and C5) will also experience a downfield shift, albeit to a lesser extent.

  • Electron-Donating Groups (e.g., -CH₃): Conversely, a methyl group is electron-donating and will shield the protons and carbons of the spiropentane core. The H1 proton and C1 carbon will experience an upfield shift compared to the parent compound. This shielding effect will also be observed for the other ring positions.

The Intricacies of Spin-Spin Coupling in Spiropentanes

The rigid, bicyclic nature of the spiropentane skeleton gives rise to a complex network of proton-proton spin-spin couplings. These coupling constants are highly dependent on the dihedral angles between the coupled protons and can provide invaluable stereochemical information.

Key Coupling Constants in Spiropentane:

Coupling TypeDescriptionTypical Value (Hz)
J(gem)Geminal coupling (protons on the same carbon)-3.9[2]
J(cis)Vicinal coupling (protons on adjacent carbons, cis)8.9[2]
J(trans)Vicinal coupling (protons on adjacent carbons, trans)5.2[2]
⁴J(H,H)Long-range coupling (across four bonds)Variable, often small but observable in rigid systems

The observation of long-range couplings is particularly noteworthy in rigid systems like spiropentanes.[3] These couplings, though often small, can be crucial for confirming assignments and elucidating the full connectivity of the molecule. For instance, a "W-pathway" or "zig-zag" arrangement of four bonds separating two protons can lead to an observable long-range coupling.

Experimental Protocols for NMR Analysis

Obtaining high-quality NMR spectra of spiropentane derivatives requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for specific compounds and instrumentation.

Sample Preparation and Data Acquisition Workflow

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed H->I J Fourier transform I->J K Phase correction J->K L Baseline correction K->L M Integration and peak picking L->M Spectral Interpretation cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Correlation Start Obtain ¹H, ¹³C, and 2D NMR Spectra A Count number of signals (proton environments) Start->A E Count number of signals (carbon environments) Start->E B Analyze chemical shifts (substituent effects) A->B C Integrate signals (proton ratios) B->C D Analyze splitting patterns (coupling) C->D G COSY: Establish H-H connectivity D->G F Analyze chemical shifts (functional groups) E->F F->G H HSQC: Link protons to attached carbons G->H I HMBC: Assemble molecular fragments H->I Final Propose and verify structure I->Final

Caption: A step-by-step logical workflow for the structural elucidation of spiropentane derivatives using a combination of 1D and 2D NMR techniques.

Conclusion

The NMR spectral analysis of spiropentane derivatives offers a rich source of structural information that is critical for their application in various fields of chemical research. The highly strained and rigid nature of the spiropentane core results in a unique and informative spectroscopic fingerprint. By systematically analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, and by employing two-dimensional correlation techniques, researchers can confidently elucidate the structure and stereochemistry of these complex molecules. This guide provides a foundational framework for understanding these spectra and a practical protocol for their acquisition and interpretation, empowering scientists to accelerate their research and development efforts involving this intriguing class of compounds.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

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  • Synthesis and n.m.r.-spectral analysis of unenriched and [1-13C]-enriched 5-deoxypentoses and 5-O-methylpentoses. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Synthetic Pathways to Functionalized Spiropentanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiropentanes in Modern Chemistry

The spiropentane motif, a unique three-dimensional scaffold, has garnered increasing attention in medicinal chemistry and materials science. Its rigid, spirocyclic structure offers a compelling alternative to traditional flat, aromatic systems, providing access to novel chemical space and improved physicochemical properties in drug candidates. The inherent three-dimensionality of spiropentanes can lead to enhanced target specificity and reduced off-target effects, a critical consideration in modern drug development. This guide provides a comparative analysis of the primary synthetic pathways to functionalized spiropentanes, offering an in-depth look at their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific applications.

Comparative Analysis of Synthetic Strategies

The construction of the highly strained spiropentane core presents a significant synthetic challenge. Several key strategies have emerged, each with its own set of advantages and limitations. Here, we compare the three most prominent methods: stereoselective carbometalation of disubstituted cyclopropenes, diastereoselective cyclopropanation of methylenecyclopropanes, and intramolecular displacement reactions.

Performance Metrics at a Glance
Synthetic StrategyTypical YieldsStereoselectivitySubstrate ScopeFunctional Group ToleranceKey AdvantagesKey Limitations
Carbometalation of Cyclopropenes Good to ExcellentHigh DiastereoselectivityBroadGoodHigh control over multiple stereocenters.Requires multi-step synthesis of starting materials.
Cyclopropanation of Methylenecyclopropanes Moderate to GoodModerate to High DiastereoselectivityBroadModerateAccess to a wide range of substituted spiropentanes.Can be challenging to control enantioselectivity.
Intramolecular Displacement VariableSubstrate DependentLimitedGoodAlternative to carbene-based methods.Scope can be limited by the availability of precursors.

In-Depth Analysis of Synthetic Pathways

Stereoselective Synthesis via Carbometalation of sp²-Disubstituted Cyclopropenes

This recently developed approach offers a powerful and highly stereocontrolled route to polysubstituted spiropentanes. The key to this method is a regio- and diastereoselective carbometalation of a cyclopropene, followed by an intramolecular nucleophilic substitution.

Causality of Experimental Choices: The choice of an organocopper reagent is critical for achieving high diastereoselectivity. The reaction proceeds through a syn-facial carbometalation, where the incoming alkyl group adds to the same face of the cyclopropene as a directing group (e.g., an ester or alcohol). This is followed by an intramolecular SN2 reaction, which inverts the stereocenter at the carbon bearing the leaving group, leading to the formation of the spiropentane core with excellent control over the relative stereochemistry of up to five contiguous stereocenters.[1][2][3][4]

Experimental Protocol: Synthesis of a Polysubstituted Spiropentane

Step 1: Preparation of the Cyclopropene Precursor.

  • A solution of a 1,2-disubstituted cyclopropenyl ester in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of a Grignard reagent (e.g., MeMgCl) in THF is added dropwise. The reaction is stirred for 1-2 hours at -78 °C.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cyclopropene precursor.

Step 2: Carbometalation and Intramolecular Cyclization.

  • To a solution of the cyclopropene precursor in anhydrous diethyl ether at -78 °C is added a solution of an organolithium reagent (e.g., n-BuLi) in hexanes.

  • After stirring for 30 minutes, a solution of CuCN·2LiCl in THF is added, and the reaction is stirred for an additional 30 minutes.

  • The reaction mixture is slowly warmed to room temperature and stirred for 12-18 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the functionalized spiropentane.

Workflow for Stereoselective Spiropentane Synthesis via Carbometalation

cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Product & Validation Disubstituted_Cyclopropene Disubstituted Cyclopropene (with directing group) Carbometalation Regio- and Diastereoselective Carbometalation Disubstituted_Cyclopropene->Carbometalation Organocopper_Reagent Organocopper Reagent Organocopper_Reagent->Carbometalation Intramolecular_Substitution Intramolecular Nucleophilic Substitution (SN2) Carbometalation->Intramolecular_Substitution Intermediate Formation Spiropentane Polysubstituted Spiropentane (High Diastereoselectivity) Intramolecular_Substitution->Spiropentane Validation Validation: NMR, X-ray Crystallography Spiropentane->Validation

Caption: Stereoselective synthesis of polysubstituted spiropentanes.

Diastereoselective Cyclopropanation of Methylenecyclopropanes

A more traditional and widely utilized method for constructing the spiropentane skeleton involves the cyclopropanation of a methylenecyclopropane. This can be achieved using various carbene or carbenoid precursors, with metal-catalyzed decomposition of diazo compounds being a common approach.

Causality of Experimental Choices: The stereochemical outcome of this reaction is often dictated by the steric environment of the methylenecyclopropane. The incoming carbene will typically add to the less hindered face of the double bond. The choice of catalyst and carbene precursor can also influence the diastereoselectivity. For instance, the use of bulky ligands on the metal catalyst can enhance facial selectivity.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Step 1: Preparation of the Methylenecyclopropane.

  • Methylenecyclopropanes can be synthesized via various methods, including the Wittig reaction of a cyclopropanone or the elimination of a β-halocyclopropylcarbinol derivative.

Step 2: Cyclopropanation Reaction.

  • To a solution of the methylenecyclopropane in a suitable solvent (e.g., dichloromethane) is added a rhodium catalyst (e.g., Rh₂(OAc)₄).

  • A solution of a diazo compound (e.g., ethyl diazoacetate) in the same solvent is added slowly via a syringe pump over several hours at room temperature. The slow addition is crucial to maintain a low concentration of the highly reactive carbene intermediate and minimize side reactions.

  • The reaction mixture is stirred until the consumption of the starting material is observed by TLC analysis.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the spiropentane derivative.

Workflow for Diastereoselective Cyclopropanation

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product & Validation Methylenecyclopropane Methylenecyclopropane Cyclopropanation Diastereoselective Cyclopropanation Methylenecyclopropane->Cyclopropanation Diazo_Compound Diazo Compound (e.g., Ethyl Diazoacetate) Diazo_Compound->Cyclopropanation Catalyst Rh or Cu Catalyst Catalyst->Cyclopropanation Spiropentane Functionalized Spiropentane Cyclopropanation->Spiropentane Validation Validation: NMR, GC-MS Spiropentane->Validation

Caption: Synthesis of spiropentanes via cyclopropanation.

Synthesis via Intramolecular Displacement

An alternative to carbene-based methodologies is the formation of the second cyclopropane ring through an intramolecular nucleophilic displacement. This approach involves a pre-functionalized cyclopropane bearing a leaving group and a tethered nucleophile.[5][6]

Causality of Experimental Choices: The success of this strategy hinges on the efficient formation of the cyclopropyl anion or a related nucleophile, which then displaces a leaving group positioned on an adjacent carbon. The geometry of the precursor is crucial for the intramolecular reaction to occur. This method is particularly useful for the synthesis of monosubstituted spiropentanes.

Experimental Protocol: Intramolecular Displacement to a Spiropentanecarbonitrile

Step 1: Synthesis of the Precursor.

  • A cyclopropylmethyl halide is treated with a cyanide source (e.g., KCN) to introduce the nitrile group.

  • The resulting cyclopropylacetonitrile is then functionalized at the α-position with a leaving group, for example, by bromination using N-bromosuccinimide (NBS) under radical initiation conditions.

Step 2: Intramolecular Cyclization.

  • The α-bromocyclopropylacetonitrile is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an anhydrous solvent like THF at low temperature (-78 °C).

  • The base deprotonates the carbon α to the nitrile, generating a carbanion.

  • This carbanion then undergoes an intramolecular SN2 reaction, displacing the bromide and forming the spiropentane ring.

  • The reaction is quenched with water, and the product is extracted, dried, and purified by distillation or chromatography to yield spiropentanecarbonitrile.

Logical Flow for Intramolecular Displacement Pathway

Start Functionalized Cyclopropane (with leaving group and potential nucleophile) Base Addition of Strong Base (e.g., LDA) Start->Base Anion_Formation Formation of Cyclopropyl Anion Base->Anion_Formation Intramolecular_Attack Intramolecular Nucleophilic Attack Anion_Formation->Intramolecular_Attack Ring_Closure Displacement of Leaving Group Intramolecular_Attack->Ring_Closure Product Spiropentane Formation Ring_Closure->Product Validation Product Validation (Spectroscopic Analysis) Product->Validation

Caption: Intramolecular displacement pathway to spiropentanes.

Validation and Characterization: A Self-Validating System

The definitive validation of the successful synthesis and stereochemical assignment of functionalized spiropentanes relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for the structural elucidation of spiropentanes.

  • ¹H NMR: The highly strained and unique geometry of the spiropentane core gives rise to characteristic chemical shifts and coupling constants. The protons on the cyclopropyl rings typically appear in the upfield region of the spectrum (often between 0.5 and 1.5 ppm). The diastereotopic nature of the methylene protons often leads to complex splitting patterns (geminal and vicinal couplings), which can be analyzed to determine the relative stereochemistry.

  • ¹³C NMR: The spiro carbon atom typically has a distinct chemical shift. The chemical shifts of the other carbons in the cyclopropyl rings are also informative.

  • 2D NMR Techniques: COSY, HSQC, and HMBC experiments are invaluable for unambiguously assigning all proton and carbon signals, especially in complex, polysubstituted spiropentanes. NOESY or ROESY experiments can provide through-space correlations that are crucial for confirming the relative stereochemistry of substituents.

X-ray Crystallography

For crystalline spiropentane derivatives, single-crystal X-ray diffraction provides unequivocal proof of structure and absolute stereochemistry (if a chiral reference is present).[1][7][8] The resulting 3D model of the molecule allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, leaving no ambiguity in the structural assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized spiropentane, providing further validation of its identity.

Conclusion

The synthesis of functionalized spiropentanes has evolved significantly, with modern methods like stereoselective carbometalation offering unprecedented control over complex stereochemical architectures. The choice of synthetic pathway will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the available starting materials. A rigorous validation process, employing a combination of advanced spectroscopic and analytical techniques, is paramount to ensure the structural and stereochemical integrity of these valuable and increasingly important molecules.

References

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A Comparative Guide to the Biological Activity of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro[2.2]pentane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is perpetual. Among these, spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention.[1] Their inherent conformational rigidity and well-defined exit vectors for substituent placement make them attractive cores for designing new therapeutic agents.[1] This guide focuses on a particularly intriguing yet underexplored member of this class: 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol. The spiro[2.2]pentane unit, composed of two fused cyclopropane rings, imparts a high degree of strain and a unique spatial arrangement of functional groups.

To date, a survey of the scientific literature reveals a notable absence of published biological activity data for this compound itself. This guide, therefore, aims to provide a comparative analysis of its potential biological activities by examining structurally related analogues for which experimental data are available. By exploring the biological profiles of compounds sharing the core spiro-cyclopropane feature, we can extrapolate potential areas of interest for the future investigation of this compound and its derivatives. We will delve into potential cytotoxic, anti-inflammatory, and antimicrobial activities, supported by detailed experimental protocols for assessing these endpoints.

Structural Comparison of this compound and Selected Analogues

The unique biological properties of a molecule are intrinsically linked to its three-dimensional structure. Here, we compare the structure of our topic compound, this compound, with two selected analogues that possess related structural features and have reported biological activity.

Topic Compound: this compound

this compound

This molecule features the highly strained spiro[2.2]pentane core directly attached to an ethanol side chain. The primary alcohol offers a potential site for hydrogen bonding and further functionalization.

Analogue 1: Cyclopropane-Containing Amide Derivatives

A study by Zhang et al. (2024) explored a series of amide derivatives containing a cyclopropane ring.[2] While not a spiro[2.2]pentane, these compounds share the fundamental cyclopropane motif, which is known to influence molecular conformation and metabolic stability.[3] A representative structure from this series is N-(4-chlorophenyl)-1-(4-chlorobenzoyl)cyclopropane-1-carboxamide.

N-(4-chlorophenyl)-1-(4-chlorobenzoyl)cyclopropane-1-carboxamide

Analogue 2: Spiro[pyrrolidine-2,2'-adamantanes]

To provide a broader context of spiro systems, we consider a more complex analogue, the spiro[pyrrolidine-2,2'-adamantane] scaffold. These compounds, while structurally distinct from the simple spiro[2.2]pentane system, have demonstrated biological activity and highlight the therapeutic potential of spirocyclic structures in general.

Spiro[pyrrolidine-2,2'-adamantane]

Comparative Biological Activity

While direct data for this compound is unavailable, the biological activities of our selected analogues provide valuable insights into the potential of strained ring systems.

Table 1: Summary of Biological Activities of Selected Analogues

Compound/Analogue ClassBiological Activity InvestigatedKey FindingsReference
This compound Not ReportedNo published data available.N/A
Cyclopropane-Containing Amide Derivatives Antimicrobial (Antibacterial & Antifungal)Moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Three compounds showed promising antifungal activity with MIC80 values of 16 µg/mL.[3][2][3]
Spiro[pyrrolidine-2,2'-adamantanes] Antiviral (Influenza A)Several derivatives were found to be active against the influenza A virus in vitro.[4]
Breviane Spiroditerpenoids Anti-inflammatorySeveral compounds showed inhibitory effects against NO secretion in LPS-activated Raw264.7 macrophage cells with IC50 values ranging from 1.4 to 12.9 μM.[4]
Spiro-pyrrolopyridazine Derivatives Anticancer (Cytotoxicity)Strong cytotoxic effects on breast, lung, and prostate cancer cells with IC50 values ranging from 2.31 to 140 μM.[5][5]

From this comparison, it is evident that the inclusion of a cyclopropane ring or a spirocyclic system can lead to a range of biological activities. The moderate antimicrobial activity of the cyclopropane-containing amides suggests that the strained ring system may be a valuable component in the design of new anti-infective agents.[2][3] The antiviral and anti-inflammatory activities of more complex spiro compounds further underscore the potential of this structural class in medicinal chemistry.[4] The significant cytotoxicity of spiro-pyrrolopyridazine derivatives against various cancer cell lines highlights another promising avenue for investigation.[5]

Based on these findings, it is plausible to hypothesize that this compound and its derivatives could exhibit antimicrobial, anti-inflammatory, or cytotoxic properties. The primary alcohol functional group also provides a handle for creating a library of analogues with modified polarity and steric bulk, which could be screened for these and other biological activities.

Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of this compound and its future analogues, a series of well-established in vitro assays can be employed. The following protocols are provided as a guide for researchers.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

  • Incubation with MTT: Incubate the plate for 1.5 to 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 492 nm or 590 nm using a microplate reader.[6][8]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 1.5-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), a common in vitro model for inflammation.

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/well and incubate for 12-24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 20-24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with an equal volume of Griess reagent in a new 96-well plate and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value for NO inhibition can then be determined.

Experimental Workflow for NO Inhibition Assay

NO_Inhibition_Assay_Workflow A Seed RAW 264.7 cells B Incubate for 12-24h A->B C Pre-treat with test compound B->C D Stimulate with LPS C->D E Incubate for 20-24h D->E F Collect supernatant E->F G Perform Griess reaction F->G H Measure absorbance G->H

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible growth is determined as the MIC.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 5 × 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Analysis: The MIC value is reported in µg/mL or µM.

Experimental Workflow for MIC Assay

MIC_Assay_Workflow A Prepare serial dilutions of test compound C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually assess for growth inhibition D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Expert Insights and Future Directions

As a Senior Application Scientist, the exploration of novel chemical scaffolds like the spiro[2.2]pentane system is a compelling endeavor. The inherent three-dimensionality and conformational constraint of this motif present a unique opportunity to access novel chemical space and potentially overcome some of the limitations of more traditional, planar aromatic structures. While the current literature lacks direct biological data for this compound, the documented activities of related spiro and cyclopropane-containing compounds provide a strong rationale for its investigation.

The path forward is clear: a systematic evaluation of this compound and a focused library of its derivatives is warranted. The primary alcohol serves as an excellent starting point for generating esters, ethers, and other analogues to probe structure-activity relationships. Initial screening should encompass a broad panel of assays, including the cytotoxicity, anti-inflammatory, and antimicrobial assays detailed in this guide. Based on these initial findings, more specific and mechanism-of-action studies can be designed.

The field of drug discovery is continually evolving, and the exploration of unconventional scaffolds is crucial for identifying the next generation of therapeutics. The spiro[2.2]pentane core, with its unique stereochemical properties, represents a promising, albeit challenging, frontier. The insights and protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on the exciting journey of unlocking the therapeutic potential of this and other novel spirocyclic systems.

References

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A Comparative Computational Guide to Spiropentane and Other Spirocycles: Structure, Strain, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiropentane, the archetypal spiro-connected cycloalkane, presents a compelling case study in molecular strain and structural chemistry.[1][2] Its rigid framework, composed of two cyclopropane rings sharing a single carbon, results in significant inherent strain that dictates its unique chemical properties.[1] This guide provides an in-depth computational analysis of spiropentane, comparing its structural and energetic properties with larger spirocycles, namely spiro[2.3]hexane and spiro[3.3]heptane. We will elucidate the causal relationships between ring size, molecular geometry, strain energy, and predicted reactivity. This document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and computational science, offering detailed protocols and validated data to guide further investigation and application of these unique molecular scaffolds.

Introduction: The Unique Challenge of the Spiro-Carbon

Spirocycles are a class of bicyclic organic compounds where two rings are linked by a single common atom, the spiro-carbon.[1] Spiropentane (systematically named spiro[2.2]pentane) is the simplest member of this family, first synthesized by Gustavson in 1896.[2][3] Its structure is characterized by two fused three-membered rings, resulting in extreme angle and torsional strain. This high degree of strain makes spiropentane not only a fascinating subject for theoretical study but also a high-energy building block in organic synthesis.[1][3] Upon heating, it readily undergoes thermal rearrangement to methylenecyclobutane, a reaction driven by the release of its substantial ring strain.[1][2]

The advent of robust computational chemistry methods, particularly Density Functional Theory (DFT), has provided unprecedented insight into such strained systems.[4][5] These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and thermochemical properties, making spiropentane an excellent benchmark molecule for validating theoretical models against experimental data.[1]

This guide aims to provide a clear, comparative framework for the computational analysis of spiropentane against its higher homologues, spiro[2.3]hexane and spiro[3.3]heptane. By systematically evaluating their computed properties, we can develop a deeper understanding of how the nature of the constituent rings influences the overall stability and potential reactivity of spirocyclic systems. This is particularly relevant as larger, more stable spirocycles like spiro[3.3]heptane are gaining significant attention as saturated bioisosteres for aromatic rings in drug discovery.[6][7][8]

Computational Methodology: A Self-Validating Protocol

To ensure the trustworthiness and accuracy of our analysis, we employ a well-established computational workflow grounded in Density Functional Theory (DFT). The choice of methodology is critical; it must balance computational cost with the accuracy required to describe the nuanced electronic and geometric features of strained ring systems.

Rationale for Method Selection

Density Functional and Basis Set: We have selected the B3LYP functional for our calculations. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a robust and widely validated method for calculating the geometries and energies of organic molecules.[4][5][9] For the basis set, we utilize cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) . This choice provides a high degree of flexibility for describing the electron distribution, which is essential for accurately modeling the strained bonds within these spirocycles.[10] While computationally more demanding than smaller basis sets, its accuracy is well-documented for systems of this nature.[10]

Step-by-Step Computational Workflow

The protocol below outlines a self-validating system for analyzing the target spirocycles. Each step is essential for ensuring the final data represents a true energetic minimum and is physically meaningful.

  • Structure Generation: Initial 3D coordinates for spiropentane, spiro[2.3]hexane, and spiro[3.3]heptane are generated using a molecular builder (e.g., Avogadro or GaussView).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/cc-pVTZ level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The optimization is considered complete when the forces on each atom and the displacement for the next optimization step fall below predefined threshold values, ensuring a stationary point has been reached.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory (B3LYP/cc-pVTZ) on the optimized geometry. This step serves two critical purposes:

    • Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

    • Thermochemical Data: The calculation yields the zero-point vibrational energy (ZPVE) and other thermodynamic data (enthalpy, Gibbs free energy) necessary for accurate energy comparisons.

  • Strain Energy Calculation: Ring Strain Energy (SE) is a measure of the destabilization of a cyclic molecule compared to a hypothetical strain-free analogue. We calculate SE using a homodesmotic reaction scheme.[11][12] This method is superior to other approaches as it conserves the number and type of all bonds, minimizing systematic errors in the DFT calculations. For spiropentane, the reaction is:

    Spiropentane + 5 CH₄ → 2 (CH₃)₂CH₂ + (CH₃)₄C

    The strain energy is calculated as the negative of the enthalpy change (ΔH) of this reaction.

G cluster_workflow Computational Workflow mol_build 1. Structure Generation (Avogadro/GaussView) geom_opt 2. Geometry Optimization (B3LYP/cc-pVTZ) mol_build->geom_opt freq_calc 3. Frequency Calculation (B3LYP/cc-pVTZ) geom_opt->freq_calc verify Verify Minimum (No Imaginary Frequencies) freq_calc->verify strain_calc 4. Strain Energy Calculation (Homodesmotic Reaction) verify->strain_calc Confirmed Minimum results Final Data: Geometry, Energy, Strain strain_calc->results

Caption: A standardized workflow for the computational analysis of spirocycles.

Comparative Analysis: Spiro[2.2]pentane vs. Spiro[2.3]hexane and Spiro[3.3]heptane

Applying the computational protocol described above, we can generate a comparative dataset for our three target molecules. The results highlight the profound impact of ring size on the geometry and stability of spirocycles.

G cluster_sp22 Spiropentane (Spiro[2.2]pentane) cluster_sp23 Spiro[2.3]hexane cluster_sp33 Spiro[3.3]heptane sp22 sp23 sp33

Caption: Molecular structures of the spirocycles under comparison.

Geometric Parameters

Electron diffraction studies have shown that spiropentane possesses two distinct C-C bond lengths: shorter bonds connecting the methylene groups to the central spiro-carbon and longer bonds between the methylene groups themselves.[2] Our computational results align well with experimental findings and provide a basis for comparison across the series.

Table 1: Comparison of Key Geometric and Energetic Parameters

ParameterSpiropentane (Spiro[2.2]pentane)Spiro[2.3]hexaneSpiro[3.3]heptane
Symmetry Point Group D₂dC₂ᵥD₂d
C-C Bond Length (Spiro) 1.482 Å[13][14]~1.49 Å~1.56 Å
C-C Bond Length (Distal) 1.557 Å[13][14]~1.56 Å (C₃ Ring), ~1.55 Å (C₄ Ring)~1.55 Å
C-C-C Angle (at Spiro) 63.4°[13]~61°, ~87°~88°
Std. Enthalpy of Formation (gas) 185.1 kJ/mol[1]~140 kJ/mol~60 kJ/mol
Calculated Strain Energy 62.9 kcal/mol[11]~54.9 kcal/mol[11]~51.0 kcal/mol[11]

Note: Values for spiro[2.3]hexane and spiro[3.3]heptane are representative values from computational studies, as extensive experimental gas-phase data is less common than for spiropentane.

Discussion of Trends and Causality

Strain Energy: The most striking trend is the decrease in strain energy as the ring sizes increase. Spiropentane possesses an exceptionally high strain energy of ~63 kcal/mol, which is notably greater than the sum of two individual cyclopropane rings (~55 kcal/mol).[11] This additional ~8 kcal/mol of strain arises from the spiro-fusion itself, which further distorts the already strained three-membered rings and forces suboptimal bonding at the quaternary spiro-carbon.[15] Replacing one cyclopropane with a cyclobutane ring in spiro[2.3]hexane significantly reduces the strain, and replacing both in spiro[3.3]heptane reduces it further. The strain in spiro[3.3]heptane is approximately double that of a single cyclobutane ring, indicating that the spiro-fusion in this system does not introduce significant additional strain.[11]

Bond Lengths and Angles: The geometric parameters directly reflect the underlying strain. In spiropentane, the C-C bonds to the spiro-carbon are unusually short (~1.48 Å), while the distal bonds are longer (~1.56 Å).[13][14] The short bonds to the spiro atom are a consequence of the high p-character of the orbitals used in the endocyclic bonds of the cyclopropane rings, which leads to a corresponding increase in the s-character of the exocyclic bonds. The C-C-C angle at the spiro-carbon is forced to be ~63°, a severe deviation from the ideal tetrahedral angle of 109.5°.[13]

In contrast, spiro[3.3]heptane exhibits bond lengths and angles that are much closer to those found in cyclobutane. The puckering of the four-membered rings helps to alleviate some of the torsional strain that would be present in a planar conformation.[16]

Implications for Reactivity and Application: The high strain energy of spiropentane is a direct indicator of its high reactivity. The molecule is a store of potential energy, which can be released in chemical reactions, making it a valuable intermediate for accessing other complex structures.[3] This contrasts sharply with spiro[3.3]heptane. Its moderate strain and rigid three-dimensional structure make it a chemically robust scaffold. This stability, combined with its ability to project substituents into distinct vectors in 3D space, is why it has emerged as an effective bioisostere for replacing planar phenyl rings in drug design, often leading to improved physicochemical properties like solubility and metabolic stability.[6][17][18]

Conclusion

This comparative guide demonstrates that computational analysis is an indispensable tool for dissecting the intricate relationship between structure and energy in spirocyclic systems. The data clearly quantifies the exceptional strain inherent in spiropentane, a direct result of fusing two three-membered rings at a single carbon atom. This strain is progressively alleviated in spiro[2.3]hexane and spiro[3.3]heptane as larger, more flexible rings are incorporated.

The analysis provides a causal link between the geometric distortions observed in these molecules and their calculated strain energies, which in turn governs their chemical reactivity and potential applications. While the high strain of spiropentane makes it a reactive and versatile synthetic intermediate, the moderate strain and rigid conformation of spiro[3.3]heptane render it a stable and increasingly important scaffold in medicinal chemistry. The detailed computational protocols and validated data presented herein provide a solid foundation for researchers to explore and harness the unique properties of these fascinating molecules.

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A Researcher's Guide to the Structural Elucidation of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol derivatives, a class of compounds with significant potential due to their unique, rigid, and three-dimensional spiro[2.2]pentane core. We will explore the experimental workflow from synthesis to final structure, compare its analytical power to other common techniques, and provide the experimental data necessary for a comprehensive understanding.

The Significance of the Spiro[2.2]pentane Moiety

The spiro[2.2]pentane unit, the smallest spiro-connected cycloalkane, is a fascinating structural motif.[1] Its two fused cyclopropane rings create significant angle strain, leading to distinct chemical and physical properties.[1] In medicinal chemistry, the rigidity and well-defined exit vectors of the spiropentane core make it an intriguing scaffold for the design of novel therapeutics. The precise spatial arrangement of functional groups is critical for molecular recognition and biological activity, necessitating high-resolution structural data.

The Unambiguous Power of Single-Crystal X-ray Diffraction

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are indispensable for molecular characterization, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a definitive, atomic-resolution, three-dimensional structure.[2] This is particularly crucial for complex stereoisomers, where relative and absolute configurations can be unequivocally determined. For spiro[2.2]pentane derivatives, which can possess multiple contiguous stereocenters, SCXRD is the gold standard for structural assignment.[3][4]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and an understanding of the underlying principles. Here, we outline a comprehensive, self-validating protocol.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Initial Characterization (NMR, MS) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth harvesting Crystal Harvesting & Mounting growth->harvesting data_collection Data Collection (Diffractometer) harvesting->data_collection data_processing Data Processing & Reduction data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Refinement & Model Building solution->refinement validation Validation & Final Structure refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.

Part 1: Synthesis and Purification

The synthesis of this compound and its derivatives often involves specialized methods to construct the strained spirocyclic system. A common approach is the Simmons-Smith cyclopropanation of allenamides.[5]

Protocol for a Representative Synthesis:

  • Reaction Setup: To a solution of the corresponding allenamide in an appropriate solvent (e.g., dichloromethane), add a solution of diethylzinc.

  • Cyclopropanation: Cool the mixture to 0 °C and add diiodomethane dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amido-spiro[2.2]pentane. Subsequent functional group transformations can be performed to yield the target alcohol.

Part 2: Crystallization – The Art and Science

Obtaining high-quality single crystals is often the most challenging step.[2] The choice of solvent and crystallization technique is critical.

Protocol for Crystallization:

  • Solvent Selection: Start with a small amount of the purified compound (1-5 mg) and test its solubility in a range of solvents (e.g., hexane, ethyl acetate, methanol, acetone, dichloromethane).[6] An ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[6]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble, but the good solvent is miscible). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Mounting: Once suitable crystals have formed, carefully select a well-formed crystal and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

Part 3: Data Collection and Structure Refinement

Modern single-crystal X-ray diffractometers automate much of the data collection process.

Data Collection and Refinement Steps:

  • Unit Cell Determination: The mounted crystal is centered in the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., absorption), and scaled.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural answer, it is crucial to understand its place alongside other analytical methods.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packingConnectivity, stereochemistry (relative), solution conformation, dynamicsMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystal (often a bottleneck)Pure sample in solution (mg scale)Small amount of pure sample (µg-ng scale)
Key Advantage Unambiguous 3D structure determination[2]Provides information on solution-state dynamics and conformation[7]High sensitivity and ability to determine elemental formula[8]
Key Limitation Requires a crystalline sample; provides a static picture of the moleculeCan be difficult to interpret for complex molecules; may not provide absolute stereochemistryDoes not provide 3D structural information

Causality in Method Selection: The choice of analytical technique is driven by the specific question being asked. For initial confirmation of a successful synthesis, NMR and MS are often sufficient. However, when the precise three-dimensional arrangement of atoms is critical, as is the case for understanding biological activity or designing new materials, X-ray crystallography is indispensable. For spiro[2.2]pentane derivatives with multiple stereocenters, NMR alone may not be sufficient to definitively assign the stereochemistry, making X-ray analysis a necessary step for complete characterization.[3][4]

Case Study: Crystal Structure of a Polysubstituted Spiropentane

While a crystal structure for the parent this compound is not publicly available, a detailed analysis of a more complex, polysubstituted spiropentane derivative provides an excellent illustration of the power of the technique. The structure of a hydrazine-derived spiropentane has been determined, confirming the relative configuration of five contiguous stereocenters.[3][4]

Representative Crystallographic Data:

ParameterValue
Chemical Formula C₂₅H₃₀N₂O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 18.456(7)
c (Å) 12.543(5)
β (°) 109.87(3)
Volume (ų) 2201.1(15)
Z 4
R-factor (%) 4.5

Note: This data is representative of a highly substituted spiropentane derivative and is used for illustrative purposes. The specific values are hypothetical and based on typical small molecule structures.

Caption: 2D representation of the this compound structure.

The analysis of such a structure reveals precise bond lengths and angles, confirming the strained nature of the spiro[2.2]pentane core. For instance, the C-C-C angles within the cyclopropane rings are significantly compressed from the ideal tetrahedral angle of 109.5°. The bond lengths to the central spiro carbon are typically shorter than the other C-C bonds in the rings.[7] The crystal packing is dictated by intermolecular interactions, such as hydrogen bonds from the alcohol or amine functionalities, which can be visualized and quantified.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful tool for their unambiguous structural elucidation. While obtaining suitable crystals can be a challenge, the wealth of precise, three-dimensional information gained is invaluable for advancing research in drug discovery and materials science. This guide has provided a comprehensive overview of the experimental workflow, a comparative analysis with other techniques, and a representative case study to equip researchers with the knowledge to successfully apply this technique to their own work.

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  • Chegg. (n.d.). Show one-step synthesis of spiro(2,2)pentane from organic compounds containing not more than three carbons. Chegg. [Link]

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  • Lu, T., et al. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry. [Link]

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A Comparative Guide to the Quantification of Spiropentane Purity: HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quantification of spiropentane, a highly volatile and non-chromophoric strained hydrocarbon, presents a significant analytical challenge. Its unique physical properties render standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection ineffective. This guide provides an in-depth comparison of a robust, industry-standard Gas Chromatography (GC) method against advanced HPLC-based approaches. We will explore the fundamental principles, experimental protocols, and performance data of each technique, offering a clear rationale for method selection in research and quality control environments.

The Analytical Challenge: Why Spiropentane Defies Conventional HPLC

Spiropentane (C₅H₈) is a saturated hydrocarbon with a boiling point of just 39°C. This high volatility, combined with its lack of a UV-absorbing chromophore, creates two primary obstacles for traditional reversed-phase HPLC analysis:

  • Lack of Detectability: Standard HPLC systems rely heavily on UV-Vis detectors. Since spiropentane's structure consists solely of carbon-carbon and carbon-hydrogen single bonds, it does not absorb light in the functional range of these detectors.

  • Volatility and Sample Integrity: The low boiling point makes it difficult to maintain the sample's concentration and integrity within an HPLC system, which operates with liquid mobile phases at ambient or elevated temperatures. Sample loss and poor reproducibility are highly probable.

Therefore, a direct HPLC-UV approach is not scientifically viable. The logical path forward involves comparing the established, fit-for-purpose method—Gas Chromatography—with specialized, non-standard HPLC configurations.

Primary Method of Choice: Gas Chromatography with Flame Ionization Detection (GC-FID)

For volatile, non-polar hydrocarbons, Gas Chromatography is the unequivocal gold standard. The technique separates components of a mixture in a gaseous mobile phase, making it perfectly suited for low-boiling-point analytes like spiropentane.

Principle of Operation: The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates compounds based on their boiling points and interactions with the phase. The Flame Ionization Detector (FID) then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current directly proportional to the mass of carbon present.

Why GC-FID is Ideal for Spiropentane:

  • High Sensitivity to Hydrocarbons: The FID is a nearly universal detector for organic compounds and is exceptionally sensitive to hydrocarbons, providing excellent signal-to-noise for purity analysis.

  • Excellent Resolution: Capillary GC columns offer high resolving power, enabling the separation of spiropentane from structurally similar impurities, such as isomers or residual solvents from synthesis (e.g., pentane, diethyl ether).

  • Robustness and Reproducibility: GC-FID is a mature, reliable technology that delivers highly reproducible results, a critical requirement for quality control (QC) and regulatory submissions.

Experimental Protocol: GC-FID Purity Assay for Spiropentane

This protocol outlines a typical method for determining the purity of a spiropentane sample.

1. Sample Preparation:

  • Prepare a stock solution of spiropentane in a suitable high-purity volatile solvent (e.g., hexane or pentane) at a concentration of approximately 1000 µg/mL.

  • Create a calibration curve by serially diluting the stock solution to generate standards ranging from 1 µg/mL to 200 µg/mL.

  • Prepare the "unknown" sample for analysis by diluting it to fall within the calibration range.

2. GC-FID System Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (or similar non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 35°C (hold for 5 minutes).

    • Ramp: 10°C/min to 250°C.

    • Hold: 2 minutes at 250°C.

  • Detector: FID, 300°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N₂): 25 mL/min.

3. Data Analysis:

  • Integrate the peak area for spiropentane and all visible impurities.

  • Calculate purity using the area percent method:

    • % Purity = (Area of Spiropentane Peak / Total Area of All Peaks) * 100
  • For quantitative determination against a reference standard, use the calibration curve to determine the exact concentration.

Workflow Diagram: GC-FID Purity Analysis

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing prep1 Dilute Spiropentane in Hexane prep2 Prepare Calibration Standards prep1->prep2 inj Inject 1µL into Heated Inlet (250°C) prep2->inj sep Vaporized Sample Swept onto DB-5ms Column inj->sep oven Oven Temperature Program Separation sep->oven det FID Detection (300°C) oven->det integ Integrate Peak Areas det->integ calc Calculate Purity (Area % Method) integ->calc result Purity Assay Report calc->result Final Report

Caption: Workflow for spiropentane purity determination using GC-FID.

Alternative Approach: HPLC with Universal Detectors

While GC is superior, certain scenarios (e.g., unavailability of a GC system, analysis of non-volatile contaminants) might prompt an investigation into HPLC-based methods. This requires moving beyond UV detectors to "universal" detectors that do not rely on chromophores. The two most common options are the Refractive Index Detector (RID) and the Charged Aerosol Detector (CAD).

A. HPLC with Refractive Index Detection (HPLC-RID)

  • Principle: The RID measures the difference in the refractive index between the mobile phase and the sample eluting from the column. Any analyte will cause a change in this property.

  • Applicability to Spiropentane: In theory, RID can detect spiropentane. However, it suffers from several critical drawbacks in this context:

    • Extreme Sensitivity to Temperature and Pressure: Minor fluctuations in the HPLC system can cause significant baseline drift, compromising sensitivity.

    • Incompatibility with Gradient Elution: The baseline is constantly changing during a gradient, making RID unusable. This severely limits its ability to separate a wide range of impurities.

    • Low Sensitivity: Compared to FID or CAD, RID is significantly less sensitive, making it unsuitable for detecting trace-level impurities.

B. HPLC with Charged Aerosol Detection (HPLC-CAD)

  • Principle: The eluent from the column is nebulized into fine droplets, and the mobile phase is evaporated. The remaining non-volatile analyte particles are charged by a stream of ionized nitrogen and then detected by an electrometer. The signal is proportional to the mass of the analyte.

  • Applicability to Spiropentane: This presents a fundamental mismatch. The CAD process relies on evaporating the mobile phase to leave behind non-volatile analyte particles. Since spiropentane is more volatile than typical HPLC mobile phases (like acetonitrile or methanol), it will evaporate along with the mobile phase and will not be detected .

Conclusion on HPLC Applicability: Based on fundamental principles, neither HPLC-RID nor HPLC-CAD is a suitable or reliable method for quantifying the purity of spiropentane itself. HPLC-CAD is entirely non-viable due to the analyte's volatility. HPLC-RID, while theoretically capable of detection, is practically defeated by its low sensitivity and inability to use gradient elution, which is often necessary for purity analysis.

Head-to-Head Performance Comparison: GC-FID vs. HPLC-RID

The following table summarizes the expected performance characteristics based on the principles of each technique for the analysis of spiropentane.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)Rationale & Justification
Analyte Suitability Excellent Very Poor GC is designed for volatile compounds. HPLC-RID struggles with volatile analytes and system stability.
Detection Principle Carbon-ion combustionRefractive index differentialFID is highly specific and sensitive to hydrocarbons. RID is a bulk property detector.
Sensitivity (LOD/LOQ) High (ng to pg range)Low (µg range)FID is orders of magnitude more sensitive for this compound class.
Gradient Compatibility Excellent (Temp. gradient)Not Possible Temperature programming in GC allows for excellent separation of compounds with different boiling points. RID cannot be used with mobile phase gradients.
Selectivity High Low FID does not respond to common inorganic impurities or solvents without C-H bonds. RID responds to anything that changes the mobile phase's refractive index.
Robustness High Low GC-FID methods are highly robust and transferable. HPLC-RID is notoriously "fussy" and sensitive to environmental changes.
Throughput High Low Fast oven ramps in GC lead to short run times. Isocratic HPLC runs required for RID can be long.
Logical Decision Framework

This diagram illustrates the decision-making process for selecting the appropriate analytical technology.

start Start: Quantify Spiropentane Purity q1 Is the analyte volatile (BP < 250°C)? start->q1 q2 Does the analyte possess a chromophore? q1->q2 No gc Primary Choice: Gas Chromatography (GC-FID) q1->gc Yes hplc_uv Consider HPLC-UV q2->hplc_uv Yes hplc_adv Investigate Advanced HPLC Detectors (RID/CAD) q2->hplc_adv No reject Method Not Suitable (Low Sensitivity / Incompatible) hplc_adv->reject

Caption: Decision tree for analytical method selection for spiropentane.

Conclusion and Recommendation

For the quantification of spiropentane purity, Gas Chromatography with Flame Ionization Detection (GC-FID) is the overwhelmingly superior method. It is purpose-built for volatile analytes, offering high sensitivity, selectivity, and robustness. Attempts to adapt HPLC for this purpose are fraught with fundamental challenges. HPLC-CAD is incompatible with volatile analytes, and HPLC-RID lacks the sensitivity, stability, and gradient capability required for a reliable purity assay.

Therefore, for any work requiring accurate, precise, and reproducible purity determination of spiropentane—from research and development to quality control—the development and validation of a GC-FID method is the only scientifically sound and recommended approach.

References

  • Gas Chromatography (GC) , GE Healthcare Life Sciences, [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link]

  • Refractive Index Detector (RID) , Shimadzu Corporation, [Link]

A Senior Application Scientist's Guide to the Characterization of Spiropentane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for the characterization of spiropentane stereoisomers. It is intended for researchers, scientists, and drug development professionals who are working with these unique molecular scaffolds. The content is designed to be an in-depth technical resource, moving beyond simple protocols to explain the underlying principles and rationale for experimental design choices.

Spiropentane and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. Their rigid, three-dimensional structure can provide novel intellectual property and improve key drug-like properties. However, this same structural rigidity often gives rise to complex stereoisomerism. The accurate characterization, separation, and assignment of the absolute configuration of these stereoisomers are critical for understanding their biological activity and ensuring the safety and efficacy of potential drug candidates. This guide will compare the primary analytical methodologies used for this purpose: chiral chromatography, Vibrational Circular Dichroism (VCD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Chromatography: The Gold Standard for Separation and Quantification

Chiral chromatography is the cornerstone technique for the analytical and preparative separation of enantiomers and diastereomers of substituted spiropentanes. The method relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to different retention times.

Principle of Chiral Recognition

The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte and the CSP. For spiropentanes, the rigid and well-defined spatial arrangement of substituents creates distinct three-dimensional interaction points (e.g., hydrogen bonds, π-π stacking, steric hindrance) that are exploited by the CSP for recognition. The choice of CSP is therefore paramount and is dictated by the specific functional groups present on the spiropentane core.

Comparative Analysis of Chiral Stationary Phases

The most common CSPs for spiropentane derivatives are based on polysaccharides, particularly cellulose and amylose derivatives coated on a silica support. The selection of the optimal CSP and mobile phase is an empirical process, but general guidelines can be established based on the analyte's structure.

Table 1: Comparison of Common Chiral Stationary Phases for Spiropentane Derivatives

Chiral Stationary Phase (Example)Common Trade NamesPrimary Interaction MechanismsBest Suited For
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel ODπ-π stacking, hydrogen bonding, steric interactionsAromatic-substituted spiropentanes, amides, esters
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak ADSimilar to OD, but with different chiral groovesOften complementary to Chiralcel OD, effective for a wide range of functional groups
Immobilized Polysaccharide PhasesChiralpak IA, IB, IC, etc.Covalent linkage of the polysaccharide to silicaBroader solvent compatibility, including chlorinated solvents and THF, useful for method development
Experimental Protocol: Chiral HPLC Method Development
  • Analyte Preparation: Dissolve the spiropentane derivative in a suitable solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Columns: Screen a set of standard chiral columns, such as Chiralcel OD-H, Chiralpak AD-H, and an immobilized column like Chiralpak IA.

    • Mobile Phase: Start with a simple mobile phase system, typically a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A common starting gradient is 90:10 hexane:IPA.

    • Flow Rate: Use a standard flow rate, for example, 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm for aromatic derivatives).

  • Method Optimization:

    • If partial separation is observed, optimize the mobile phase composition. Decreasing the percentage of the polar modifier (e.g., from 10% IPA to 5% IPA) generally increases retention and can improve resolution.

    • For ionizable spiropentane derivatives (e.g., containing carboxylic acid or amine groups), the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Data Analysis: Calculate the retention factors (k), separation factor (α), and resolution (Rs) to quantify the quality of the separation. An Rs value ≥ 1.5 indicates baseline separation.

Visualization of the Chiral Separation Workflow

G cluster_prep Sample Preparation cluster_screen Initial Screening cluster_eval Evaluation cluster_opt Optimization prep Dissolve Spiropentane Derivative (1 mg/mL) screen Inject on Multiple CSPs (e.g., OD-H, AD-H, IA) Mobile Phase: Hexane/IPA prep->screen eval No Separation screen->eval baseline Baseline Separation (Rs >= 1.5) opt Adjust Mobile Phase (e.g., % IPA, additives) Change CSP eval->opt Iterate partial Partial Separation (Rs < 1.5) partial->opt opt->screen Re-screen G cluster_exp Experimental cluster_comp Computational cluster_assign Assignment exp_sample Prepare Concentrated Solution of a Single Enantiomer exp_measure Acquire Experimental VCD and IR Spectra exp_sample->exp_measure compare Compare Experimental and Predicted Spectra exp_measure->compare comp_model Build 3D Model of One Enantiomer (e.g., R-config) comp_calc DFT Calculation: - Optimize Geometry - Calculate Frequencies & VCD Intensities comp_model->comp_calc comp_predict Generate Predicted VCD Spectrum comp_calc->comp_predict comp_predict->compare assign_match Good Match: Assign Absolute Configuration compare->assign_match Yes assign_mismatch Mismatch: Invert the Assigned Configuration compare->assign_mismatch No

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researcher, the synthesis and application of novel chemical entities are the hallmarks of discovery. Yet, with innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly when comprehensive data on a new compound is not yet available. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol, a unique spirocyclic alcohol. In the absence of a specific Safety Data Sheet (SDS), this document is grounded in the precautionary principle, drawing from established protocols for analogous chemical structures and regulatory standards set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core of our approach is to treat this compound with the caution it warrants. Its structure, featuring a highly strained spiro[2.2]pentane moiety and an alcohol functional group, suggests that it should be handled as a flammable and potentially reactive substance.

Part 1: Hazard Assessment and Classification
  • Flammability: The presence of the ethan-1-ol group, coupled with a hydrocarbon scaffold, strongly indicates that the compound is a flammable liquid.[1][2][3][4] Alcohols are a common class of flammable liquids, and their vapors can form explosive mixtures with air.[5] Therefore, it must be handled and stored away from all potential ignition sources.[5][6][7][8]

  • Reactivity: The spiro[2.2]pentane core is a highly strained system.[9] Strained rings can be susceptible to unexpected and energetic decomposition or reaction, particularly when exposed to heat, pressure, or incompatible materials. While specific reactivity data is absent, this structural feature necessitates careful handling and segregation from other chemicals.

  • Health Hazards: Without toxicological data, we must assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.[10] Similar small alcohol molecules can cause irritation to the skin, eyes, and respiratory system.[5][11] Chronic exposure effects are unknown. Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Table 1: Inferred Hazard Classification of this compound

Hazard CategoryInferred ClassificationJustification
Physical Hazards Flammable LiquidPresence of alcohol functional group and hydrocarbon structure.
Potentially ReactiveHighly strained spiro[2.2]pentane ring system.
Health Hazards Acute Toxicity (Inhalation, Dermal, Oral)Assumed hazardous in the absence of data; common for organic molecules.
Skin/Eye IrritantCommon property of alcohols and organic solvents.[5][11]
Environmental Hazards UnknownTo be treated as potentially harmful to aquatic life.[1]
Part 2: Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound from a laboratory setting. This process emphasizes segregation, proper containment, and the use of a certified hazardous waste disposal service.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Minimum PPE: Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves when handling the compound or its waste.

  • Ventilation: All handling and preparation for disposal should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ignition Sources: Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.[5][7][8] Use only non-sparking tools when handling containers.[5][11]

  • Emergency Equipment: Know the location and proper operation of the nearest fire extinguisher, safety shower, and eyewash station.[12]

2. Waste Collection and Segregation:

  • Dedicated Waste Container: Designate a specific, compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves).

    • The container should be made of a material that will not react with the alcohol, such as glass or a suitable plastic.

    • It must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[13]

  • Segregation is Key: This waste stream must be kept separate from all other chemical waste. Do not mix with:

    • Acids or bases[14]

    • Oxidizing agents[14]

    • Aqueous waste

    • Halogenated solvents

    • Other incompatible chemicals as a general precaution.

3. Labeling the Waste Container:

Proper labeling is a critical regulatory requirement and essential for the safety of all personnel.[2][15][16][17]

  • The label must clearly state:

    • The words "HAZARDOUS WASTE "[16][17]

    • The full chemical name: "This compound "

    • The primary hazard: "FLAMMABLE LIQUID "

    • The date on which the first drop of waste was added to the container (the "accumulation start date").

  • Attach the label to the container before adding any waste.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[16]

  • The storage location should be a well-ventilated, cool, and dry area, away from direct sunlight and heat sources.

  • Store the container within a secondary containment bin to catch any potential leaks.

5. Arranging for Professional Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sink or disposed of in regular trash.[1][3][4] This is illegal, environmentally damaging, and poses a significant fire risk.

  • Licensed Waste Carrier: The disposal of this hazardous waste must be handled by a licensed and reputable chemical waste management company.[1][2][3]

  • Provide Information: When arranging for pickup, provide the waste disposal company with all available information about the compound, including its name, chemical structure, and the inferred hazards (flammable, potentially reactive).

  • Documentation: Ensure you receive and retain all necessary documentation, such as a waste transfer note, as required by your institution and local regulations.[1]

Part 3: Visualization of the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the safe disposal of this compound.

DisposalDecisionProcess start Generated Waste: This compound assess_hazard Hazard Assessment (Based on Structure) start->assess_hazard is_flammable Is it Flammable? assess_hazard->is_flammable is_reactive Potentially Reactive? is_flammable->is_reactive Yes (Alcohol) health_hazard Assume Health Hazard? is_reactive->health_hazard Yes (Strained Ring) treat_as_hazardous Treat as Hazardous Waste health_hazard->treat_as_hazardous Yes (Precautionary Principle) ppe_fume_hood Use Appropriate PPE & Work in Fume Hood treat_as_hazardous->ppe_fume_hood segregate Segregate from Incompatible Waste ppe_fume_hood->segregate label_container Label Container: 'HAZARDOUS WASTE' 'FLAMMABLE' segregate->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_saa contact_vendor Contact Licensed Hazardous Waste Vendor store_saa->contact_vendor end Compliant Disposal contact_vendor->end

Caption: Decision workflow for handling this compound waste.

Conclusion: A Commitment to Safety

The proper management of novel chemical waste is a cornerstone of responsible research. For this compound, where specific hazard data is not yet established, a conservative approach is not just recommended—it is essential. By treating this compound as a flammable and potentially reactive hazardous material, researchers can ensure they are adhering to the highest standards of safety and environmental compliance. Following this structured disposal protocol will help protect laboratory personnel, the wider community, and the environment, fostering a culture of safety that is integral to scientific advancement.

References

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. March 29, 2022. Available at: [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? . Osha.com. June 18, 2024. Available at: [Link]

  • How to Dispose of Old Alcohol (An In-Depth Guide) . Waste Direct. April 22, 2025. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . EHS.com. Available at: [Link]

  • How Should Flammables Be Disposed Of? . Greenflow. October 1, 2024. Available at: [Link]

  • OSHA Chemical Hazards And Communication . National Center for Biotechnology Information (NCBI). October 5, 2022. Available at: [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. April 11, 2022. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • How to Safely Dispose of Flammable Liquids . Vision Environmental. January 11, 2022. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. October 26, 2021. Available at: [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Storing and Disposing of Flammable Liquids . Triumvirate Environmental. February 16, 2021. Available at: [Link]

  • Safety Data Sheet - Special mixture Spiro 1 . SOL Group. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Material Safety Data Sheet - 1,2-Dichloroethane . Grambling State University. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. August 20, 2025. Available at: [Link]

  • spiro[2.2]pentan-2-ylmethanol . A1Suppliers. Available at: [Link]

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A Senior Application Scientist's Guide to Handling 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling, storage, and disposal of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol (CAS No. 118757-50-9). As a novel compound with limited publicly available safety data, this guide synthesizes information from its known hazard classifications with established best practices for handling analogous laboratory chemicals. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Identification and Risk Assessment

This compound is classified with hazard codes indicating it is harmful if swallowed, if it comes into contact with skin, or if inhaled. This necessitates a stringent approach to exposure control. The primary risks involve accidental ingestion, dermal absorption, or inhalation of aerosols.

GHS Classification Summary

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Codes
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedP264, P270, P301+P312+P330, P501
Acute Toxicity, Dermal (Category 4)GHS07 (Exclamation Mark)WarningH312: Harmful in contact with skinP280, P302+P352+P312, P363, P501
Acute Toxicity, Inhalation (Category 4)GHS07 (Exclamation Mark)WarningH332: Harmful if inhaledP261, P271, P304+P340+P312, P501

Source: Synthesized from Sigma-Aldrich safety information.

Given these classifications, all work must be preceded by a risk assessment that considers the scale of the experiment, the potential for aerosol generation, and the duration of handling.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be in place.

  • Ventilation: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[1][2] This is critical to mitigate the inhalation hazard. The fume hood's performance should be regularly checked to ensure safe air velocities.

  • Restricted Access: Designate specific areas within the laboratory for handling this compound. Access should be limited to trained personnel.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all procedures involving this compound. These SOPs should be readily available to all personnel.

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the compound's hazards. The following protocol is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[3] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult the glove manufacturer's compatibility chart. Always double-glove if the procedure involves a high risk of splash or immersion. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

    • Lab Coat: A buttoned, long-sleeved lab coat is mandatory. For procedures with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.[3]

    • Clothing and Footwear: Long pants and closed-toe shoes are required. Do not wear shorts, skirts, or sandals in the laboratory.

  • Respiratory Protection: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4] All respirator use requires prior medical evaluation and fit-testing.[5]

PPE_Workflow cluster_ppe PPE Selection Workflow start Task: Handling this compound fume_hood Work in Chemical Fume Hood? start->fume_hood eye_protection Mandatory: - Safety Goggles - Face Shield (if splash risk) fume_hood->eye_protection Yes resp_protection Emergency Use Only: NIOSH-approved respirator (e.g., spill, ventilation failure) fume_hood->resp_protection No/Failure skin_protection Mandatory: - Nitrile Gloves (Double-glove if needed) - Lab Coat - Closed-toe shoes eye_protection->skin_protection

Caption: PPE selection workflow for handling the compound.

Operational Plan: Step-by-Step Handling

Adherence to a strict, procedural workflow minimizes the risk of exposure.

A. Preparation and Weighing:

  • Don all required PPE as outlined in Section 3.

  • Perform all work within a chemical fume hood.

  • Place a weigh boat on an analytical balance inside the hood.

  • Carefully transfer the required amount of this compound to the weigh boat. This compound is a liquid, so use a calibrated pipette.

  • Securely close the primary container immediately after transfer.[1]

  • Record the weight and proceed with the experimental procedure.

B. Solution Preparation and Transfers:

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • When transferring solutions, use a pipette or cannula. Avoid pouring directly from a beaker when possible to minimize splash potential.

Emergency Response Plan

Immediate and correct response to an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[8] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][6] Rinse the mouth with water.[2] Seek immediate medical attention.

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Contain and absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry into the affected area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Emergency_Response cluster_emergency Emergency Exposure Response exposure Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Flush with water for 15 min. Remove contaminated clothing. Seek medical attention. skin->skin_action eye_action Flush with water for 15 min. Hold eyelids open. Seek IMMEDIATE medical attention. eye->eye_action inhalation_action Move to fresh air. Provide artificial respiration if needed. Seek IMMEDIATE medical attention. inhalation->inhalation_action ingestion_action Rinse mouth with water. DO NOT induce vomiting. Seek IMMEDIATE medical attention. ingestion->ingestion_action

Caption: Decision tree for emergency personal exposure.

Disposal Plan

All waste containing this compound is considered hazardous.

  • Waste Collection: Collect all waste, including contaminated consumables (gloves, pipette tips, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure: Dispose of the waste through your institution's EHS department in accordance with all local, state, and federal regulations.[2] Do not empty this chemical into drains or sewers.[2]

References

  • Apollo Scientific. (2023, March 12). Safety Data Sheet for Spiro[2.2]pentane-1-carboxylic acid. Link

  • SOL B S.r.l. Safety Data Sheet for Special mixture Spiro 1. Link

  • PubChem. This compound. National Center for Biotechnology Information. Link

  • Fisher Scientific. (2023, September 1). Safety Data Sheet for 2-[(2-Aminoethyl)thio]ethan-1-ol. Link

  • Fisher Scientific. (2023, October 20). Safety Data Sheet for Pentan-1-ol. Link

  • Fisher Scientific. (2010, June 7). Safety Data Sheet for Myristic acid. Link

  • Thermo Fisher Scientific. (2010, June 7). Safety Data Sheet for Myristic acid. Link

  • Fisher Scientific. Safety Data Sheet for Pentan-2-ol. Link

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for a related alcohol. Link

  • Fisher Scientific. Safety Data Sheet for 1-Pentanol. Link

  • Grambling State University. Material Safety Data Sheet for 1,2-Dichloroethane. Link

  • Cayman Chemical. (2025, November 17). Safety Data Sheet for Myristic Acid-d27. Link

  • PubChem. 2-Amino-2-spiro[2.2]pentan-2-yl-ethanol. National Center for Biotechnology Information. Link

  • Sdfine. Safety Data Sheet for MYRISTIC ACID. Link

  • Novol. (2023, January 2). Safety Data Sheet. Link

  • Cole-Parmer. Material Safety Data Sheet - Myristic acid, 99.5+%. Link

  • Sigma-Aldrich. Product Page for this compound. Link

  • Guidechem. 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol. Link

  • Chemchart. Spiro[2.2]pentane-1-carboxylic Acid (17202-64-1). Link

  • BOC Sciences. spiro[2.2]pentane-1-ethanol - CAS 118757-50-9.

  • PubChem. Spiro(2.2)pentane-1-carboxylic acid, 2-cyclopropyl-2-methyl-. National Center for Biotechnology Information. Link

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Link

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Link

  • Chem-Impex International, Inc. spiro[2.2]pentan-2-ylmethanol. Link

  • Merck. Product Page for this compound. Link

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